1-(4-Fluorophenyl)piperazin-2-one hydrochloride
Description
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Properties
IUPAC Name |
1-(4-fluorophenyl)piperazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O.ClH/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14;/h1-4,12H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWPKOVJFOOQNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(4-Fluorophenyl)piperazin-2-one hydrochloride synthesis pathway
An In-depth Technical Guide to the Synthesis of 1-(4-Fluorophenyl)piperazin-2-one Hydrochloride
Executive Summary
This compound is a crucial heterocyclic building block in medicinal chemistry, frequently utilized in the development of therapeutic agents targeting the central nervous system. The incorporation of a 4-fluorophenyl group can enhance metabolic stability and binding affinity to biological targets. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, designed for researchers and drug development professionals. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the chemical transformations. The described pathway is a robust, multi-step process commencing with the synthesis of the key intermediate, N-(4-fluorophenyl)ethylenediamine, followed by a one-pot acylation and intramolecular cyclization to form the piperazin-2-one ring, and concluding with the formation of the stable hydrochloride salt.
Introduction
The piperazine moiety is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and its typical basicity make it an excellent component for optimizing the pharmacokinetic properties of a molecule. The piperazin-2-one structure, a lactam derivative of piperazine, retains key structural features while offering a different geometric and electronic profile.
The strategic introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The 4-fluorophenyl group, in particular, often imparts desirable properties such as increased metabolic stability by blocking para-hydroxylation, and altered lipophilicity, which can improve cell membrane permeability and target engagement. This guide details a reliable and scalable synthesis for this compound, providing chemists with a practical path to this valuable intermediate.
Overall Synthetic Strategy
The synthesis is logically structured in three primary stages:
-
Formation of the Key Intermediate: Synthesis of N-(4-fluorophenyl)ethylenediamine via nucleophilic aromatic substitution.
-
Heterocycle Construction: A one-pot reaction involving the acylation of the intermediate with chloroacetyl chloride, followed by a base-mediated intramolecular cyclization to yield the piperazin-2-one core.
-
Salt Formation: Conversion of the resulting free base into its hydrochloride salt for enhanced stability and handling.
Caption: Overall workflow for the synthesis of 1-(4-Fluorophenyl)piperazin-2-one HCl.
Part 1: Synthesis of N-(4-Fluorophenyl)ethylenediamine
Principle and Rationale
The initial and critical step is the construction of the N-arylated diamine intermediate. While methods like the Buchwald-Hartwig amination offer excellent versatility for C-N bond formation[2], a more classical and cost-effective approach for this specific transformation is the direct nucleophilic substitution of an activated aryl halide or nitroarene with ethylenediamine. However, controlling selectivity to achieve mono-N-arylation can be challenging.
An alternative, robust method involves the reaction of 4-fluoroaniline with 2-chloroethylamine hydrochloride. This reaction proceeds via nucleophilic attack of the aniline nitrogen on the electrophilic carbon of 2-chloroethylamine. The reaction is typically performed at elevated temperatures to overcome the activation energy for C-N bond formation. A base is required to neutralize the hydrochloride salt of the reagent and the HCl generated during the reaction.
Detailed Experimental Protocol
-
To a sealed pressure vessel, add 4-fluoroaniline (1.0 eq.), 2-chloroethylamine hydrochloride (1.2 eq.), and sodium carbonate (2.5 eq.).
-
Add water as the solvent (approx. 5-10 mL per gram of 4-fluoroaniline).
-
Seal the vessel and heat the mixture to 140-150 °C with vigorous stirring for 12-18 hours.
-
After cooling to room temperature, carefully vent the vessel.
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to yield N-(4-fluorophenyl)ethylenediamine as an oil.
Reaction Mechanism
The mechanism is a direct nucleophilic substitution. The aniline acts as the nucleophile, attacking the primary alkyl chloride.
Caption: Nucleophilic substitution to form the key diamine intermediate.
Part 2: Acylation and Cyclization to 1-(4-Fluorophenyl)piperazin-2-one
Principle and Rationale
This stage efficiently constructs the heterocyclic ring in a one-pot sequence. The process involves two distinct, base-mediated steps:
-
Acylation: The primary amino group of N-(4-fluorophenyl)ethylenediamine is significantly more nucleophilic than the secondary aniline nitrogen due to the electron-withdrawing nature of the phenyl ring. This inherent selectivity allows for the preferential acylation of the terminal nitrogen by chloroacetyl chloride. A mild, non-nucleophilic base like triethylamine (TEA) is used to scavenge the HCl produced during this step, preventing the protonation of the starting amine.
-
Intramolecular Cyclization: After acylation, a stronger base (e.g., potassium carbonate, sodium ethoxide) is introduced. This base deprotonates the secondary amine (the aniline nitrogen), which becomes a potent intramolecular nucleophile. It then attacks the electrophilic carbon bearing the chlorine atom, displacing it in an intramolecular SN2 reaction to form the six-membered piperazin-2-one ring.
Detailed Experimental Protocol
-
Dissolve N-(4-fluorophenyl)ethylenediamine (1.0 eq.) and triethylamine (1.5 eq.) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂).
-
Cool the solution to 0 °C in an ice bath.
-
Add chloroacetyl chloride (1.1 eq.) dropwise via a syringe, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Add a strong base, such as powdered potassium carbonate (3.0 eq.), and a phase-transfer catalyst like tetrabutylammonium bromide (0.05 eq.) if using a biphasic system, or switch to a more polar solvent like DMF.
-
Heat the mixture to 50-60 °C and stir for 6-12 hours until TLC or LC-MS analysis indicates the completion of the cyclization.
-
Cool the reaction, filter off the inorganic salts, and wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization to yield 1-(4-fluorophenyl)piperazin-2-one as a solid.
Mechanism of Intramolecular Cyclization
Caption: Base-mediated intramolecular cyclization to form the piperazinone ring.
Part 3: Formation of the Hydrochloride Salt
Principle and Rationale
The final free base is often converted to a salt to improve its stability, crystallinity, and handling properties. Hydrochloride salts are most common in pharmaceutical applications. The process involves a simple acid-base reaction where the most basic nitrogen atom in the piperazin-2-one ring (N4) is protonated by hydrochloric acid. The resulting salt typically precipitates from a suitable organic solvent.
Detailed Experimental Protocol
-
Dissolve the purified 1-(4-fluorophenyl)piperazin-2-one free base (1.0 eq.) in a minimal amount of a suitable solvent, such as ethanol or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether or concentrated HCl in ethanol, 1.1 eq.) with stirring.
-
A precipitate will form, often immediately. Continue stirring for 30-60 minutes at room temperature or in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove any residual solvent and unreacted starting material.
-
Dry the product under vacuum to yield this compound as a stable, crystalline solid.
Quantitative Data Summary
| Step | Reactant 1 (eq.) | Reactant 2 (eq.) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | 4-Fluoroaniline (1.0) | 2-Chloroethylamine HCl (1.2) | Na₂CO₃ (2.5) | Water | 140-150 | 12-18 | 60-75% |
| 2 | Intermediate 1 (1.0) | Chloroacetyl Chloride (1.1) | TEA (1.5) / K₂CO₃ (3.0) | DCM/DMF | 0 to 60 | 8-15 | 75-85% |
| 3 | Free Base (1.0) | HCl solution (1.1) | N/A | Ethanol/EtOAc | 0-25 | 0.5-1 | >95% |
Conclusion
The described synthetic pathway provides a reliable and scalable method for the preparation of this compound. The strategy relies on fundamental and well-understood organic reactions, including nucleophilic substitution and intramolecular cyclization. By carefully controlling reaction conditions and understanding the underlying chemical principles of selectivity and reactivity, researchers can efficiently access this valuable building block for application in pharmaceutical research and development. The self-validating nature of the protocols, from the selective acylation of the diamine to the final salt formation, ensures high purity and yield of the target compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Fluorophenyl)piperazin-2-one Hydrochloride
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the physicochemical properties of 1-(4-Fluorophenyl)piperazin-2-one hydrochloride (FPPO-HCl). Due to the limited availability of direct experimental data for this specific compound in public literature, this guide establishes a framework for its characterization. It combines theoretical predictions based on its chemical structure with detailed, field-proven experimental protocols for determining its essential physicochemical parameters. The causality behind experimental choices, self-validating systems, and authoritative grounding are emphasized to ensure scientific integrity. This guide serves as a complete roadmap for any research endeavor involving FPPO-HCl, from initial synthesis to comprehensive characterization.
Introduction and Molecular Overview
This compound is a derivative of piperazine, a heterocyclic amine that is a ubiquitous scaffold in medicinal chemistry.[1] The incorporation of a lactam (a cyclic amide) into the piperazine ring at the 2-position and the presence of a 4-fluorophenyl group at the N1 position create a molecule with unique structural and electronic features. These modifications are expected to significantly influence its physicochemical properties compared to simple arylpiperazines, impacting its solubility, basicity, and ultimately its pharmacokinetic and pharmacodynamic profile.[2][3] The hydrochloride salt form is intended to improve aqueous solubility and handling properties.[4]
This guide will systematically explore the predicted properties of FPPO-HCl and provide robust methodologies for their empirical determination.
Molecular Structure:
-
IUPAC Name: this compound
-
CAS Number: 697305-48-9
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Molecular Formula: C₁₀H₁₂ClFN₂O
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Molecular Weight: 230.67 g/mol [5]
Synthesis and Structural Confirmation
Proposed Synthetic Workflow
The synthesis would likely involve the coupling of piperazin-2-one with 1-fluoro-4-iodobenzene (or the corresponding bromo- or chloro-arene) followed by salt formation.
Caption: Proposed synthetic workflow for FPPO-HCl via Buchwald-Hartwig amination.
Causality: The Buchwald-Hartwig amination is the method of choice for forming C-N bonds between aryl halides and cyclic amines due to its high functional group tolerance and generally excellent yields.[8] The choice of a palladium catalyst and a sterically hindered phosphine ligand is critical for achieving efficient coupling, especially with potentially less reactive aryl chlorides.[6]
Structural Verification Protocols
Post-synthesis, the identity and purity of the compound must be unequivocally confirmed using a suite of spectroscopic and chromatographic techniques.
Table 1: Analytical Methods for Structural Confirmation and Purity Assessment
| Technique | Purpose | Expected Observations |
| ¹H & ¹³C NMR | Confirm covalent structure, identify proton and carbon environments. | ¹H NMR: Signals for the 4-fluorophenyl group (aromatic region), and distinct methylene proton signals for the piperazin-2-one ring. The amide N-H proton may be broad or not observed. ¹³C NMR: Signals for the aromatic carbons (with C-F coupling), methylene carbons, and a characteristic downfield signal for the carbonyl carbon (>165 ppm). |
| Mass Spectrometry (MS) | Determine molecular weight and fragmentation pattern. | ESI+: Expect to see the [M+H]⁺ ion for the free base at m/z 195.1. Fragmentation may involve cleavage of the piperazine ring.[9][10] |
| FTIR Spectroscopy | Identify key functional groups. | Strong absorbance for the amide carbonyl (C=O) stretch (~1650-1680 cm⁻¹), N-H stretch (~3200-3400 cm⁻¹), C-N stretches, and bands characteristic of the aromatic ring and C-F bond. |
| HPLC-UV/DAD | Determine purity and quantify impurities. | A single major peak should be observed. A Diode Array Detector (DAD) can help in peak identification and purity assessment by comparing UV spectra across the peak. |
| Elemental Analysis | Confirm elemental composition (C, H, Cl, F, N, O). | The experimentally determined percentages of each element should be within ±0.4% of the theoretical values for the C₁₀H₁₂ClFN₂O formula. |
Predicted and Experimental Physicochemical Properties
The following section details the predicted physicochemical properties of FPPO-HCl and provides standardized protocols for their experimental determination.
Physical State and Appearance
-
Predicted: As a hydrochloride salt of an organic amine, the compound is expected to be a crystalline solid at room temperature.[11] The color would likely be white to off-white.
Melting Point
-
Predicted: N-arylpiperazine derivatives often have melting points in the range of 80-200 °C.[12] The hydrochloride salt form typically increases the melting point compared to the free base due to the ionic character and stronger intermolecular forces in the crystal lattice. A melting point in the range of 180-250 °C with decomposition would be a reasonable prediction.
-
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Finely powder a small amount of the sample.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. For a pure compound, this range should be narrow (< 2 °C).
-
Acidity Constant (pKa)
The pKa value is critical as it dictates the ionization state of the molecule at a given pH, which in turn governs its solubility, absorption, and receptor-binding interactions.[13] FPPO-HCl has two key sites: the amide nitrogen (N1) and the secondary amine nitrogen (N4), which will be protonated in the hydrochloride salt.
-
Predicted:
-
Amide (N1): The amide nitrogen is generally considered non-basic due to the delocalization of its lone pair into the adjacent carbonyl group. Its pKa will be very low and not relevant in the physiological pH range.
-
Amine (N4): The secondary amine at the N4 position is the primary basic center. The pKa of piperazine itself is approximately 9.8.[14] The electron-withdrawing effect of the N1-aryl group and the adjacent carbonyl group will decrease the basicity of the N4 amine. Therefore, the pKa of the conjugate acid (protonated N4) is predicted to be in the range of 6.5 - 8.0 .
-
-
Experimental Protocol: pKa Determination by Potentiometric Titration
-
System Calibration: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[15]
-
Sample Preparation: Accurately weigh and dissolve a sample of FPPO-HCl in deionized water (or a water/co-solvent mixture if solubility is low) to create a solution of known concentration (e.g., 1-5 mM). Maintain constant ionic strength with a background electrolyte like 0.15 M KCl.[13]
-
Titration: Place the solution in a jacketed beaker at a constant temperature (e.g., 25 °C) and purge with nitrogen to remove dissolved CO₂. Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. The equivalence point can be found from the inflection point of the titration curve, often visualized more clearly using the first or second derivative plot (ΔpH/ΔV or Δ²pH/ΔV² vs. V).[16]
-
Caption: Experimental workflow for determining pKa by potentiometric titration.
Solubility
Solubility is a cornerstone property in drug development, directly impacting bioavailability and formulation strategies.
-
Predicted: The hydrochloride salt form is designed to enhance aqueous solubility compared to the free base.[17] However, the presence of the fluorophenyl ring introduces lipophilicity. The overall solubility in aqueous media is expected to be moderate and highly pH-dependent. Solubility will be highest at pH values well below the pKa of the N4 amine (where the cationic form dominates) and lowest at pH values above the pKa (where the neutral, less soluble free base precipitates). Piperazine itself is freely soluble in water.[18]
-
Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method (ICH Guideline Q6A)
-
Sample Preparation: Add an excess amount of FPPO-HCl to a series of vials containing buffers of different pH values (e.g., pH 2, 5, 7.4, 9). The amount should be sufficient to ensure a solid phase remains at equilibrium.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge or filter the samples to separate the solid from the saturated solution. Use filters that do not adsorb the compound.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved FPPO-HCl using a validated analytical method, typically HPLC-UV.
-
Result: The determined concentration represents the thermodynamic solubility at that specific pH and temperature.
-
Table 2: Summary of Predicted and Experimental Physicochemical Properties
| Property | Predicted Value / State | Recommended Experimental Method |
| Physical State | White to off-white crystalline solid | Visual Inspection |
| Molecular Formula | C₁₀H₁₂ClFN₂O | Mass Spectrometry, Elemental Analysis |
| Molecular Weight | 230.67 g/mol | Mass Spectrometry |
| Melting Point | 180 - 250 °C (with decomposition) | Capillary Melting Point Apparatus |
| pKa (N4-H⁺) | 6.5 - 8.0 | Potentiometric Titration |
| Aqueous Solubility | pH-dependent; moderate | Shake-Flask Method (Thermodynamic) |
Stability
-
Predicted: The hydrochloride salt is expected to be relatively stable as a solid under standard storage conditions (room temperature, protected from light and moisture). The amide bond is generally stable but can be susceptible to hydrolysis under strongly acidic or basic conditions. The fluorophenyl group is chemically robust.
-
Protocol: Preliminary Stability Assessment
-
Solution Stability: Prepare solutions of the compound in relevant buffers (e.g., acidic, neutral, basic) and solvents. Monitor the purity by HPLC at set time points (e.g., 0, 4, 8, 24 hours) to check for degradation.
-
Solid-State Stability: Store the solid compound under accelerated conditions (e.g., 40 °C / 75% relative humidity) and test for degradation and changes in physical appearance at specified intervals.
-
Chromatographic and Spectroscopic Profile
High-Performance Liquid Chromatography (HPLC)
-
Rationale: HPLC is the primary tool for purity determination and quantification. Due to the polarity of the molecule, particularly in its protonated salt form, a standard C18 column might show poor retention.[19] A polar-embedded or polar-endcapped reversed-phase column, or Hydrophilic Interaction Liquid Chromatography (HILIC), may be necessary for robust method development.[20]
-
Starting Method Conditions:
-
Column: Polar-embedded C18 (e.g., Ascentis RP-Amide), 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp to a higher organic percentage.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (determined by UV scan, likely around 240-260 nm).
-
Column Temperature: 30 °C.
-
Spectroscopic Signatures
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (Predicted, in DMSO-d₆):
-
Aromatic Protons: Two sets of doublets or multiplets between δ 7.0-7.5 ppm.
-
Piperazinone Protons: Methylene protons adjacent to nitrogen and the carbonyl will appear as distinct multiplets, likely in the δ 3.0-4.0 ppm range.
-
Amine Proton (N4-H): A broad signal, potentially downfield due to protonation, or may exchange with solvent.
-
Amide Proton (N-H): A signal likely between δ 8.0-9.0 ppm.
-
-
¹³C NMR (Predicted, in DMSO-d₆):
-
Carbonyl Carbon: δ > 165 ppm.
-
Aromatic Carbons: Between δ 115-165 ppm, with the carbon attached to fluorine showing a large ¹JCF coupling constant.
-
Aliphatic Carbons: Between δ 40-60 ppm.
-
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode is ideal for this basic compound.
-
Expected Fragmentation: The primary fragmentation pathway for N-arylpiperazines involves cleavage of the bonds within the piperazine ring, often leading to characteristic fragment ions.[9][21] The loss of the ethyleneimine group or cleavage alpha to the N4 nitrogen are common pathways. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the parent ion.
-
Conclusion
This compound is a compound of significant interest for medicinal chemistry, yet it remains poorly characterized in the public domain. This guide provides a comprehensive framework for its synthesis, purification, and detailed physicochemical characterization. By combining theoretical predictions with robust, standardized experimental protocols, researchers can confidently and systematically elucidate the properties of this molecule. The methodologies outlined herein are grounded in established analytical principles and are designed to produce reliable, high-quality data essential for any drug discovery and development program.
References
- 1. Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Piperazine - Wikipedia [en.wikipedia.org]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. scispace.com [scispace.com]
- 17. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 18. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. researchgate.net [researchgate.net]
structural analysis of 1-(4-Fluorophenyl)piperazin-2-one hydrochloride
An In-Depth Technical Guide to the Structural Analysis of 1-(4-Fluorophenyl)piperazin-2-one Hydrochloride
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of this compound (CAS: 697305-48-9), a key intermediate in medicinal chemistry programs targeting the central nervous system[1]. This document moves beyond rote procedural descriptions to offer an integrated analytical strategy, grounded in the principles of spectroscopic and crystallographic analysis. We will detail the causality behind experimental choices, establish self-validating protocols, and provide predictive data based on closely related analogues to guide researchers in confirming the identity, purity, and three-dimensional structure of this compound. This guide is intended for researchers, analytical scientists, and drug development professionals who require a robust and logical approach to molecular characterization.
Molecular Framework and Analytical Significance
This compound is a heterocyclic compound featuring a fluorophenyl moiety attached to a piperazin-2-one ring. The presence of the hydrochloride salt form dictates many of the analytical considerations, particularly regarding solubility and ionization.
The core structure contains several key features for spectroscopic analysis:
-
Aromatic System: A para-substituted fluorophenyl ring provides distinct signals in NMR and characteristic absorptions in IR and UV spectroscopy.
-
Piperazin-2-one Ring: This is a cyclic amide (a lactam). The carbonyl group is a powerful diagnostic tool in IR spectroscopy, and its electron-withdrawing nature significantly influences the chemical environment of adjacent protons and carbons in NMR.
-
Chiral Center: The C3 carbon of the piperazinone ring is a stereocenter, though this guide will focus on the analysis of the racemic mixture.
-
Protonated Amine: As a hydrochloride salt, the nitrogen at the 4-position (N4) of the piperazine ring is protonated, which is crucial for mass spectrometry ionization and for understanding intermolecular interactions in the solid state.
The unambiguous confirmation of this structure is paramount for ensuring the integrity of subsequent synthetic steps and the pharmacological profile of any derived active pharmaceutical ingredients.
Caption: Chemical structure of this compound.
Core Analytical Methodologies
A multi-technique approach is essential for a comprehensive structural validation. The data from each method should be corroborative, building a complete and self-consistent picture of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of a molecule. Both ¹H and ¹³C NMR are required to map out the carbon-hydrogen framework.
Expertise & Experience: The choice of a deuterated solvent is critical. Given the hydrochloride salt form, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O) are primary candidates due to their polarity. DMSO-d₆ is often preferred as it solubilizes the compound while keeping the N-H protons observable. The electron-withdrawing carbonyl group at C2 will cause a significant downfield shift for the adjacent methylene protons at C3 compared to a standard piperazine ring. Similarly, the protons at C5 will be shifted downfield due to their proximity to the protonated N4.
Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆) The following predictions are based on known spectral data for the closely related analogue, 1-(4-fluorophenyl)piperazine dihydrochloride[2][3], with adjustments for the C2-carbonyl group.
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| Aromatic (C'2, C'6) | 7.20 - 7.35 | Doublet of Doublets (dd) | ~118-120 |
| Aromatic (C'3, C'5) | 7.05 - 7.15 | Triplet (t) | ~115-117 (d, JC-F) |
| Aromatic (C'1) | - | Singlet (s) | ~145-147 |
| Aromatic (C'4) | - | Singlet (s) | ~156-159 (d, JC-F) |
| Piperazinone C3-H₂ | ~4.10 - 4.20 | Singlet (s) | ~50-55 |
| Piperazinone C5-H₂ | ~3.40 - 3.55 | Triplet (t) | ~45-48 |
| Piperazinone C6-H₂ | ~3.20 - 3.35 | Triplet (t) | ~42-45 |
| Piperazinone C2=O | - | - | ~165-170 |
| Piperazinone N1-H | ~8.0 - 8.5 | Broad Singlet (br s) | - |
| Piperazinone N4-H₂⁺ | ~9.5 - 10.5 | Broad Singlet (br s) | - |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of DMSO-d₆ in a 5 mm NMR tube[4]. Add a minimal amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm)[4].
-
Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. A spectral width of 0-12 ppm is typically sufficient[4].
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 0-200 ppm is standard. An extended acquisition time may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Integrate the ¹H signals and reference both spectra to TMS.
Caption: A streamlined workflow for NMR structural analysis.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
MS provides the exact molecular weight and crucial structural information via fragmentation analysis. As a pre-charged hydrochloride salt, Electrospray Ionization (ESI) is the method of choice, typically coupled with Liquid Chromatography (LC-MS).
Expertise & Experience: The compound will be observed in positive ion mode as the protonated molecule, [M+H]⁺, where M is the free base. The expected m/z will be for the C₁₀H₁₁FN₂O free base plus a proton. The fragmentation pattern will be influenced by the stability of the aromatic ring and the piperazinone structure. We can predict key fragmentation pathways by referencing data from the analogue 1-(4-fluorophenyl)piperazine, which shows major peaks at m/z 138 and 122[5].
Predicted Mass Spectrometry Data (ESI+)
-
Molecular Ion (Free Base): C₁₀H₁₁FN₂O, Exact Mass: 194.0855
-
Observed Ion [M+H]⁺: 195.0933
| Predicted m/z | Proposed Fragment Structure | Neutral Loss | Rationale |
| 195.09 | [C₁₀H₁₂FN₂O]⁺ | - | Protonated molecular ion. |
| 167.09 | [C₁₀H₁₂FN]⁺ | CO | Loss of carbonyl group. |
| 138.07 | [C₈H₉FN]⁺ | C₂H₃NO | Cleavage of the piperazinone ring. |
| 122.04 | [C₇H₅F]⁺ | C₃H₇N₂O | Fragmentation leading to fluorobenzyl cation. |
| 95.02 | [C₆H₄F]⁺ | C₄H₈N₂O | Fluorophenyl cation. |
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water mixture.
-
Chromatography: Inject the sample into an LC system equipped with a C18 column. Use a gradient elution profile with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid ensures the analyte remains protonated.
-
Mass Spectrometry: Analyze the column eluent with a mass spectrometer (e.g., Q-TOF or Orbitrap for high resolution) using positive mode ESI.
-
MS/MS Analysis: Isolate the precursor ion (m/z 195.09) in the collision cell and apply collision-induced dissociation (CID) energy to generate a fragment ion spectrum, which can be used to confirm the proposed fragmentation pathways. Mass spectrometry techniques are crucial for the structural characterization of newly synthesized piperazine derivatives[6][7].
Caption: Key fragmentation steps for 1-(4-Fluorophenyl)piperazin-2-one.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.
Expertise & Experience: The most diagnostic absorption for this molecule is the strong carbonyl (C=O) stretch from the lactam ring, expected between 1650-1680 cm⁻¹. The presence of the hydrochloride will result in a broad absorption band for the N⁺-H stretch, typically in the 2400-2800 cm⁻¹ region. Aromatic C-H and the C-F bond will also show characteristic signals. Comparing the spectrum to that of 1-(4-fluorophenyl)piperazine would clearly show the new, strong C=O peak, confirming the presence of the piperazin-2-one structure.
Predicted FTIR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity |
| 3100 - 3000 | Aromatic C-H | Stretch | Medium-Weak |
| 2980 - 2850 | Aliphatic C-H | Stretch | Medium |
| 2800 - 2400 | N⁺-H (Ammonium salt) | Stretch | Strong, Broad |
| ~1670 | C=O (Lactam) | Stretch | Strong, Sharp |
| ~1600, ~1500 | Aromatic C=C | Stretch | Medium |
| ~1220 | C-F | Stretch | Strong |
| ~1150 | C-N | Stretch | Medium |
Experimental Protocol: FTIR (KBr Pellet)
-
Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹[8].
-
Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.
X-ray Crystallography: Definitive 3D Structure
Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional atomic arrangement in the solid state, including stereochemistry and intermolecular interactions.
Expertise & Experience: While a crystal structure for the target molecule is not publicly available, we can anticipate key features based on related structures, such as other piperazine hydrochlorides[9]. The piperazin-2-one ring is expected to adopt a stable chair or distorted chair conformation. The most vital information will be the network of hydrogen bonds. We expect to see strong N⁺-H···Cl⁻ hydrogen bonds between the protonated N4 amine and the chloride anion. Additionally, the amide N1-H may act as a hydrogen bond donor, potentially to the carbonyl oxygen of an adjacent molecule or to the chloride ion. These interactions govern the crystal packing and solid-state properties of the material.
Anticipated Crystallographic Features:
-
Conformation: A chair conformation for the piperazinone ring.
-
Hydrogen Bonding: A primary N⁺-H···Cl⁻ interaction will be the dominant feature. Secondary N-H···O=C or N-H···Cl⁻ interactions are also likely.
-
Crystal Packing: The molecules will pack in layers or a 3D network stabilized by the hydrogen bonds and potential π-stacking of the fluorophenyl rings.
Experimental Workflow: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with monochromatic X-rays.
-
Structure Solution & Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods or Patterson methods to locate the atomic positions, and refine the model against the experimental data to obtain the final, precise 3D structure.
Caption: Plausible hydrogen bonding interactions in the crystal lattice.
Integrated Structural Verification Strategy
Caption: The convergence of analytical data for structural confirmation.
The process is as follows:
-
MS confirms the molecular weight.
-
FTIR confirms the presence of the key functional groups.
-
NMR confirms the atom-to-atom connectivity and provides the definitive 2D structure.
-
X-ray crystallography, if performed, provides the ultimate proof of the 3D structure in the solid state.
When the results from all techniques are in agreement, the structure of this compound can be considered fully elucidated and verified.
References
- 1. This compound [myskinrecipes.com]
- 2. 1-(4-Fluorophenyl)piperazine dihydrochloride(64090-19-3) 1H NMR spectrum [chemicalbook.com]
- 3. 1-(4-Fluorophenyl)piperazine dihydrochloride | C10H15Cl2FN2 | CID 16211916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 1-(4-Fluorophenyl)piperazine | C10H13FN2 | CID 75260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. journals.iucr.org [journals.iucr.org]
A Technical Guide to the CNS Mechanism of Action of 1-(4-Fluorophenyl)piperazin-2-one Hydrochloride: A Multi-Receptor Modulation Approach
Abstract: The phenylpiperazine scaffold is a cornerstone in modern neuropharmacology, giving rise to a multitude of clinically significant agents for treating central nervous system (CNS) disorders.[1] This technical guide provides an in-depth analysis of the putative mechanism of action for 1-(4-Fluorophenyl)piperazin-2-one hydrochloride (FPPO), a compound belonging to this versatile chemical class. Based on structure-activity relationships derived from analogous compounds, we postulate that FPPO exerts its therapeutic effects through a multi-receptor modulation strategy, primarily involving the serotonergic system.[2][3] This document will detail the hypothesized molecular targets, the downstream signaling consequences, and a comprehensive suite of experimental protocols designed to rigorously validate this mechanistic hypothesis.
Introduction: The Phenylpiperazine Scaffold in CNS Drug Discovery
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its favorable pharmacokinetic properties and its ability to be readily functionalized to achieve specific receptor interactions within the CNS. When coupled with a phenyl group, the resulting phenylpiperazine moiety has been successfully exploited to develop drugs for depression, anxiety, and psychosis. The addition of a fluorine atom to the phenyl ring, as seen in FPPO, is a common strategy to enhance metabolic stability and receptor binding affinity.[4]
The "-2-one" lactam structure in FPPO introduces a degree of conformational rigidity and additional hydrogen bonding capabilities, suggesting a refined interaction profile with its target receptors compared to more flexible phenylpiperazine analogs. Based on extensive research into similar phenylpiperazine pyrrolidin-2-one derivatives which demonstrate potent antidepressant-like effects and high affinity for serotonin receptors, we hypothesize a primary role for FPPO in modulating serotonergic pathways.[2]
Postulated Mechanism of Action: A Serotonin Receptor Modulator
We propose that this compound achieves its therapeutic potential in CNS disorders via a dual-action mechanism targeting key serotonin (5-HT) receptors:
-
Primary Target: 5-HT2A Receptor Antagonism: The core hypothesis is that FPPO acts as a potent antagonist at the 5-HT2A receptor. This receptor is a Gq/11-coupled GPCR, and its over-activation is implicated in the pathophysiology of psychosis and the negative symptoms of schizophrenia, as well as sleep disturbances. Antagonism of 5-HT2A receptors is a hallmark of atypical antipsychotic drugs and is known to increase dopamine release in key brain regions like the prefrontal cortex, potentially alleviating cognitive and negative symptoms.
-
Secondary Target: 5-HT1A Receptor Partial Agonism: We further postulate that FPPO possesses partial agonist activity at the 5-HT1A autoreceptor. This Gi/o-coupled receptor acts as a "brake" on the serotonin system. Partial agonism at this site reduces the firing rate of serotonin neurons, leading to anxiolytic and antidepressant effects. This synergistic action—blocking the "excitatory" 5-HT2A pathway while finely tuning the "inhibitory" 5-HT1A pathway—is a clinically validated approach for treating complex mood and psychotic disorders.
This dual-receptor profile suggests a therapeutic potential for FPPO in conditions characterized by serotonergic dysregulation, such as major depressive disorder, generalized anxiety disorder, and schizophrenia.
Signaling Pathway Diagram
The following diagram illustrates the proposed interaction of FPPO with its primary molecular targets and the subsequent downstream signaling cascades.
Caption: Proposed dual mechanism of FPPO on serotonergic neurons.
Experimental Validation Workflow
To rigorously test the mechanistic hypothesis, a multi-tiered experimental approach is essential, progressing from in vitro target engagement to in vivo functional outcomes.
Workflow Diagram
Caption: A tiered workflow for validating the CNS mechanism of FPPO.
Detailed Experimental Protocols
Protocol 4.1: Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of FPPO for human 5-HT2A and 5-HT1A receptors.
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing either human recombinant 5-HT2A or 5-HT1A receptors.
-
Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the resulting pellet (membrane preparation) in fresh buffer and determine protein concentration via a Bradford assay.
-
-
Competition Binding Assay:
-
For 5-HT2A: Use [³H]-ketanserin as the radioligand.
-
For 5-HT1A: Use [³H]-8-OH-DPAT as the radioligand.
-
In a 96-well plate, combine receptor membranes (10-20 µg protein), a fixed concentration of radioligand (at its approximate Kd value), and 11 increasing concentrations of FPPO (e.g., 0.1 nM to 10 µM).
-
Define non-specific binding using a high concentration of a known unlabeled ligand (e.g., 10 µM mianserin for 5-HT2A, 10 µM serotonin for 5-HT1A).
-
Incubate plates for 60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash filters three times with ice-cold buffer to remove unbound radioligand.
-
Measure radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate specific binding and plot the percentage of specific binding against the log concentration of FPPO.
-
Determine the IC50 value (concentration of FPPO that inhibits 50% of specific binding) using non-linear regression.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Receptor Target | Radioligand | Test Compound | Binding Affinity (Ki, nM) |
| 5-HT2A | [³H]-ketanserin | FPPO | Experimental Value |
| 5-HT1A | [³H]-8-OH-DPAT | FPPO | Experimental Value |
Protocol 4.2: In Vitro Functional Assays
Objective: To determine the functional activity (antagonism/agonism) and potency (IC50/EC50) of FPPO at 5-HT2A and 5-HT1A receptors.
Methodology:
-
5-HT2A Antagonism (Calcium Flux Assay):
-
Use CHO-K1 cells co-expressing the human 5-HT2A receptor and a G-protein alpha subunit (Gα16) to force coupling to the calcium pathway.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pre-incubate cells with varying concentrations of FPPO for 15-30 minutes.
-
Stimulate the cells with an EC80 concentration of serotonin (the agonist).
-
Measure the resulting fluorescence signal, which corresponds to intracellular calcium release, using a fluorescence plate reader (e.g., FLIPR).
-
Plot the inhibition of the serotonin response against the FPPO concentration to determine the IC50 for antagonism.
-
-
5-HT1A Partial Agonism (cAMP Assay):
-
Use HEK293 cells expressing the human 5-HT1A receptor.
-
Pre-treat cells with forskolin to stimulate adenylyl cyclase and generate a baseline level of cyclic AMP (cAMP).
-
Add varying concentrations of FPPO to the cells and incubate.
-
Measure the resulting change in cAMP levels using a competitive immunoassay (e.g., HTRF or LANCE).
-
Agonists of the Gi-coupled 5-HT1A receptor will inhibit forskolin-stimulated cAMP production.
-
Plot the percentage inhibition of cAMP against FPPO concentration to determine the EC50. Compare the maximal effect of FPPO to a full agonist (e.g., 8-OH-DPAT) to determine its partial agonist nature.
-
Data Presentation:
| Receptor Target | Assay Type | Agonist/Antagonist | Potency (EC50/IC50, nM) | Efficacy (% of Full Agonist) |
| 5-HT2A | Calcium Flux | Antagonist | Experimental IC50 | N/A |
| 5-HT1A | cAMP Inhibition | Partial Agonist | Experimental EC50 | Experimental Value |
Conclusion and Future Directions
This guide outlines a robust, scientifically-grounded hypothesis for the mechanism of action of this compound. The proposed dual modulation of 5-HT2A and 5-HT1A receptors is a well-established paradigm for effective CNS therapeutics. The provided experimental framework serves as a self-validating system; successful progression through each tier, from high-affinity binding in vitro to predictable behavioral outcomes in vivo, would provide compelling evidence to support the hypothesis.
Future work should include comprehensive off-target screening to ensure safety and specificity, detailed pharmacokinetic studies to establish a viable dosing regimen, and exploration in more complex behavioral models relevant to cognitive deficits in schizophrenia or anhedonia in depression. The insights gained from this rigorous evaluation will be critical in determining the ultimate therapeutic promise of FPPO as a novel agent for CNS disorders.
References
- 1. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 2. Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
Introduction: The Fluorophenylpiperazine Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity of Fluorophenylpiperazine Derivatives
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique physicochemical properties.[1][2] Its six-membered heterocyclic structure with two opposing nitrogen atoms provides a combination of structural rigidity and conformational flexibility, along with opportunities for substitution at the N1 and N4 positions.[2][3] This versatility allows for the fine-tuning of a molecule's interaction with biological targets and optimization of its pharmacokinetic profile.[4] When combined with a fluorophenyl moiety, the resulting fluorophenylpiperazine derivatives exhibit a wide spectrum of biological activities, with a pronounced impact on the central nervous system (CNS).[1]
The introduction of a fluorine atom to the phenyl ring is a common strategy in drug design. Fluorine's high electronegativity and small size can significantly alter a molecule's pKa, lipophilicity, and metabolic stability. This can lead to enhanced binding affinity, improved blood-brain barrier penetration, and resistance to metabolic degradation by cytochrome P450 enzymes.[5] Consequently, fluorophenylpiperazine derivatives have been extensively investigated as modulators of various neuroreceptors and transporters, particularly within the serotonergic system.[6][7] This guide provides a technical overview of the synthesis, biological activities, and evaluation methods for this important class of compounds.
Pharmacological Landscape: Primary Molecular Targets
The biological activity of fluorophenylpiperazine derivatives is predominantly centered on their interaction with monoaminergic systems. The specific substitution pattern on both the phenyl and piperazine rings dictates their affinity and functional activity (agonist, antagonist, or partial agonist) at these targets.
Serotonin (5-HT) Receptors
The serotonin system is the most significant target for this class of compounds.[8] Their ability to modulate various 5-HT receptor subtypes underpins their potential therapeutic applications in psychiatric disorders like anxiety and depression.[6][9]
-
5-HT1A Receptors: Many fluorophenylpiperazine derivatives act as potent agonists or partial agonists at the 5-HT1A receptor.[6][10] The 5-HT1A receptor is a Gi/o-coupled autoreceptor found presynaptically on serotonergic neurons and postsynaptically in regions like the hippocampus and cortex.[8] Agonism at these receptors generally leads to a reduction in serotonergic neurotransmission, an effect associated with anxiolytic and antidepressant properties.[9][11] For example, para-Fluorophenylpiperazine (pFPP) is known to act primarily as a 5-HT1A receptor agonist.[10] Compounds designed as 5-HT1A agonists are often evaluated for their potential to treat anxiety and depressive disorders.[12]
-
5-HT2A/2C Receptors: Affinity for 5-HT2A and 5-HT2C receptors is also common among these derivatives.[10] The 5-HT2A receptor, a Gq/11-coupled receptor, is a key target for atypical antipsychotics and some antidepressants.[8][13] Antagonism at this receptor is a sought-after property for improving the side-effect profile of antipsychotic drugs. Some fluorophenylpiperazine derivatives show significant binding to these receptors, contributing to a complex pharmacological profile.[14]
Serotonin Transporter (SERT)
Beyond direct receptor interaction, some derivatives can also affect serotonin levels by interacting with the serotonin transporter (SERT).[15] For instance, m-chlorophenylpiperazine (mCPP), a related phenylpiperazine, has been shown to have an appreciable affinity for SERT, potentially inhibiting serotonin reuptake.[15] This dual mechanism of receptor modulation and reuptake inhibition is a feature of some modern antidepressants.
Other Targets
While the serotonergic system is the primary focus, these compounds are not exclusively selective. Depending on their structure, they can exhibit affinity for other targets:
-
Adrenergic Receptors: Some derivatives show beta-adrenolytic and vasodilating effects, indicating interaction with adrenergic receptors.[16][17]
-
Equilibrative Nucleoside Transporters (ENTs): Specific derivatives have been identified as inhibitors of ENTs, which play a role in adenosine regulation and chemotherapy.[18]
This polypharmacology, or the ability to interact with multiple targets, can be either a therapeutic advantage, offering a broader spectrum of action, or a disadvantage, leading to off-target side effects.
Structure-Activity Relationships (SAR)
The biological activity of fluorophenylpiperazine derivatives is highly dependent on their chemical structure. Key modifications that influence affinity and selectivity include the position of the fluorine atom, substitutions on the phenyl ring, and the nature of the substituent on the N4 position of the piperazine ring.[2][19]
-
Fluorine Position: The placement of the fluorine atom (ortho, meta, or para) on the phenyl ring significantly impacts receptor affinity. For example, in a series of coumarin derivatives, a 2-fluorophenylpiperazine moiety resulted in a high affinity for the 5-HT1A receptor.[14]
-
Aryl Substitutions: Additional substitutions on the phenyl ring can further modulate activity.
-
N4-Piperazine Substituent: The group attached to the second nitrogen of the piperazine ring is a critical determinant of the compound's overall pharmacological profile, often consisting of a long alkyl chain connected to another cyclic moiety.[7]
The diagram below illustrates the general scaffold and key points for chemical modification.
Caption: General structure of fluorophenylpiperazine derivatives and key modification points.
Experimental Evaluation of Biological Activity
A multi-tiered approach is required to fully characterize the biological activity of new fluorophenylpiperazine derivatives. This process flows from initial in vitro screening to more complex in vivo behavioral models.
Caption: Experimental workflow for the evaluation of fluorophenylpiperazine derivatives.
In Vitro Assays: Quantifying Molecular Interactions
The first step is to determine if and how strongly a compound interacts with its intended target.
Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol is a classic method to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.[20]
Causality: This assay is chosen first because it directly measures the physical interaction between the compound and the target receptor, providing a quantitative measure of affinity. It is a high-throughput and cost-effective way to screen a library of compounds and eliminate non-binders early in the process.
Methodology:
-
Membrane Preparation: Homogenize tissue known to express the target receptor (e.g., rat hippocampus for 5-HT1A) or membranes from cells overexpressing the receptor in a cold buffer. Centrifuge to pellet the membranes and resuspend in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a specific 5-HT1A radioligand (e.g., [3H]8-OH-DPAT), and varying concentrations of the test fluorophenylpiperazine derivative.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Wash the filters to remove non-specific binding. Place the filter discs into scintillation vials with a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Use non-linear regression to calculate the IC50 value (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Protocol 2: Functional Assay for 5-HT1A Agonist/Antagonist Activity
This assay determines whether a compound that binds to the receptor activates it (agonist) or blocks its activation (antagonist).[21][22]
Causality: Binding does not equal function. A compound can bind tightly but have no effect or an opposite effect. Functional assays are essential to understand the pharmacological nature of the compound. Since 5-HT1A is a Gi-coupled receptor, its activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP). Measuring this downstream effect confirms functional activity.
Methodology:
-
Cell Culture: Use a cell line (e.g., CHO or HEK293) stably transfected to express the human 5-HT1A receptor.
-
Assay Setup (Agonist Mode): Plate the cells and treat them with varying concentrations of the test compound. Include a known agonist as a positive control.
-
Assay Setup (Antagonist Mode): Pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of a known 5-HT1A agonist (e.g., 8-OH-DPAT).
-
cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis:
-
Agonist: Plot the cAMP response against the log concentration of the test compound to determine the EC50 (potency) and the maximal effect (Emax, efficacy).
-
Antagonist: Plot the inhibition of the agonist-induced response against the log concentration of the test compound to determine the IC50 (potency).
-
The diagram below illustrates the signaling pathway exploited in the functional assay.
Caption: Simplified 5-HT1A receptor signaling pathway for functional assays.
In Vivo Models: Assessing Therapeutic Potential
Once a compound shows promising in vitro activity, it is tested in animal models to assess its effects in a whole organism, which provides insights into its potential therapeutic efficacy and side effects.[23][24]
Protocol 3: Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral assay to screen for anxiolytic-like effects in rodents.[25][26] It is based on the animal's natural aversion to open and elevated spaces.
Causality: This model is based on the conflict between the drive to explore a new environment and the fear of open, elevated areas. Anxiolytic drugs are expected to reduce the fear component, leading to increased exploration of the "anxiogenic" open arms. It is a standard, validated model for predicting anxiolytic efficacy.[23]
Methodology:
-
Apparatus: A plus-shaped maze raised from the floor, with two opposing arms open and two opposing arms enclosed by walls.
-
Acclimatization: Allow animals (typically mice or rats) to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the test compound, a vehicle control, and a positive control (e.g., diazepam) to different groups of animals via an appropriate route (e.g., intraperitoneal injection) at a set time before the test (e.g., 30 minutes).
-
Testing: Place the animal in the center of the maze, facing one of the enclosed arms, and allow it to explore for a set period (e.g., 5 minutes).
-
Data Collection: Use video tracking software to record and score behaviors, including the number of entries into the open and closed arms, and the time spent in each type of arm.
-
Data Analysis: An anxiolytic-like effect is indicated by a statistically significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries compared to the vehicle-treated group.
Protocol 4: Forced Swim Test (FST) for Antidepressant Activity
The FST is a common behavioral model used to screen for potential antidepressant drugs.[26][27] It is based on the principle that an animal will cease struggling and become immobile when placed in an inescapable, stressful situation.
Causality: This test models behavioral despair. Antidepressant medications are known to prolong the latency to immobility and reduce the total duration of immobility, suggesting an increase in coping behavior. It is a predictive model for antidepressant efficacy, particularly for compounds acting on the monoaminergic system.[27]
Methodology:
-
Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Drug Administration: Administer the test compound, vehicle, and a positive control (e.g., fluoxetine) according to a specific dosing regimen (acute or chronic).
-
Testing: Place the animal into the cylinder for a 6-minute session. The first 2 minutes are typically considered a habituation period and are not scored.
-
Data Collection: For the final 4 minutes, a trained observer or automated software scores the duration of immobility. Immobility is defined as the cessation of struggling and making only the minimal movements necessary to keep the head above water.
-
Data Analysis: An antidepressant-like effect is indicated by a statistically significant reduction in the total duration of immobility in the drug-treated group compared to the vehicle-treated group.
Quantitative Data Summary
The following table summarizes representative binding affinity data for fluorophenylpiperazine derivatives at serotonin receptors, compiled from the literature. This allows for a direct comparison of potency and selectivity.
| Compound ID | Phenyl Substitution | N4-Piperazine Moiety | Target Receptor | Binding Affinity (Ki, nM) | Reference |
| 1 | 2-Fluorophenyl | 4-(6-acetyl-4-methylcoumarin-7-yl)butoxy | 5-HT1A | 1.04 | [14] |
| 2 | 2-Chlorophenyl | 4-(6-acetyl-4-methylcoumarin-7-yl)butoxy | 5-HT1A | 0.57 | [14] |
| 3 | 3-Bromophenyl | 4-(6-acetyl-4-methylcoumarin-7-yl)butoxy | 5-HT1A | 0.78 | [14] |
| pFPP | 4-Fluorophenyl | H | 5-HT1A | High Affinity (qualitative) | [10] |
| mCPP | 3-Chlorophenyl | H | SERT | ~230 (IC50) | [15] |
Conclusion and Future Directions
Fluorophenylpiperazine derivatives represent a rich and enduring scaffold in neuropharmacology. Their primary mechanism of action involves the modulation of serotonin receptors, particularly the 5-HT1A subtype, which positions them as promising candidates for the development of novel anxiolytics and antidepressants.[1][12] The strategic placement of the fluorine atom provides a powerful tool for optimizing potency and metabolic stability.
Future research will likely focus on developing derivatives with tailored polypharmacology—for example, combining 5-HT1A agonism with SERT inhibition or 5-HT2A antagonism in a single molecule. This approach could lead to therapies with faster onset of action and improved efficacy over existing treatments.[4][7] As our understanding of the structural biology of these receptors improves, computational methods and structure-based design will play an increasingly important role in the rational design of the next generation of fluorophenylpiperazine-based therapeutics.[3]
References
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 8. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The future of 5-HT1A receptor agonists. (Aryl-piperazine derivatives) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. para-Fluorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 11. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 12. Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Effects of a (fluorophenyl) piperazine derivative (substance IIIv) on cardiovascular function] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 18. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Problems in in vitro receptor binding studies and identification and role of serotonin receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 22. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. jddtonline.info [jddtonline.info]
- 24. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Analysis of anxiolytic and anti-depressant potential of <i>Bombyx mori</i> in <i>in vivo</i> mouse mode - International Journal of Health Sciences [intjhs.org]
- 27. herbmedpharmacol.com [herbmedpharmacol.com]
An In-Depth Technical Guide to the Interrogation of 1-(4-Fluorophenyl)piperazin-2-one Hydrochloride at Dopamine Receptors
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate signaling of dopamine receptors within the central nervous system (CNS) underpins a vast array of physiological and pathological processes, making them prime targets for therapeutic intervention in neuropsychiatric disorders.[1][2] This guide provides a comprehensive technical framework for the investigation of a novel compound, 1-(4-Fluorophenyl)piperazin-2-one hydrochloride, and its potential interactions with dopamine receptor subtypes. While direct empirical data for this specific molecule is nascent, this document synthesizes established principles of dopamine receptor pharmacology and structure-activity relationships (SAR) of arylpiperazine derivatives to propose a rigorous, multi-tiered experimental strategy.[3] We present detailed, field-proven protocols for radioligand binding assays and functional characterization, enabling researchers to elucidate the binding affinity, selectivity, and functional consequences of this compound's engagement with D1-like and D2-like dopamine receptors. This whitepaper is designed to serve as a practical roadmap for academic and industry scientists seeking to characterize novel chemical entities targeting the dopaminergic system.
Introduction: The Dopaminergic System and the Arylpiperazine Scaffold
The dopaminergic system, with its five distinct G-protein coupled receptor (GPCR) subtypes (D1-D5), is a critical modulator of motor control, cognition, motivation, and reward.[1][4] These receptors are broadly classified into two families: the D1-like (D1 and D5) receptors, which couple to Gαs/olf to stimulate adenylyl cyclase, and the D2-like (D2, D3, and D4) receptors, which couple to Gαi/o to inhibit adenylyl cyclase and modulate ion channel activity.[4] Dysregulation of dopaminergic neurotransmission is a hallmark of numerous neurological and psychiatric conditions, including Parkinson's disease, schizophrenia, and addiction.[5][6][7] Consequently, the development of subtype-selective dopamine receptor ligands remains a significant endeavor in medicinal chemistry.
The arylpiperazine moiety is a well-established pharmacophore found in numerous CNS-active drugs, including atypical antipsychotics and antidepressants.[3] Compounds bearing this scaffold have been shown to interact with a variety of neurotransmitter receptors, with many exhibiting affinity for dopamine D2 and D3 receptors.[8][9][10] The structural analogue of our target compound, 1-(4-fluorophenyl)piperazine, is a known metabolite of several psychoactive drugs and has been primarily studied for its effects on serotonin receptors.[11] The introduction of a carbonyl group at the 2-position of the piperazine ring in This compound (Figure 1) introduces a lactam function, which is anticipated to alter the compound's electronic distribution, conformation, and hydrogen bonding potential, thereby potentially modifying its pharmacological profile at dopamine receptors.
Figure 1: Chemical Structure of this compound Molecular Formula: C₁₀H₁₂ClFN₂O Molecular Weight: 230.67 g/mol
While direct experimental evidence for the interaction of this compound with dopamine receptors is not yet prevalent in the literature, its structural similarity to known dopamine receptor ligands warrants a thorough investigation.[12][13] This guide outlines the necessary experimental workflows to comprehensively characterize this potential interaction.
Proposed Experimental Workflow for Characterization
A systematic approach is essential to define the pharmacological signature of this compound at dopamine receptors. The proposed workflow (Figure 2) begins with primary binding assays to establish affinity, followed by functional assays to determine the nature of the interaction (agonist, antagonist, or modulator).
Caption: Proposed experimental workflow for characterizing the interaction of this compound with dopamine receptors.
Methodologies for In-Vitro Characterization
Radioligand Binding Assays: Quantifying Affinity and Selectivity
The initial step in characterizing a novel ligand is to determine its binding affinity (Ki) for the target receptors. Competition binding assays are the gold standard for this purpose. These assays measure the ability of the test compound to displace a radiolabeled ligand with known high affinity and selectivity for a specific receptor subtype.
Protocol 1: Dopamine D2 Receptor Competition Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 or CHO cells stably expressing the human dopamine D2 receptor (long isoform).
-
Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
Prepare a dilution series of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
In a 96-well plate, combine:
-
Receptor membranes (typically 10-20 µg protein per well).
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (at a concentration near its Kd).
-
Varying concentrations of the test compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
-
Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known D2 antagonist, e.g., 10 µM haloperidol).
-
-
Incubation and Termination:
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly terminate the binding reaction by vacuum filtration through GF/B glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis (sigmoidal dose-response).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 1: Recommended Radioligands for Dopamine Receptor Subtypes
| Receptor Subtype | Recommended Radioligand |
| D1 | [³H]-SCH23390 |
| D2 | [³H]-Spiperone, [³H]-Raclopride |
| D3 | [³H]-7-OH-DPAT, [¹²⁵I]-Iodosulpride |
| D4 | [³H]-Nemonapride |
| D5 | [³H]-SCH23390 |
By performing similar assays for all five dopamine receptor subtypes, a selectivity profile for this compound can be established.
Functional Assays: Elucidating the Mode of Action
Once binding affinity is confirmed, it is crucial to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist/inverse agonist.
Protocol 2: D2-like Receptor Functional Assay (cAMP Inhibition)
D2-like receptors are Gαi/o-coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Cell Culture:
-
Use CHO or HEK293 cells stably co-expressing a human D2-like receptor (e.g., D2 or D3) and a forskolin-sensitive adenylyl cyclase.
-
-
Agonist Mode Assay:
-
Pre-treat cells with the test compound at various concentrations.
-
Stimulate adenylyl cyclase with a fixed concentration of forskolin (e.g., 1-10 µM).
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Plot the percentage of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a full agonist like quinpirole.
-
-
Antagonist Mode Assay:
-
Pre-incubate cells with various concentrations of the test compound.
-
Challenge the cells with a fixed concentration (e.g., EC₈₀) of a known D2-like receptor agonist (e.g., dopamine or quinpirole) in the presence of forskolin.
-
Measure cAMP levels as described above.
-
Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀.
-
Protocol 3: D1-like Receptor Functional Assay (cAMP Accumulation)
D1-like receptors are Gαs-coupled, and their activation stimulates cAMP production.
-
Cell Culture:
-
Use cells stably expressing a human D1-like receptor (e.g., D1 or D5).
-
-
Agonist Mode Assay:
-
Treat cells with the test compound at various concentrations in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Incubate and measure cAMP levels.
-
Determine EC₅₀ and Eₘₐₓ relative to a full agonist like dopamine.
-
-
Antagonist Mode Assay:
-
Pre-incubate cells with the test compound.
-
Challenge with a fixed concentration (e.g., EC₈₀) of a D1-like agonist (e.g., dopamine).
-
Measure cAMP levels and determine the IC₅₀.
-
Figure 3: Dopamine Receptor Signaling Pathways
Caption: Simplified signaling pathways for D1-like and D2-like dopamine receptors, illustrating their opposing effects on cAMP production.
Data Interpretation and Structure-Activity Relationship (SAR) Insights
The data generated from these assays will provide a comprehensive pharmacological profile of this compound.
Table 2: Hypothetical Data Summary Table
| Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀/IC₅₀, nM) | Efficacy (Eₘₐₓ, % of Dopamine) |
| D1 | >10,000 | - | - |
| D2 | 150 | IC₅₀ = 250 | 0% (Antagonist) |
| D3 | 50 | IC₅₀ = 80 | 0% (Antagonist) |
| D4 | 800 | - | - |
| D5 | >10,000 | - | - |
This hypothetical data would suggest that the compound is a moderately potent D2 and D3 receptor antagonist with selectivity over D1, D4, and D5 subtypes. Such a profile could warrant further investigation for potential therapeutic applications.
The introduction of the carbonyl group at the 2-position of the piperazine ring, as seen in our target compound, is a key structural modification. SAR studies of related arylpiperazine derivatives have shown that substitutions on the phenyl ring and the piperazine core can dramatically influence affinity and selectivity for dopamine receptor subtypes.[14][15][16] For instance, certain substitutions at the ortho position of the phenyl ring can enhance D2 receptor binding.[14] The lactam functionality in this compound may engage in specific hydrogen bonding interactions within the receptor binding pocket, potentially contributing to its unique pharmacological profile.
Conclusion and Future Directions
This technical guide provides a robust and logical framework for the comprehensive in-vitro characterization of this compound's interaction with dopamine receptors. By systematically determining its binding affinity, subtype selectivity, and functional activity, researchers can elucidate its potential as a novel modulator of the dopaminergic system. The proposed protocols are based on established, reliable methodologies in the field of receptor pharmacology.
Positive findings from this initial in-vitro profiling would justify progression to more advanced studies, including:
-
β-Arrestin Recruitment Assays: To investigate potential biased agonism.
-
In-vivo Animal Models: To assess CNS penetration, pharmacokinetic properties, and behavioral effects related to dopaminergic modulation (e.g., models of psychosis or motor function).
-
Off-Target Screening: To evaluate the compound's selectivity against a broader panel of CNS receptors (e.g., serotonin, adrenergic) to predict potential side effects.
The systematic application of the methodologies outlined herein will provide the critical data necessary to understand the therapeutic potential of this compound and guide its future development as a CNS-active agent.
References
- 1. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and pharmacological evaluation of new 1-[3-(4-arylpiperazin-1-yl)-2-hydroxy-propyl]-3,3-diphenylpyrrolidin-2-one derivatives with antiarrhythmic, antihypertensive, and alpha-adrenolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Evaluation of New 1‐[3‐(4‐Arylpiperazin‐1‐yl)‐2‐hydroxypropyl]‐pyrrolidin‐2‐one Derivatives with Anti‐arrhythmic, Hypotensive, and α‐Adrenolytic Activity | Semantic Scholar [semanticscholar.org]
- 7. Secure Verification [cer.ihtm.bg.ac.rs]
- 8. researchgate.net [researchgate.net]
- 9. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. thieme-connect.com [thieme-connect.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthetic Routes of Piperazine Compounds
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of biologically active compounds and approved drugs.[1][2] Its unique six-membered heterocyclic structure with two opposing nitrogen atoms imparts favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, making it a highly desirable motif in drug design.[2] This guide provides an in-depth exploration of the core synthetic strategies employed to construct the piperazine ring, offering insights into the underlying mechanisms and practical considerations for laboratory and industrial applications.
Classical Approaches to Piperazine Ring Formation
Cyclization of 1,2-Disubstituted Ethanes with Amines
One of the most traditional and straightforward methods for constructing the piperazine ring involves the reaction of a 1,2-dihaloethane with a primary amine or ammonia. This approach, while conceptually simple, often requires harsh reaction conditions and can lead to a mixture of products, including linear and polymeric side products.
A variation of this method involves the reaction of anilines with N,N-bis(2-chloroethyl)amine, a route reported by Prelog.[3] However, this method is often limited to unhindered anilines and can result in low to moderate yields, especially with sterically demanding substrates.[3][4] For instance, the reaction of isopropylaniline with N,N-bis(2-chloroethyl)amine yields 1-(2-isopropylphenyl)piperazine in a modest 21% yield.[3]
Experimental Protocol: Synthesis of N-Arylpiperazines from Bis(2-chloroethyl)amine Hydrochloride [4]
-
Materials:
-
Bis(2-chloroethyl)amine hydrochloride
-
Substituted aniline
-
Diethylene glycol monomethyl ether (diglyme)
-
-
Procedure:
-
A mixture of the substituted aniline (1.0 equivalent) and bis(2-chloroethyl)amine hydrochloride (1.1 equivalents) in diglyme is heated to 150 °C.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an appropriate organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-arylpiperazine.
-
Cyclization of Aminoethanols
The cyclization of aminoethanols represents another classical and industrially relevant route to piperazine and its derivatives. This method typically involves the dehydration and subsequent cyclization of diethanolamine or the reaction of monoethanolamine with ammonia over a catalyst at high temperatures and pressures.[5][6] While effective for the synthesis of the parent piperazine, this approach is less amenable to the synthesis of complex, substituted piperazines.
A proposed alternative pathway involves the mono-amination of diethanolamine using a ruthenium PNP pincer complex, followed by cyclization using a coupling reagent like phosphorus pentachloride.[6]
Reductive Amination Strategies
Reductive amination is a powerful and versatile tool for the formation of C-N bonds and has been extensively applied to the synthesis of piperazine derivatives.[7][8][9] This strategy can be employed in both intramolecular and intermolecular fashions.
Intramolecular Reductive Amination
Intramolecular reductive amination of a suitably functionalized linear precursor is an efficient method for constructing the piperazine ring. This approach often involves the cyclization of a diamine precursor bearing carbonyl or oxime functionalities.[8][10]
A notable example is the synthesis of 3-substituted piperazine-2-acetic acid esters starting from amino acids.[11] The key step involves the reductive amination of a β-keto ester derived from an amino acid to form a 1,4-diamine, which is then cyclized.[11]
Intermolecular Reductive Amination
Intermolecular reductive amination is widely used for the N-alkylation of pre-formed piperazine rings.[12] This method involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[7][9] This approach is particularly useful for introducing a wide variety of substituents onto the nitrogen atoms of the piperazine core.
A more advanced approach utilizes the reductive amination of 2-oxopiperazine as a building block for the modular synthesis of differentially N,N'-disubstituted piperazines.[13] This method allows for the sequential introduction of different substituents, providing a flexible route to complex piperazine derivatives.[13]
Experimental Protocol: Reductive Amination for N-Alkylation of Piperazine [9]
-
Materials:
-
Piperazine derivative (e.g., N-Boc-piperazine)
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or other suitable solvent
-
Acetic acid (optional, as catalyst)
-
-
Procedure:
-
To a stirred solution of the piperazine derivative (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in DCE, add NaBH(OAc)₃ (1.5 equivalents) portion-wise at room temperature. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
The reaction mixture is stirred at room temperature for several hours or until completion as monitored by TLC or LC-MS.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
Modern Catalytic Approaches
The advent of modern catalytic methods has revolutionized the synthesis of piperazine compounds, offering milder reaction conditions, broader substrate scope, and higher efficiencies compared to classical methods.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and has become a cornerstone for the synthesis of N-arylpiperazines.[14][15][16] This reaction allows for the coupling of a wide variety of aryl halides (chlorides, bromides, and iodides) and triflates with piperazine or its derivatives.[14][15] The success of this reaction is highly dependent on the choice of the palladium catalyst, ligand, base, and solvent.[14] Sterically hindered and electron-rich phosphine ligands are often crucial for achieving high yields, particularly with less reactive aryl chlorides.[14]
Experimental Protocol: Buchwald-Hartwig Amination of N-Boc-piperazine with an Aryl Halide [14]
-
Materials:
-
Aryl halide (1.0 equivalent)
-
N-Boc-piperazine (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst)
-
Phosphine ligand (e.g., XantPhos)
-
Base (e.g., NaO-t-Bu)
-
Anhydrous solvent (e.g., toluene)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and the base.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent (this step may not be necessary for pre-catalysts).
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.
-
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a copper-promoted reaction for the formation of C-N bonds, providing an alternative to palladium-catalyzed methods for the synthesis of N-arylpiperazines.[17] Traditionally, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper.[17] However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions. The Ullmann reaction is particularly useful for the arylation of piperazines with electron-deficient aryl halides.
Photoredox Catalysis for C-H Functionalization
Recent advances in photoredox catalysis have opened up new avenues for the synthesis of piperazine derivatives, particularly through the direct functionalization of C-H bonds.[18][19][20] These methods offer a more atom-economical and sustainable approach to piperazine synthesis by avoiding the need for pre-functionalized starting materials.[18] For example, iridium-based photoredox catalysts can be used to generate α-amino radicals from piperazines, which can then undergo coupling with various partners to introduce substituents at the C2 position of the piperazine ring.[18][20]
Comparative Analysis of Synthetic Routes
The choice of synthetic route for a particular piperazine compound depends on several factors, including the desired substitution pattern, the availability of starting materials, and the scale of the synthesis.
| Synthetic Route | Advantages | Disadvantages | Key Applications |
| Cyclization of Dihaloethanes | Simple starting materials | Harsh conditions, low yields for substituted derivatives, side products | Industrial synthesis of unsubstituted piperazine |
| Cyclization of Aminoethanols | Industrially viable for parent piperazine | Limited scope for complex derivatives | Large-scale production of piperazine |
| Reductive Amination | Versatile, high yields, broad substrate scope | Requires pre-functionalized precursors | N-alkylation and ring formation |
| Buchwald-Hartwig Amination | Mild conditions, excellent functional group tolerance, high yields | Cost of palladium catalysts and ligands | Synthesis of N-arylpiperazines |
| Ullmann Condensation | Alternative to palladium catalysis | Often requires higher temperatures than Buchwald-Hartwig | Synthesis of N-arylpiperazines, especially with electron-deficient arenes |
| Photoredox C-H Functionalization | Atom-economical, sustainable, direct functionalization | Can have limitations in substrate scope and regioselectivity | Introduction of substituents at the carbon backbone of the piperazine ring |
Conclusion
The synthesis of piperazine compounds has evolved significantly from classical, often harsh, methodologies to modern, highly efficient catalytic strategies. The development of palladium- and copper-catalyzed cross-coupling reactions, as well as innovative photoredox-mediated C-H functionalization, has provided chemists with a powerful and versatile toolbox for the construction of a diverse range of piperazine derivatives. As the demand for novel piperazine-containing pharmaceuticals continues to grow, further advancements in synthetic methodologies that prioritize efficiency, sustainability, and molecular complexity will be crucial.
References
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. WO1997010222A1 - Method for preparing piperazines - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A practical catalytic reductive amination of carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02271C [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. encyclopedia.pub [encyclopedia.pub]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pharmacologically Active Molecules Utilizing 1-(4-Fluorophenyl)piperazin-2-one Hydrochloride
Introduction: The Strategic Importance of the Fluorophenylpiperazinone Scaffold
The 1-(4-fluorophenyl)piperazin-2-one moiety is a privileged scaffold in modern medicinal chemistry. Its constituent parts—the fluorophenyl group, the piperazine core, and the lactam functionality—each contribute to a unique pharmacological profile, making it a valuable starting material for the synthesis of a diverse range of pharmacologically active molecules. The incorporation of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity to target proteins.[1][2] The piperazine ring is a common feature in many centrally active drugs, influencing their solubility and ability to cross the blood-brain barrier.[3] This guide provides a comprehensive overview of the synthetic utility of 1-(4-fluorophenyl)piperazin-2-one hydrochloride, with detailed protocols for its derivatization into novel compounds with potential therapeutic applications, particularly in the realm of central nervous system (CNS) disorders.
Core Synthetic Strategy: A Multi-Step Approach to Novel CNS-Active Agents
The synthetic strategy outlined herein focuses on a versatile multi-step pathway that allows for the introduction of diverse functionalities, ultimately leading to compounds with the potential to modulate CNS targets such as G-protein coupled receptors (GPCRs).[4] The general workflow involves three key stages:
-
N-Alkylation of the Piperazinone Ring: Introduction of a side chain at the N4 position of the piperazine ring.
-
Reduction of the Lactam: Conversion of the piperazin-2-one to the corresponding piperazine.
-
N-Acylation of the Piperazine: Final derivatization to introduce a pharmacologically relevant acyl group.
This modular approach provides a robust framework for generating a library of novel compounds for screening and lead optimization.
Experimental Protocols
PART 1: N-Alkylation of 1-(4-Fluorophenyl)piperazin-2-one
Objective: To introduce an ethyl acetate side chain at the N4 position of the piperazinone ring, a common strategy for linking different molecular fragments.
Reaction Scheme:
Caption: N-Alkylation of 1-(4-Fluorophenyl)piperazin-2-one.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 230.67 | 2.31 g | 10 |
| Ethyl bromoacetate | 167.00 | 1.84 g (1.34 mL) | 11 |
| Potassium carbonate (K₂CO₃) | 138.21 | 2.76 g | 20 |
| Acetonitrile (anhydrous) | 41.05 | 50 mL | - |
Protocol:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.31 g, 10 mmol) and anhydrous acetonitrile (50 mL).
-
Add potassium carbonate (2.76 g, 20 mmol) to the suspension. The potassium carbonate acts as a base to neutralize the hydrochloride salt and facilitate the nucleophilic substitution.
-
Add ethyl bromoacetate (1.34 mL, 11 mmol) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford ethyl 2-(4-(4-fluorophenyl)-2-oxopiperazin-1-yl)acetate as a pale yellow oil.
Expected Yield: 75-85%
PART 2: Reduction of the Lactam to Piperazine
Objective: To reduce the amide functionality of the piperazin-2-one to the corresponding piperazine, unmasking a secondary amine for further derivatization.
Reaction Scheme:
Caption: LAH reduction of the piperazinone.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 2-(4-(4-fluorophenyl)-2-oxopiperazin-1-yl)acetate | 280.29 | 2.80 g | 10 |
| Lithium aluminum hydride (LAH) | 37.95 | 0.76 g | 20 |
| Anhydrous tetrahydrofuran (THF) | 72.11 | 50 mL | - |
| Sodium sulfate (Na₂SO₄) | 142.04 | q.s. | - |
Protocol:
-
Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) and with appropriate personal protective equipment.
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add a solution of ethyl 2-(4-(4-fluorophenyl)-2-oxopiperazin-1-yl)acetate (2.80 g, 10 mmol) in anhydrous THF (20 mL).
-
In a separate flask, carefully suspend lithium aluminum hydride (0.76 g, 20 mmol) in anhydrous THF (30 mL).
-
Cool the piperazinone solution to 0°C using an ice bath.
-
Slowly add the LAH suspension to the piperazinone solution via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0°C and quench the excess LAH by the slow, dropwise addition of water (0.8 mL), followed by 15% aqueous sodium hydroxide (0.8 mL), and then water (2.4 mL).
-
Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite.
-
Wash the filter cake with THF.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)acetate as an oil. This product is often used in the next step without further purification.
Expected Yield: 80-90% (crude)
PART 3: N-Acylation of the Piperazine
Objective: To introduce a 2-methoxyphenylacetyl group, a moiety found in some CNS-active compounds, onto the newly formed secondary amine.
Reaction Scheme:
Caption: N-Acylation with 2-methoxyphenylacetyl chloride.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)acetate (crude) | 266.31 | ~10 | - |
| 2-Methoxyphenylacetyl chloride | 184.62 | 1.85 g | 10 |
| Triethylamine (Et₃N) | 101.19 | 2.1 mL | 15 |
| Dichloromethane (DCM, anhydrous) | 84.93 | 50 mL | - |
Protocol:
-
Dissolve the crude ethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)acetate from the previous step in anhydrous dichloromethane (50 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (2.1 mL, 15 mmol) to the solution.
-
In a separate flask, dissolve 2-methoxyphenylacetyl chloride (1.85 g, 10 mmol) in anhydrous DCM (10 mL).
-
Add the 2-methoxyphenylacetyl chloride solution dropwise to the piperazine solution over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the final product, ethyl 2-(4-(4-fluorophenyl)-4-(2-(2-methoxyphenyl)acetyl)piperazin-1-yl)acetate.
Expected Yield: 60-70% over two steps.
Pharmacological Rationale and Potential Applications
The synthesized molecule, ethyl 2-(4-(4-fluorophenyl)-4-(2-(2-methoxyphenyl)acetyl)piperazin-1-yl)acetate, incorporates several structural motifs associated with CNS activity. The arylpiperazine core is a well-established pharmacophore in drugs targeting serotonin and dopamine receptors.[5] The 4-fluorophenyl group can enhance potency and improve the pharmacokinetic profile. The 2-methoxyphenylacetyl moiety is present in various compounds with affinity for aminergic GPCRs.[6]
It is hypothesized that this novel compound may act as a modulator of serotonin and/or dopamine receptors, making it a candidate for screening in assays relevant to depression, anxiety, or psychosis. Further derivatization, such as hydrolysis of the ester to the corresponding carboxylic acid or its conversion to an amide, could provide additional analogues for structure-activity relationship (SAR) studies.
Conclusion
This guide provides a detailed, step-by-step protocol for the synthesis of a novel, pharmacologically relevant molecule starting from this compound. The described synthetic route is robust and modular, allowing for the generation of a variety of derivatives for further investigation. The protocols are designed to be self-validating, with clear instructions for reaction monitoring and purification. By leveraging the unique structural features of the fluorophenylpiperazinone scaffold, researchers can explore new chemical space in the quest for novel therapeutics for CNS disorders.
References
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. G protein-coupled receptors: structure- and function-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes & Protocols: 1-(4-Fluorophenyl)piperazin-2-one hydrochloride in Medicinal Chemistry
Abstract
This document provides a detailed technical guide on the application of 1-(4-Fluorophenyl)piperazin-2-one hydrochloride, a key heterocyclic building block in modern medicinal chemistry. We will explore its structural significance, its role as a strategic intermediate in the synthesis of pharmacologically active agents, and provide detailed protocols for its derivatization and subsequent characterization. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics, particularly those targeting the central nervous system (CNS).
Introduction: The Strategic Value of a Privileged Scaffold
The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1][2] Its derivatives are particularly prominent in neuropharmacology, where they serve as foundational elements for antipsychotic, antidepressant, and anxiolytic agents.[1] The subject of this guide, this compound (CAS: 697305-48-9), is a specialized derivative that offers medicinal chemists several distinct advantages.
This compound incorporates three key structural features:
-
The Piperazin-2-one Core: Unlike the more common symmetrical piperazine, the introduction of a carbonyl group (an amide) creates a lactam. This feature imparts conformational rigidity, alters the basicity of the second nitrogen, and provides a distinct vector for hydrogen bonding interactions with biological targets.
-
The N-Aryl (4-Fluorophenyl) Group: The direct attachment of an aryl ring to a piperazine nitrogen is a hallmark of many CNS-active drugs. The 4-fluorophenyl moiety, specifically, is often employed to enhance metabolic stability and improve binding affinity to target receptors, potentially through favorable fluorine-protein interactions.[3]
-
The Secondary Amine (as Hydrochloride Salt): The available secondary amine (N4) serves as a crucial synthetic handle for further molecular elaboration, allowing for the introduction of diverse side chains to modulate potency, selectivity, and pharmacokinetic properties. The hydrochloride salt form ensures improved solubility in polar solvents and stability for storage.
This unique combination makes 1-(4-Fluorophenyl)piperazin-2-one a valuable intermediate for developing novel compounds targeting CNS disorders such as anxiety, depression, and psychosis, primarily through modulation of serotonin and dopamine receptors.[3][4]
Figure 1. Chemical structure and key features of the title compound.
Physicochemical and Handling Properties
Proper handling and storage are critical for maintaining the integrity of this reagent. The following table summarizes its key properties.
| Property | Value | Source |
| CAS Number | 697305-48-9 | [3] |
| Molecular Formula | C₁₀H₁₂ClFN₂O | [3] |
| Molecular Weight | 230.67 g/mol | [3] |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in polar solvents (e.g., water, ethanol) | [5] |
| Storage | Room temperature, dry conditions, away from strong oxidizing agents | [3][6] |
Core Application: A Versatile Intermediate for CNS Drug Discovery
The primary application of this compound is as a starting material for the synthesis of more complex molecules in multi-step drug discovery campaigns. Its utility stems from the reactivity of the secondary amine at the N4 position.
Figure 2. General workflow for utilizing the intermediate in drug discovery.
A common and powerful synthetic strategy is N-alkylation , which connects the piperazinone scaffold to a variety of functionalized side chains. These side chains are rationally designed to interact with specific sub-pockets of the target receptor, thereby tuning the pharmacological profile of the final compound. For example, many CNS drugs feature long-chain alkyl or arylalkyl groups that are crucial for achieving high-affinity binding to serotonin (5-HT) or dopamine (D₂) receptors.
Experimental Protocols
The following protocols are provided as validated examples of how to utilize and characterize derivatives of this compound.
Protocol 4.1: Synthesis of a Model Derivative via N-Alkylation
This protocol details the synthesis of 1-(4-Fluorophenyl)-4-(3-phenoxypropyl)piperazin-2-one , a representative derivative, via nucleophilic substitution.
Objective: To demonstrate the utility of the title compound as a synthetic intermediate by attaching a phenoxypropyl side chain, a common motif in CNS-active molecules.
Materials:
-
This compound (1.0 eq)
-
1-Bromo-3-phenoxypropane (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Deionized water
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 2.31 g, 10 mmol), anhydrous potassium carbonate (4.15 g, 30 mmol), and anhydrous acetonitrile (50 mL).
-
Causality Note: Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 reaction. K₂CO₃ acts as a base to first neutralize the hydrochloride salt and then deprotonate the secondary amine, generating the nucleophilic free base in situ. A slight excess of base ensures the reaction proceeds to completion.
-
-
Addition of Electrophile: Add 1-bromo-3-phenoxypropane (2.37 g, 11 mmol) to the stirring suspension.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Hexane:EtOAc solvent system.
-
Causality Note: Heating provides the necessary activation energy for the nucleophilic substitution. The reaction is typically complete when the starting piperazinone spot is no longer visible by TLC.
-
-
Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).
-
Causality Note: The water wash removes any remaining K₂CO₃ and other water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate to dryness under reduced pressure.
-
Purification (Optional): The crude product can be purified by column chromatography on silica gel if necessary, eluting with a gradient of hexane and ethyl acetate.
Protocol 4.2: Product Characterization
This protocol ensures the identity and purity of the synthesized derivative, providing a self-validating system for the synthesis.
Objective: To confirm the structure and assess the purity of the synthesized 1-(4-Fluorophenyl)-4-(3-phenoxypropyl)piperazin-2-one.
Methods & Expected Results:
| Technique | Parameter | Expected Outcome |
| ¹H NMR | Chemical Shift (δ), Integration, Multiplicity | Appearance of new peaks corresponding to the phenoxypropyl side chain (e.g., multiplets for -OCH₂-, -CH₂-, Ar-H of phenoxy group) and disappearance of the N-H proton. Integration should match the expected proton count. |
| ¹³C NMR | Chemical Shift (δ) | Appearance of new carbon signals for the side chain. |
| LC-MS | Retention Time (t₋), Mass-to-Charge Ratio (m/z) | A single major peak in the chromatogram. The observed m/z for the [M+H]⁺ ion should match the calculated exact mass of the product (C₂₀H₂₄FN₂O₂). |
| HPLC | Peak Area | Purity assessment; a single major peak should account for >95% of the total integrated area. |
Application in Biological Systems: A Mechanistic Overview
Derivatives synthesized from 1-(4-Fluorophenyl)piperazin-2-one are often designed to interact with G-protein coupled receptors (GPCRs) in the brain, such as serotonin receptors.
Figure 3. Simplified GPCR signaling pathway relevant to CNS drugs.
Protocol 5.1: High-Level Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a synthesized derivative for a specific CNS target (e.g., the human 5-HT₁ₐ receptor).
Procedure Outline:
-
Preparation: Prepare cell membranes expressing the target receptor.
-
Incubation: Incubate the membranes with a known radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ) and varying concentrations of the synthesized test compound.
-
Separation: Separate bound from free radioligand via rapid filtration.
-
Quantification: Measure the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the data to determine the IC₅₀ (concentration of test compound that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation. This provides a quantitative measure of the compound's affinity for the target.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemists. Its pre-installed N-aryl group and rigid lactam core provide a solid foundation for constructing potent and selective modulators of CNS targets. The accessible secondary amine allows for straightforward derivatization, enabling the systematic exploration of structure-activity relationships essential for modern drug discovery. The protocols and principles outlined in this guide serve as a robust starting point for researchers aiming to leverage this powerful intermediate in their therapeutic programs.
References
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound [myskinrecipes.com]
- 4. This compound [myskinrecipes.com]
- 5. 1-(4-Fluorophenyl)piperazine Hydrochloride: Properties, Uses, Safety & Supplier Guide – China Manufacturer [pipzine-chem.com]
- 6. 1-(4-Fluorophenyl)piperazine dihydrochloride [myskinrecipes.com]
Application Notes & Protocols: Investigating 1-(4-Fluorophenyl)piperazin-2-one Hydrochloride as a Novel Therapeutic Candidate for Central Nervous System (CNS) Disorders
Abstract
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its prevalence in numerous FDA-approved drugs targeting the central nervous system (CNS).[1][2] Its unique physicochemical properties allow for favorable interactions with a multitude of neurotransmitter receptors and transporters.[3] This guide focuses on 1-(4-Fluorophenyl)piperazin-2-one hydrochloride , a derivative of this versatile class. This compound serves as a critical intermediate in the synthesis of pharmacologically active molecules and holds potential as a therapeutic agent itself, likely targeting serotonin and dopamine pathways implicated in disorders such as anxiety, depression, and psychosis.[4] We present a structured, multi-tiered experimental workflow designed to rigorously evaluate the CNS-active potential of this compound, progressing from foundational in vitro characterization to in vivo proof-of-concept studies. Each protocol is presented with the underlying scientific rationale to empower researchers in drug discovery and development.
Foundational Characterization: CNS Bioavailability
A primary hurdle for any CNS drug candidate is its ability to traverse the highly selective blood-brain barrier (BBB).[5] The BBB is a complex interface that protects the brain from circulating substances, meaning that early assessment of a compound's permeability is a critical, go/no-go decision point in the development pipeline.[6][7] We begin with an in vitro model to predict the brain penetrance of this compound.
Protocol 1: In Vitro Blood-Brain Barrier (BBB) Permeability Assessment
Causality and Rationale: This protocol employs a well-established cell-based model using human cerebral microvascular endothelial cells (hCMEC/D3) cultured on Transwell™ inserts.[6] This system recapitulates key features of the BBB, including tight junction formation, allowing for the measurement of the apparent permeability coefficient (Papp). A higher Papp value suggests a greater potential for the compound to cross the BBB and reach its CNS target.
Workflow Overview:
Caption: Workflow for the in vitro BBB permeability assay.
Materials:
-
This compound
-
hCMEC/D3 cell line
-
Coated Transwell™ inserts (e.g., 0.4 µm pore size)
-
Endothelial Cell Growth Medium
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution)
-
Lucifer Yellow (paracellular flux marker)
-
Propranolol (high permeability control), Atenolol (low permeability control)
-
LC-MS/MS system
Step-by-Step Methodology:
-
Cell Seeding: Seed hCMEC/D3 cells onto collagen-coated Transwell™ inserts at a density of 2.5 x 10⁵ cells/cm².
-
Monolayer Formation: Culture the cells for 5-7 days, replacing the medium every 2-3 days, until a confluent monolayer is formed.
-
Barrier Validation: Measure the TEER using a voltmeter. Only proceed with inserts displaying TEER values >30 Ω·cm².
-
Experiment Setup: Wash the monolayer twice with pre-warmed Assay Buffer. Add Assay Buffer containing the test compound (e.g., 10 µM) and Lucifer Yellow (to check monolayer integrity post-experiment) to the apical (upper) chamber. Add fresh Assay Buffer to the basolateral (lower) chamber.
-
Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber, immediately replacing the volume with fresh, pre-warmed Assay Buffer.
-
Quantification: Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the Papp (cm/s) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the steady-state flux rate, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.
Data Interpretation: Summarize the results in a table for clear comparison.
| Compound | Papp (x 10⁻⁶ cm/s) | Predicted CNS Permeability |
| Propranolol (Control) | >10 | High |
| Atenolol (Control) | <2 | Low |
| Test Compound | [Insert Value] | [Interpret as High/Moderate/Low] |
A Papp value > 5 x 10⁻⁶ cm/s is generally considered indicative of good potential for CNS penetration.
Target Engagement and Mechanism of Action
Piperazine derivatives frequently exert their effects by interacting with monoamine neurotransmitter systems.[1][3] The fluorophenyl moiety, in particular, suggests a potential affinity for dopamine (D₂) and serotonin (5-HT₂) receptors, which are critical targets in psychosis and depression.[4] The next logical step is to confirm if and how the compound binds to these hypothesized targets.
Hypothesized Signaling Pathway:
Caption: Hypothesized D₂ receptor antagonist signaling pathway.
Protocol 2: In Vitro Radioligand Receptor Binding Assay
Causality and Rationale: This assay provides a direct measure of the compound's affinity (Ki) for a specific receptor target.[8] It is a competitive binding experiment where the test compound competes with a known radiolabeled ligand (e.g., [³H]-Spiperone for D₂ receptors) for binding to receptor-expressing membranes. A lower Ki value indicates a higher binding affinity, making this a gold-standard method for primary target identification.[8][9]
Materials:
-
Membrane preparations from cells expressing human D₂ or 5-HT₂ₐ receptors
-
[³H]-Spiperone (for D₂) or [³H]-Ketanserin (for 5-HT₂ₐ)
-
Non-specific binding agent (e.g., Haloperidol for D₂, Mianserin for 5-HT₂ₐ)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of the test compound (e.g., from 0.1 nM to 100 µM).
-
Incubation: In a 96-well plate, combine the receptor membrane preparation, the radioligand at a concentration near its Kd, and either buffer (for total binding), excess non-specific agent (for non-specific binding), or the test compound.
-
Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.
-
Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Interpretation:
| Target Receptor | Test Compound Ki (nM) | Interpretation |
| Dopamine D₂ | [Insert Value] | Potent (<10), Moderate (10-100), Weak (>100) |
| Serotonin 5-HT₂ₐ | [Insert Value] | Potent (<10), Moderate (10-100), Weak (>100) |
In Vitro Phenotypic Screening: Neuroprotection
Beyond receptor binding, a desirable trait for many CNS drugs is the ability to protect neurons from pathological insults like oxidative stress, a common factor in many neurodegenerative diseases.[10][11]
Protocol 3: Oxidative Stress-Induced Neuroprotection Assay
Causality and Rationale: This protocol assesses the cytoprotective capacity of the compound. A neuronal cell line (e.g., human neuroblastoma SH-SY5Y) is exposed to an oxidative stressor like hydrogen peroxide (H₂O₂), which induces cell death.[12][13] The ability of the test compound to preserve cell viability, measured by the MTT assay, indicates potential neuroprotective properties. The MTT assay measures mitochondrial reductase activity, a proxy for cell health.[12]
Materials:
-
SH-SY5Y cell line
-
Cell culture medium (e.g., DMEM/F12)
-
Hydrogen Peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plate reader
Step-by-Step Methodology:
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM) for 2-24 hours. Include a "vehicle-only" control.
-
Induction of Oxidative Stress: Add H₂O₂ (e.g., 100 µM final concentration) to all wells except the "vehicle-only" control. Include a "H₂O₂ only" control group. Incubate for an additional 24 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the data by expressing the absorbance of treated wells as a percentage of the "vehicle-only" control (set to 100% viability).
Data Interpretation:
| Treatment Group | Concentration | % Cell Viability (Mean ± SD) |
| Vehicle Control | - | 100 ± 5 |
| H₂O₂ Only | 100 µM | 45 ± 7 |
| Test Compound + H₂O₂ | 0.1 µM | [Insert Value] |
| Test Compound + H₂O₂ | 1.0 µM | [Insert Value] |
| Test Compound + H₂O₂ | 10 µM | [Insert Value] |
| Test Compound + H₂O₂ | 100 µM | [Insert Value] |
A statistically significant, dose-dependent increase in cell viability compared to the "H₂O₂ only" group indicates a neuroprotective effect.
In Vivo Proof-of-Concept Studies
Positive in vitro results must be validated in a whole-organism system to assess therapeutic efficacy and potential side effects.[14][15] The choice of animal model is critical and should be directly linked to the hypothesized mechanism of action.[16]
In Vivo Experimental Design Workflow:
Caption: General workflow for in vivo behavioral studies.
Protocol 4: Forced Swim Test (FST) for Antidepressant-like Activity
Causality and Rationale: The FST is a widely used behavioral despair model for screening potential antidepressant compounds.[14] Rodents placed in an inescapable cylinder of water will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair. Clinically effective antidepressants reliably reduce this immobility time, suggesting the test has predictive validity.[17]
Materials:
-
Male C57BL/6 mice or Sprague-Dawley rats
-
Transparent cylindrical tank (25 cm height, 10 cm diameter)
-
Water (23-25°C)
-
Video recording equipment and analysis software
-
Positive control (e.g., Imipramine)
Step-by-Step Methodology:
-
Habituation (Day 1): Place each animal in the cylinder filled with 15 cm of water for a 15-minute pre-swim session. This is done to prime the immobility response.
-
Drug Administration (Day 2): 60 minutes before the test session, administer the test compound, vehicle, or positive control via the chosen route (e.g., intraperitoneal injection).
-
Test Session (Day 2): Place the animal back into the cylinder with water for a 6-minute test session. Video record the entire session.
-
Behavioral Scoring: A trained observer, blind to the treatment groups, should score the last 4 minutes of the test session. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
Data Analysis: Compare the total duration of immobility across the different treatment groups using a one-way ANOVA followed by a post-hoc test.
Protocol 5: Haloperidol-Induced Catalepsy for Antipsychotic Profile
Causality and Rationale: Catalepsy, a state of motor rigidity, is a well-known extrapyramidal side effect (EPS) of typical antipsychotic drugs that potently block D₂ receptors in the nigrostriatal pathway.[14] This model is used to assess if a novel compound induces similar EPS liability. A compound with antipsychotic potential but a low propensity to induce or potentiate catalepsy would be considered advantageous (i.e., "atypical").
Materials:
-
Male Wistar rats
-
Haloperidol (positive control)
-
Bar test apparatus (a horizontal bar raised 9 cm from the surface)
-
Stopwatch
Step-by-Step Methodology:
-
Drug Administration: Administer the test compound or vehicle. After a set pre-treatment time (e.g., 30 minutes), administer haloperidol (e.g., 0.5 mg/kg, i.p.) to all groups except the main vehicle control.
-
Catalepsy Assessment: At regular intervals post-haloperidol injection (e.g., 30, 60, 90, 120 minutes), place the rat’s forepaws gently on the horizontal bar.
-
Scoring: Start the stopwatch and measure the time until the rat removes both paws from the bar. This is the cataleptic latency. A cut-off time (e.g., 180 seconds) is typically used.
-
Data Analysis: Analyze the data using a two-way ANOVA (treatment x time) to assess differences in cataleptic scores across groups and over time. A compound that does not significantly increase the cataleptic latency compared to the vehicle group is considered to have a lower EPS risk.
Summary and Future Directions
This guide outlines a systematic, hypothesis-driven approach to evaluate this compound for its therapeutic potential in CNS disorders. The workflow progresses logically from confirming CNS bioavailability to identifying molecular targets, assessing cellular function, and finally, validating behavioral effects in vivo. Positive findings from these protocols would warrant further investigation, including:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) studies: To correlate drug exposure with behavioral effects.
-
Advanced Disease Models: Testing in more complex genetic or neurodevelopmental models of schizophrenia or depression.[18][19]
-
Safety Pharmacology: Comprehensive assessment of effects on cardiovascular and respiratory systems as per ICH S7A guidelines.[20]
-
Mechanism of Action Elucidation: Further studies into downstream signaling pathways and electrophysiological effects on neuronal networks.[21]
By following this structured and scientifically-grounded framework, researchers can efficiently and rigorously characterize novel piperazine derivatives, accelerating the discovery of next-generation therapies for debilitating CNS disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. This compound [myskinrecipes.com]
- 5. labinsights.nl [labinsights.nl]
- 6. medical.researchfloor.org [medical.researchfloor.org]
- 7. mdpi.com [mdpi.com]
- 8. medicineplexus.com [medicineplexus.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. advinus.com [advinus.com]
- 15. selvita.com [selvita.com]
- 16. researchgate.net [researchgate.net]
- 17. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. wuxibiology.com [wuxibiology.com]
- 19. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro Safety Pharmacology Study on Central Nervous System - Creative Biolabs [creative-biolabs.com]
- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Title: A Strategic Guide to Receptor Binding Assay Design for Novel Phenylpiperazine Analogs: A Case Study with 1-(4-Fluorophenyl)piperazin-2-one hydrochloride
An Application Note from the Senior Scientist's Desk
Abstract
This application note provides a comprehensive, strategy-driven guide for designing and executing receptor binding assays to characterize novel compounds. Using 1-(4-Fluorophenyl)piperazin-2-one hydrochloride as a case study, we move beyond rigid protocols to explain the causal logic behind critical experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust binding assays. We will cover foundational principles, detailed protocols for saturation and competition assays, data analysis pipelines, and troubleshooting, all grounded in authoritative scientific practices.
Introduction: The Rationale for Investigation
Receptor binding assays are a cornerstone of pharmacology and drug discovery, providing quantitative insights into the interaction between a ligand and its target receptor.[1] These assays are fundamental for determining key parameters such as binding affinity (Kd, Ki) and receptor density (Bmax), which are critical for lead characterization and optimization.[2]
The subject of this guide, this compound, is a synthetic compound whose pharmacological profile is not extensively documented. However, its core structure, featuring a piperazine moiety linked to a fluorophenyl group, is common in many centrally active agents that interact with monoamine neurotransmitter systems.[3] Specifically, this structural class is known to produce ligands for serotonin (5-HT) and dopamine (D) receptors.[3] This structural alert provides a logical starting point for a hypothesis-driven investigation into its potential biological targets.
This guide will therefore use this compound as an exemplary test compound to illustrate a universal workflow for characterizing the binding profile of any novel molecule with a putative receptor target.
Table 1: Physicochemical Properties of the Test Compound
| Property | Value | Source |
|---|---|---|
| Compound Name | This compound | [3][4] |
| CAS Number | 697305-48-9 | [3][4] |
| Molecular Formula | C₁₀H₁₂ClFN₂O | [3][4] |
| Molecular Weight | 230.67 g/mol | [3][4] |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in polar solvents (e.g., water, DMSO) |[5][6] |
Foundational Principles: What Are We Measuring?
A successful binding assay hinges on the accurate measurement of specific binding . This requires differentiating the binding of a ligand to its receptor of interest from its binding to other, non-target sites.
-
Total Binding: The total amount of radioligand bound to the receptor preparation (membranes, cells, etc.) after incubation.
-
Non-Specific Binding (NSB): The portion of the radioligand that binds to components other than the target receptor, such as the filter plates, lipids, or other proteins.[7] NSB is typically linear with respect to radioligand concentration.[7] It is measured by including a high concentration of an unlabeled "displacer" compound that saturates the target receptors, ensuring the radioligand can only bind to non-specific sites.[8][9]
-
Specific Binding: The holy grail of the assay. It represents the binding of the radioligand to the target receptor and is calculated by subtracting non-specific binding from total binding.
Caption: The relationship between Total, Non-Specific, and Specific Binding.
The Experimental Design Workflow
A robust assay is not built in a day. It requires a systematic, multi-phase approach to ensure the data generated is both accurate and reproducible.[10]
Caption: A four-phase workflow for systematic receptor binding assay development.
Phase 1: Feasibility & Component Selection
-
Receptor Target Selection: Based on the structure of this compound, a logical primary target is the Serotonin 1A (5-HT1A) receptor , a common target for phenylpiperazine compounds. The receptor source will be cell membranes prepared from a stable cell line (e.g., CHO or HEK293) overexpressing the human 5-HT1A receptor.
-
Radioligand Selection: The choice of radioligand is critical. Ideal properties include high affinity, high specific activity (>20 Ci/mmol), low non-specific binding, and high receptor selectivity.[11] For the 5-HT1A receptor, [³H]-8-OH-DPAT is a well-characterized and suitable agonist radioligand.
-
Assay Buffer: A standard buffer like 50 mM Tris-HCl (pH 7.4) with additives to minimize protease activity (e.g., protease inhibitor cocktail) and non-specific binding is a good starting point.
Phase 2: Assay Optimization
Before running definitive experiments, key parameters must be optimized to ensure the assay is robust and operates under equilibrium conditions.[12][13]
-
Incubation Time (Kinetics): The association and dissociation rates determine the time required to reach equilibrium. This is tested by measuring specific binding at various time points. The chosen incubation time should be on the plateau of the time-course curve.
-
Receptor Concentration: The amount of receptor protein (membrane) must be optimized. It should be low enough to avoid ligand depletion (where <10% of the total radioligand is bound), which can skew affinity calculations, but high enough to provide a robust signal well above background.[14]
-
Non-Specific Binding (NSB) Check: A key quality metric is that specific binding should account for a large portion of total binding, ideally >80%.[15] If NSB is too high (>50% of total), the assay window is too narrow for reliable data.[7]
Detailed Experimental Protocols
The following protocols assume a 96-well plate format and separation of bound from free ligand via rapid vacuum filtration (a common and robust method).[11]
Protocol 1: Saturation Binding Assay (Determining Kd and Bmax for [³H]-8-OH-DPAT)
This experiment measures specific binding at various radioligand concentrations to determine its affinity (Kd) and the receptor density (Bmax) in the membrane preparation.[1][2]
Materials:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Radioligand: [³H]-8-OH-DPAT (Specific Activity: ~150 Ci/mmol)
-
Displacer for NSB: 10 µM 5-HT (Serotonin)
-
Receptor Source: 5-HT1A-expressing cell membranes (e.g., 10 µg protein/well)
-
Filtration Plate: 96-well GF/B filter plate
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
Procedure:
-
Prepare serial dilutions of [³H]-8-OH-DPAT in assay buffer. A typical concentration range would span from 0.1x to 10x the expected Kd (e.g., 0.05 nM to 10 nM).
-
To a 96-well plate, add reagents in the following order for triplicate wells:
-
Total Binding Wells: 50 µL Assay Buffer + 50 µL of each [³H]-8-OH-DPAT dilution.
-
NSB Wells: 50 µL of 10 µM 5-HT + 50 µL of each [³H]-8-OH-DPAT dilution.
-
-
Initiate the binding reaction by adding 100 µL of the diluted membrane preparation to all wells. The final volume is 200 µL.
-
Incubate the plate for the predetermined optimal time (e.g., 60 minutes) at the optimal temperature (e.g., 25°C).
-
Terminate the reaction by rapid filtration through the GF/B filter plate using a cell harvester.
-
Wash the filters 3 times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
Protocol 2: Competition Binding Assay (Determining Ki for this compound)
This experiment measures the ability of the unlabeled test compound to compete with a fixed concentration of radioligand for binding to the receptor. This allows for the determination of the test compound's inhibitory concentration (IC₅₀) and subsequent calculation of its binding affinity (Ki).[14]
Materials:
-
Same as Protocol 1, plus:
-
Test Compound: this compound, prepared in a serial dilution series (e.g., from 1 pM to 100 µM).
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer.
-
The concentration of the radioligand ([³H]-8-OH-DPAT) should be fixed at or near its Kd value (determined from the saturation assay).[14]
-
To a 96-well plate, add reagents in the following order for triplicate wells:
-
Total Binding Wells (0% Inhibition): 50 µL Assay Buffer.
-
NSB Wells (100% Inhibition): 50 µL of 10 µM 5-HT.
-
Test Compound Wells: 50 µL of each dilution of this compound.
-
-
Add 50 µL of the fixed concentration of [³H]-8-OH-DPAT to all wells.
-
Initiate the binding reaction by adding 100 µL of the diluted membrane preparation to all wells.
-
Incubate, filter, wash, and count as described in Protocol 1.
Data Analysis and Interpretation
Raw data (CPM) must be converted into meaningful pharmacological parameters. Specialized software like GraphPad Prism is highly recommended for this purpose.
Caption: A flowchart illustrating the data analysis pipeline from raw counts to final affinity constants.
-
Saturation Data Analysis:
-
Calculate specific binding at each radioligand concentration.
-
Plot specific binding (Y-axis) against the concentration of radioligand (X-axis).
-
Fit the data using a non-linear regression model for "one-site specific binding". This will directly yield the Kd (the radioligand concentration that binds to 50% of the receptors at equilibrium) and Bmax (the total concentration of receptor sites).[14]
-
While historically used, Scatchard plots are no longer recommended for parameter estimation as they can distort error variance, but they can be useful for data visualization.[14][16]
-
-
Competition Data Analysis:
-
Plot the percent specific binding (Y-axis) against the log concentration of the test compound (X-axis).
-
Fit the data using a non-linear regression model for "log(inhibitor) vs. response -- Variable slope". This will yield the IC₅₀, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.
-
Calculate the Ki: The IC₅₀ is an experiment-dependent value. To determine the intrinsic affinity of the test compound (Ki), use the Cheng-Prusoff equation .[17][18]
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the affinity constant of the radioligand for the receptor (determined from the saturation experiment).
-
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (>50%) | Radioligand is too hydrophobic; Filter plate binding; Inadequate blocking.[7][15] | Test a different radioligand; Pre-soak filter plate in a blocking agent (e.g., 0.5% polyethyleneimine); Add BSA (0.1%) to the assay buffer.[9] |
| Low Signal / Small Assay Window | Insufficient receptor concentration; Inactive receptor preparation; Low radioligand specific activity. | Increase membrane protein concentration (while checking for ligand depletion); Use a fresh membrane preparation; Ensure radioligand is not degraded.[10][11] |
| Poor Reproducibility Between Assays | Inconsistent pipetting; Temperature/incubation time fluctuations; Reagent degradation (especially radioligand).[10] | Use calibrated pipettes; Strictly control incubation conditions; Aliquot reagents and use fresh dilutions for each experiment. |
| Hill Slope Deviates from Unity (~1.0) | Complex binding mechanism (e.g., cooperativity, multiple sites); Assay not at equilibrium.[19] | Verify that the incubation time is sufficient to reach equilibrium; Consider more complex binding models if the result is persistent and reproducible. |
References
- 1. Receptor-Ligand Binding Assays [labome.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound [myskinrecipes.com]
- 4. This compound [myskinrecipes.com]
- 5. 1-(4-Fluorophenyl)piperazine Hydrochloride: Properties, Uses, Safety & Supplier Guide – China Manufacturer [pipzine-chem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. graphpad.com [graphpad.com]
- 8. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 9. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 10. swordbio.com [swordbio.com]
- 11. revvity.com [revvity.com]
- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chem.uwec.edu [chem.uwec.edu]
- 18. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 19. The influence of cooperativity on the determination of dissociation constants: examination of the Cheng-Prusoff equation, the Scatchard analysis, the Schild analysis and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-(4-Fluorophenyl)piperazin-2-one Hydrochloride in the Development of Novel Antipsychotics
Introduction
The development of novel antipsychotic agents with superior efficacy and tolerability remains a critical objective in medicinal chemistry and neuropharmacology. While existing treatments have made substantial progress, significant unmet needs persist, including inadequate management of negative and cognitive symptoms, and the prevalence of burdensome side effects. This has driven the exploration of new chemical scaffolds capable of offering differentiated mechanisms of action.
A scaffold of considerable interest is the piperazin-2-one moiety. This application note details the use of 1-(4-Fluorophenyl)piperazin-2-one hydrochloride , a key building block in the synthesis of next-generation antipsychotic candidates.[1][2] Its structural composition, featuring a fluorophenyl group and the piperazinone core, presents a versatile platform for chemical modification to fine-tune receptor binding affinities and optimize pharmacokinetic profiles. This document serves as a comprehensive guide for researchers and drug development professionals on utilizing this compound in the discovery of novel antipsychotics.
Scientific Rationale: The Piperazin-2-one Scaffold in Antipsychotic Design
The rationale for employing the 1-(4-fluorophenyl)piperazin-2-one scaffold is grounded in its potential to interact with key G-protein coupled receptors (GPCRs) implicated in the pathophysiology of psychosis. The piperazine ring is a well-established component in numerous centrally acting agents.[3][4][5] The primary targets for antipsychotic action include:
-
Dopamine D₂ Receptors: Antagonism at D₂ receptors is a cornerstone of antipsychotic efficacy.[6] The piperazine core is a privileged structure for achieving high-affinity D₂ receptor binding.[5]
-
Serotonin 5-HT₂A Receptors: Blockade of 5-HT₂A receptors is a defining characteristic of atypical antipsychotics, which is thought to mitigate extrapyramidal side effects and potentially improve negative symptoms.[7][8]
-
Multi-Target Engagement: The scaffold is amenable to derivatization to modulate affinities for other key receptors, such as 5-HT₁A, 5-HT₂C, and adrenergic receptors. This "multi-target" approach is crucial for developing drugs with a more favorable overall clinical profile.[9][10][11]
The inclusion of a 4-fluorophenyl group is a common strategy in CNS drug design, often enhancing metabolic stability and improving the ability of the molecule to cross the blood-brain barrier.
Experimental Protocols: From Synthesis to In Vitro Evaluation
This section outlines the essential experimental workflows for synthesizing derivatives from 1-(4-fluorophenyl)piperazin-2-one and assessing their potential as antipsychotic drug candidates.
Protocol 1: Synthesis of 1-(4-Fluorophenyl)piperazin-2-one Derivatives
A common and effective strategy for creating a library of new chemical entities from the starting scaffold is through N-alkylation of the secondary amine within the piperazin-2-one ring.[4]
Objective: To synthesize a diverse library of N-alkylated derivatives of 1-(4-fluorophenyl)piperazin-2-one for subsequent biological screening.
Materials:
-
This compound
-
A selection of alkylating agents (e.g., benzyl chloride, substituted phenethyl bromides)
-
A suitable base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH))
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile (ACN), Dimethylformamide (DMF))
-
Standard workup and purification reagents (Dichloromethane, Ethyl acetate, Hexanes, Sodium bicarbonate)
-
Silica gel for column chromatography
-
Analytical equipment for reaction monitoring and characterization (TLC plates, NMR, Mass Spectrometer)
Procedure:
-
Preparation of the Free Base:
-
If starting with the hydrochloride salt, dissolve it in water and neutralize with a mild base like sodium bicarbonate solution to a pH of ~8-9.
-
Extract the aqueous layer multiple times with an organic solvent such as dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base of 1-(4-fluorophenyl)piperazin-2-one.
-
-
N-Alkylation Reaction: [12]
-
Dissolve the free base (1.0 equivalent) in an anhydrous solvent like acetonitrile.
-
Add a base, such as potassium carbonate (2.0-3.0 equivalents).
-
Introduce the chosen alkylating agent (1.1 equivalents) to the mixture.
-
Heat the reaction to reflux and monitor its progress using Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture and filter to remove inorganic salts.
-
Concentrate the filtrate to obtain the crude product.
-
Purify the crude material using flash column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Structural Confirmation:
-
Analyze the purified fractions to confirm the structure and assess the purity of the final compounds using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Rationale for Experimental Choices:
-
Base and Solvent: The choice of base and solvent is critical for the success of the Sₙ2 reaction. K₂CO₃ is a versatile base for many alkyl halides, while a stronger base like NaH in DMF may be required for less reactive electrophiles.
-
Purification: Flash chromatography is the standard and most effective method for purifying small-molecule libraries, ensuring high-purity compounds for biological testing.
Protocol 2: In Vitro Receptor Binding Assays
This protocol outlines the use of radioligand binding assays to determine the affinity of the newly synthesized compounds for key CNS receptors.[6][9]
Objective: To quantify the binding affinities (Ki values) of the synthesized derivatives for human dopamine D₂ and serotonin 5-HT₂A receptors.
Methodology: Competitive radioligand binding assays are employed, where the test compound's ability to displace a specific, high-affinity radioligand from its receptor is measured.[6][9]
Materials:
-
Cell membranes expressing the human D₂ receptor and human 5-HT₂A receptor.
-
Radioligands: [³H]Spiperone (for D₂) and [³H]Ketanserin (for 5-HT₂A).
-
Reference compounds for non-specific binding determination (e.g., Haloperidol for D₂, Mianserin for 5-HT₂A).
-
Synthesized test compounds in a range of concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a microplate scintillation counter.
Procedure:
-
Assay Plate Preparation: In a 96-well plate, set up wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled antagonist), and competitive binding (membranes + radioligand + test compound at various concentrations).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of the plate through the filter mat using a cell harvester to separate receptor-bound radioligand from unbound.
-
Washing: Wash the filters with ice-cold assay buffer to minimize non-specific binding to the filter itself.
-
Counting: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Assay Validation:
-
The assay's validity is confirmed by running a standard reference compound with a known Ki value in parallel.
-
Signal-to-background ratios and the consistency of total and non-specific binding values are monitored to ensure assay quality.
Data Presentation and Interpretation
The binding affinity data should be organized into a clear, tabular format to facilitate structure-activity relationship (SAR) analysis.
| Compound ID | R-Group (at N-4) | D₂ Ki (nM) | 5-HT₂A Ki (nM) | Selectivity Ratio (Ki D₂ / Ki 5-HT₂A) |
| LEAD-01 | -CH₂CH₂-Ph | 12.5 | 4.2 | 2.98 |
| LEAD-02 | -CH₂CH₂-(4-F-Ph) | 8.1 | 2.5 | 3.24 |
| LEAD-03 | -(CH₂)₃-Ph | 22.7 | 10.8 | 2.10 |
| Haloperidol | (Reference) | 1.5 | 45.0 | 0.03 |
| Risperidone | (Reference) | 3.8 | 0.18 | 21.1 |
Interpretation of Results:
-
Potency: Lower Ki values indicate higher binding affinity. In the hypothetical data, LEAD-02 demonstrates the highest potency at both D₂ and 5-HT₂A receptors among the synthesized analogs.
-
Selectivity: The selectivity ratio provides insight into the compound's potential for an "atypical" profile. A higher ratio, indicating stronger 5-HT₂A affinity relative to D₂ affinity, is often associated with atypical antipsychotics like Risperidone.
-
SAR: By comparing the structures and activities of the synthesized compounds, researchers can deduce which structural modifications enhance potency and selectivity, guiding the design of the next generation of molecules.
Visualizing Key Processes and Pathways
Diagram 1: General Synthetic Workflow
Caption: A streamlined workflow for the synthesis and purification of a derivative library.
Diagram 2: In Vitro Screening Cascade
Caption: A hierarchical screening cascade to identify lead candidates from a compound library.[13][14][15]
Diagram 3: Core Antipsychotic Receptor Interaction
Caption: Simplified model of D₂/5-HT₂A receptor antagonism by atypical antipsychotics.
Conclusion and Forward Look
This compound is a highly valuable starting material for the discovery of novel antipsychotic agents. The protocols described herein provide a clear and robust pathway for the synthesis of derivative libraries and their subsequent in vitro pharmacological evaluation. Compounds that demonstrate high affinity and desirable selectivity in primary binding assays, such as the hypothetical LEAD-02 , should be advanced into a broader panel of secondary binding and functional assays. These further studies would aim to elucidate their full receptor profile and determine their functional activity (e.g., antagonist, partial agonist). Ultimately, the most promising candidates will progress to in vivo models to assess their efficacy, pharmacokinetic properties, and safety, with the goal of identifying a clinical candidate that offers significant advantages over existing therapies.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Variation in Dopamine D2 and Serotonin 5-HT2A Receptor Genes is Associated with Working Memory Processing and Response to Treatment with Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
- 13. An in vitro screening cascade to identify neuroprotective antioxidants in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. international-biopharma.com [international-biopharma.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Comprehensive Characterization of 1-(4-Fluorophenyl)piperazin-2-one Hydrochloride
Introduction
1-(4-Fluorophenyl)piperazin-2-one hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of pharmacologically active molecules targeting the central nervous system.[1] Its structural backbone, a piperazine derivative, is a common scaffold in numerous pharmaceuticals.[2][3] The presence of a fluorophenyl group can enhance metabolic stability and receptor binding affinity, making this compound a valuable building block in drug discovery.
A rigorous and multi-faceted analytical approach is paramount to ensuring the identity, purity, and stability of this active pharmaceutical ingredient (API). This guide provides a detailed framework of validated analytical techniques for the comprehensive characterization of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established principles of pharmaceutical analysis and are designed to meet stringent regulatory standards.[4][5][6]
Structural Elucidation and Identification
Confirming the chemical structure of this compound is the foundational step in its characterization. A combination of spectroscopic techniques provides unambiguous evidence of its molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure by probing the chemical environments of atomic nuclei, primarily ¹H and ¹³C.[2][7] For this compound, NMR confirms the connectivity of the fluorophenyl and piperazinone rings.
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), which is capable of dissolving the hydrochloride salt.[2]
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]
-
Instrument Setup:
-
Place the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters. Two-dimensional NMR techniques like COSY and HSQC can be employed to further confirm proton-proton and proton-carbon correlations.[7]
The following table outlines the anticipated chemical shifts for the key protons and carbons in the structure. Actual shifts may vary slightly based on solvent and concentration.
| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 100 MHz) |
| Proton Assignment | δ (ppm) |
| Ar-H (ortho to F) | ~7.1-7.3 |
| Ar-H (meta to F) | ~7.0-7.2 |
| N-CH₂ (piperazinone) | ~4.2-4.4 |
| N-CH₂ (piperazinone) | ~3.5-3.7 |
| N-CH₂ (piperazinone) | ~3.1-3.3 |
| NH (hydrochloride) | ~9.0-11.0 |
d = doublet, t = triplet, dd = doublet of doublets, br s = broad singlet
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[8] For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent mixture such as acetonitrile/water.
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Analysis: Full scan mode to determine the parent ion and tandem MS (MS/MS) to analyze fragmentation patterns.
-
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₁₁FN₂O |
| Monoisotopic Mass | 209.0832 (as free base) |
| Observed Ion [M+H]⁺ | m/z 210.0910 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9] This technique is particularly useful for confirming the presence of the carbonyl group of the piperazinone ring and the C-F bond of the fluorophenyl group.
-
Sample Preparation: Place a small amount of the powdered solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[10]
-
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (hydrochloride salt) | 3200-2500 (broad) |
| C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (aliphatic) | 3000-2850 |
| C=O stretch (amide) | 1680-1650 |
| C=C stretch (aromatic) | 1600-1450 |
| C-N stretch | 1250-1020 |
| C-F stretch | 1250-1100 |
Purity Assessment
Determining the purity of an API is a critical aspect of quality control in pharmaceutical development.[11][12] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[13][14] For this compound, a reverse-phase HPLC method with UV detection is suitable for quantifying the main component and any impurities.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.[15]
-
Column Temperature: 30 °C.
-
Detection: UV at 239 nm.[16]
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas of the main component and any impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Caption: Workflow for HPLC Purity Determination.
Physicochemical Characterization
Understanding the solid-state properties of an API is essential for formulation development and ensuring stability. Thermal analysis techniques are key in this regard.[17][18]
Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on melting point, phase transitions, and purity.[19] Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, which is useful for determining the presence of residual solvents or water.[20]
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan for DSC or a ceramic pan for TGA.
-
Instrument Setup:
-
DSC: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point (e.g., 30 °C to 250 °C).
-
TGA: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., 30 °C to 400 °C).
-
-
Data Analysis:
-
DSC: Determine the onset and peak temperature of the melting endotherm.
-
TGA: Analyze the thermogram for any mass loss events, indicating decomposition or the loss of volatiles.
-
| Technique | Parameter | Expected Observation |
| DSC | Melting Point | A sharp endothermic peak corresponding to the melting of the crystalline solid. |
| TGA | Thermal Stability | No significant mass loss below the melting/decomposition temperature, indicating the absence of residual solvents. |
The following diagram illustrates how these techniques are integrated for a comprehensive characterization of this compound.
Caption: Integrated workflow for API characterization.
Conclusion
The analytical protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By integrating data from NMR, MS, FTIR, HPLC, and thermal analysis, researchers and drug development professionals can confidently establish the identity, purity, and key physicochemical properties of this important pharmaceutical intermediate. Adherence to these validated methods ensures data integrity and supports the advancement of new therapeutic agents through the development pipeline.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. upm-inc.com [upm-inc.com]
- 5. emerypharma.com [emerypharma.com]
- 6. fda.gov [fda.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. edinburghanalytical.com [edinburghanalytical.com]
- 10. mdpi.com [mdpi.com]
- 11. scielo.br [scielo.br]
- 12. wjarr.com [wjarr.com]
- 13. [Determination of (trans)-1-[bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl) piperazine dihydrochloride with HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. helixchrom.com [helixchrom.com]
- 15. jocpr.com [jocpr.com]
- 16. caymanchem.com [caymanchem.com]
- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 18. tsijournals.com [tsijournals.com]
- 19. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. resolvemass.ca [resolvemass.ca]
Application Note: Structural Characterization of 1-(4-Fluorophenyl)piperazin-2-one Hydrochloride using NMR and Mass Spectrometry
Introduction
1-(4-Fluorophenyl)piperazin-2-one hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structural similarity to known centrally active piperazine derivatives suggests its potential as a scaffold for novel therapeutic agents targeting central nervous system disorders.[1] Accurate structural elucidation and characterization of such compounds are paramount for ensuring their quality, understanding their chemical properties, and guiding further molecular design. This application note provides a detailed guide to the analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two of the most powerful analytical techniques for unambiguous molecular structure determination.
While direct experimental spectral data for this compound is not widely available in the public domain, this guide will leverage data from the closely related and well-characterized analogue, 1-(4-Fluorophenyl)piperazine, to predict and interpret the spectral features of the target molecule.[2][3][4] The key structural difference, the presence of a carbonyl group at the 2-position of the piperazine ring, will be the focus of our predictive analysis.
Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClFN₂O | [1] |
| Molecular Weight | 230.67 g/mol | [1] |
| CAS Number | 697305-48-9 | [1] |
Predicted ¹H and ¹³C NMR Spectral Data
The presence of the electron-withdrawing carbonyl group in this compound is expected to significantly influence the chemical shifts of the neighboring protons and carbons compared to 1-(4-Fluorophenyl)piperazine. The following tables provide a predictive summary of the ¹H and ¹³C NMR data for the title compound, based on established principles of NMR spectroscopy and analysis of related structures.[5][6]
Predicted ¹H NMR Data
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Predicted J (Hz) |
| H-2', H-6' | 7.0 - 7.2 | m | |
| H-3', H-5' | 6.9 - 7.1 | m | |
| H-3 | ~3.5 | t | ~5 |
| H-5 | ~3.2 | t | ~5 |
| H-6 | ~4.0 | s |
Note: Predictions are for the free base in a solvent like CDCl₃. The hydrochloride salt in a solvent like DMSO-d₆ would show broader peaks and a downfield shift for the NH proton.
Predicted ¹³C NMR Data
| Assignment | Predicted Chemical Shift (ppm) |
| C=O (C-2) | ~170 |
| C-1' | ~145 |
| C-4' | ~158 (d, ¹JCF ≈ 245 Hz) |
| C-2', C-6' | ~118 (d, ²JCF ≈ 22 Hz) |
| C-3', C-5' | ~116 (d, ³JCF ≈ 8 Hz) |
| C-3 | ~50 |
| C-5 | ~48 |
| C-6 | ~60 |
Mass Spectrometry: Fragmentation Analysis
Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to be the most suitable method for analyzing this compound. The expected molecular ion peak [M+H]⁺ would be observed at m/z 195.09 (for the free base, C₁₀H₁₁FN₂O).
The fragmentation pattern will be indicative of the structure. Key fragment ions are predicted to arise from the cleavage of the piperazinone ring and the loss of small neutral molecules.
Predicted Mass Spectrometry Data
| m/z (Predicted) | Possible Fragment |
| 195.09 | [M+H]⁺ (free base) |
| 138.06 | [M+H - CO - NH₂CH₂]⁺ |
| 122.04 | [M+H - CO - C₂H₄N]⁺ |
| 95.03 | [C₆H₄F]⁺ |
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring high-quality NMR and mass spectrometry data for this compound.
NMR Spectroscopy Protocol
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
2. Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Tune and match the probe for both ¹H and ¹³C nuclei.
3. ¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to approximately 16 ppm, centered around 8 ppm.
-
Use an acquisition time of 2-4 seconds and a relaxation delay of 1-2 seconds.
-
Acquire 16-64 scans for a good signal-to-noise ratio.
4. ¹³C NMR Acquisition:
-
Use a proton-decoupled single-pulse experiment.
-
Set the spectral width to approximately 220 ppm, centered around 110 ppm.
-
Use an acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds.
-
Acquire 1024-4096 scans due to the lower natural abundance of ¹³C.
5. Data Processing:
-
Apply Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum.
Mass Spectrometry Protocol (LC-MS)
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 1-10 µg/mL with the mobile phase.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS) Conditions (ESI-Positive):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Scan Range: m/z 50-500.
-
Collision Energy (for MS/MS): Ramp from 10-40 eV to obtain fragment ions.
4. Data Analysis:
-
Identify the [M+H]⁺ ion in the full scan mass spectrum.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions and propose fragmentation pathways.
Visualizations
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR spectral analysis.
Experimental Workflow for LC-MS Analysis
Caption: Workflow for LC-MS analysis.
Conclusion
This application note provides a comprehensive framework for the structural characterization of this compound using NMR and mass spectrometry. By leveraging predictive analysis based on the well-characterized analogue, 1-(4-Fluorophenyl)piperazine, researchers can confidently interpret the spectral data of the title compound. The detailed experimental protocols and workflows presented herein offer a robust starting point for the reliable and reproducible analysis of this and other novel piperazine derivatives, facilitating their advancement in drug discovery and development pipelines.
References
- 1. This compound [myskinrecipes.com]
- 2. 1-(4-Fluorophenyl)piperazine | C10H13FN2 | CID 75260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(4-Fluorophenyl)piperazine dihydrochloride(64090-19-3) 1H NMR spectrum [chemicalbook.com]
- 4. 1-(4-Fluorophenyl)piperazine(2252-63-3) 13C NMR spectrum [chemicalbook.com]
- 5. 2-Piperazinone(5625-67-2) 1H NMR [m.chemicalbook.com]
- 6. Piperazin-2-one | C4H8N2O | CID 231360 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of 1-(4-Fluorophenyl)piperazin-2-one Hydrochloride and Its Analogs
Introduction: Contextualizing the 1-(4-Fluorophenyl)piperazin-2-one Scaffold
The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs.[1] Its unique physicochemical properties and synthetic tractability have made it a cornerstone in the development of therapeutic agents.[1][2] Specifically, the phenylpiperazine moiety is a well-established pharmacophore for ligands targeting the central nervous system (CNS), frequently interacting with serotonin and dopamine receptors, as well as neurotransmitter transporters.[3][4][5]
The compound 1-(4-Fluorophenyl)piperazin-2-one hydrochloride serves as a key chemical intermediate for creating more complex, pharmacologically active molecules.[3] The presence of the fluorophenyl group can enhance metabolic stability and binding affinity, making it a valuable building block in drug discovery.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a logical, tiered cascade of in vitro assays to characterize the biological activity of compounds derived from the 1-(4-Fluorophenyl)piperazin-2-one scaffold. Our approach is designed not merely as a set of instructions, but as a self-validating framework that prioritizes mechanistic understanding and data integrity, moving from broad primary screening to specific functional and safety evaluations. While the primary focus is on likely CNS targets based on the scaffold's known activities, the principles outlined here are adaptable for broader phenotypic screening.
Guiding Philosophy: A Tiered Approach to In Vitro Characterization
A successful preclinical drug discovery campaign relies on a systematic and logical progression of experiments.[6][7] Rushing into complex cellular models without first understanding the direct molecular target can lead to ambiguous data and wasted resources. We advocate for a three-tiered approach that builds confidence in the compound's profile at each stage.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. This compound [myskinrecipes.com]
- 4. This compound [myskinrecipes.com]
- 5. mdpi.com [mdpi.com]
- 6. kolaido.com [kolaido.com]
- 7. emmainternational.com [emmainternational.com]
Application Notes and Protocols for Developing Ligands for Neurological Pathway Studies with 1-(4-Fluorophenyl)piperazin-2-one Hydrochloride
Introduction: The Promise of the 1-(4-Fluorophenyl)piperazin-2-one Scaffold in Neuroscience
The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS).[1] Its unique physicochemical properties, including its ability to be protonated at physiological pH, often enhance aqueous solubility and bioavailability. The rigid chair conformation of the piperazine ring provides a predictable framework for orienting pharmacophoric groups to effectively interact with biological targets. The 1-(4-Fluorophenyl)piperazin-2-one hydrochloride scaffold represents a particularly promising starting point for the development of novel ligands for neurological pathway studies. The presence of the fluorophenyl group can enhance binding affinity and metabolic stability, while the piperazin-2-one core offers multiple points for chemical modification, allowing for the creation of a diverse library of compounds.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, synthesize, and characterize novel ligands derived from this compound. We will delve into the strategic functionalization of this scaffold and provide detailed protocols for evaluating the resulting compounds against key neurological targets, including serotonin, dopamine, GABA, and sigma receptors. Our approach emphasizes a logical, iterative workflow, integrating chemical synthesis with robust in vitro pharmacological evaluation to accelerate the discovery of potent and selective modulators of neurological pathways.
Part 1: Ligand Design and Synthesis Strategy
The successful development of novel neurological ligands from the 1-(4-Fluorophenyl)piperazin-2-one scaffold hinges on a strategic approach to chemical diversification. The core structure presents three primary sites for modification: the secondary amine (N4), the amide carbonyl (C2), and the methylene group adjacent to the secondary amine (C3).
Cheminformatics-Guided Ligand Design
Before embarking on synthesis, a cheminformatics-driven approach is recommended to prioritize the design of a focused library of compounds. This involves:
-
Scaffold Hopping and Substructure Searching: Utilizing databases of known CNS-active compounds to identify pharmacophores that can be appended to the 1-(4-Fluorophenyl)piperazin-2-one core.
-
In Silico ADMET Prediction: Evaluating virtual compounds for their predicted absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to prioritize molecules with a higher probability of favorable drug-like characteristics, including blood-brain barrier permeability.
-
Molecular Docking: If the three-dimensional structure of a target receptor is known, molecular docking studies can be employed to predict the binding modes of designed ligands and prioritize those with the most favorable interactions.
Synthetic Diversification of the 1-(4-Fluorophenyl)piperazin-2-one Scaffold
The following synthetic strategies can be employed to generate a library of diverse ligands from the starting material.
The secondary amine at the N4 position is the most readily functionalized site.
-
N-Alkylation: Reaction with various alkyl halides or tosylates in the presence of a base will introduce a wide range of alkyl and substituted alkyl groups. This is a robust method for exploring the impact of steric bulk and hydrophobicity on ligand activity.[2]
-
Reductive Amination: A versatile method for introducing more complex substituents. The secondary amine can be reacted with a variety of aldehydes and ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form a diverse array of N-substituted derivatives.[2][3][4]
-
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to introduce aryl and heteroaryl moieties, significantly expanding the chemical space of the library.[2]
-
Amide Bond Formation: Acylation with various acid chlorides or coupling with carboxylic acids using standard coupling reagents (e.g., HATU, HOBt) will yield a series of N-acyl derivatives. This introduces a hydrogen bond acceptor and can significantly alter the electronic properties of the molecule.
Functionalization at the C3 position is more challenging but offers the potential for novel structure-activity relationships.
-
α-Lithiation and Trapping: Deprotonation of the C3 position with a strong base, such as lithium diisopropylamide (LDA), followed by quenching with an electrophile (e.g., alkyl halides, aldehydes, ketones) can introduce substituents at this position. This approach often requires careful optimization to avoid side reactions.[5]
-
Photoredox Catalysis: Recent advances in photoredox catalysis have enabled the C-H functionalization of piperazines, offering a milder alternative to traditional methods for introducing aryl and alkyl groups at the α-position to the nitrogen.[6][7]
The diagram below illustrates the key points of functionalization on the 1-(4-Fluorophenyl)piperazin-2-one scaffold.
Caption: Synthetic strategies for diversifying the 1-(4-Fluorophenyl)piperazin-2-one scaffold.
Part 2: In Vitro Pharmacological Evaluation
Once a library of compounds has been synthesized, a systematic in vitro evaluation is crucial to determine their pharmacological profile. The following protocols outline standard assays for key neurological targets.
General Workflow for In Vitro Characterization
A tiered approach is recommended, starting with primary binding assays to determine affinity for a panel of receptors, followed by functional assays to assess agonist or antagonist activity for the most potent compounds.
Caption: Integrated workflow for ligand discovery and characterization.
Protocol 1: Radioligand Binding Assays
Radioligand binding assays are a fundamental tool for determining the affinity of a test compound for a specific receptor.[3] The general principle involves the competition between a radiolabeled ligand and the unlabeled test compound for binding to the receptor.
Materials:
-
Receptor source: Cell membranes from cell lines stably expressing the target receptor (e.g., HEK293 or CHO cells) or brain tissue homogenates.
-
Radioligand: A high-affinity, selective radiolabeled ligand for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A, [³H]Raclopride for D2, [³H]Muscimol for GABAA, --INVALID-LINK---Pentazocine for Sigma-1).[3][8][9][10]
-
Test compounds: Synthesized ligands dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer: Specific to the receptor being studied (e.g., Tris-HCl buffer with appropriate ions).
-
Non-specific binding inhibitor: A high concentration of a known, non-radiolabeled ligand for the target receptor to determine non-specific binding.
-
96-well filter plates with glass fiber filters.
-
Scintillation cocktail and microplate scintillation counter.
Procedure:
-
Plate Preparation: Pre-soak the filter plates with a solution like 0.5% polyethyleneimine to reduce non-specific binding.[11]
-
Assay Incubation: In each well of the 96-well plate, add the following in order:
-
Assay buffer.
-
Test compound at various concentrations (typically in a serial dilution).
-
Radioligand at a fixed concentration (usually at or near its Kd value).
-
Receptor membrane preparation.
-
For determining non-specific binding, add a high concentration of the non-specific binding inhibitor instead of the test compound.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of the wells through the filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the affinity constant (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
| Receptor Target | Radioligand Example | Non-Specific Binding Inhibitor Example |
| Serotonin 5-HT1A | [³H]8-OH-DPAT | 10 µM Serotonin |
| Serotonin 5-HT2A | [³H]Ketanserin | 10 µM Mianserin |
| Dopamine D2 | [³H]Raclopride | 10 µM Haloperidol |
| GABAA | [³H]Muscimol | 100 µM GABA |
| Sigma-1 | --INVALID-LINK---Pentazocine | 10 µM Haloperidol |
Table 1: Examples of Reagents for Radioligand Binding Assays
Protocol 2: Dopamine D2 Receptor Functional Assay (cAMP Inhibition)
This assay measures the ability of a test compound to act as an agonist or antagonist at the D2 dopamine receptor by quantifying its effect on intracellular cyclic AMP (cAMP) levels.[8] D2 receptors are Gαi/o-coupled, and their activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP production.
Materials:
-
Cell line: CHO or HEK293 cells stably expressing the human D2 dopamine receptor.
-
Assay medium: Serum-free medium.
-
Forskolin: An adenylyl cyclase activator used to stimulate cAMP production.
-
Test compounds and a known D2 agonist (e.g., Quinpirole) and antagonist (e.g., Haloperidol).
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensor).
Procedure:
-
Cell Plating: Seed the D2-expressing cells into a 96-well plate and grow to 80-90% confluency.
-
Compound Treatment (Agonist Mode):
-
Replace the culture medium with assay medium.
-
Add the test compounds at various concentrations.
-
Add a fixed concentration of forskolin to all wells (except for the basal control).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Compound Treatment (Antagonist Mode):
-
Pre-incubate the cells with the test compounds at various concentrations.
-
Add a fixed concentration of a D2 agonist (e.g., Quinpirole at its EC80 concentration) and forskolin.
-
Incubate for a specified time at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP levels against the logarithm of the test compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production).
-
Antagonist Mode: Plot the cAMP levels against the logarithm of the test compound concentration to determine the IC50 value (the concentration that inhibits 50% of the response to the D2 agonist).
-
Protocol 3: GABAA Receptor Functional Assay (Fluorescence-Based Ion Flux)
This assay measures the ability of a compound to modulate the function of the GABAA receptor, a ligand-gated ion channel that is permeable to chloride ions.[12] Allosteric modulators can enhance or inhibit the GABA-induced chloride influx.
Materials:
-
Cell line: HEK293 cells transiently or stably co-expressing the subunits of the desired GABAA receptor subtype (e.g., α1β2γ2) and a halide-sensitive fluorescent protein (e.g., YFP-H148Q/I152L).
-
Assay buffer: A low-chloride buffer and a high-iodide buffer.
-
GABA: The endogenous agonist for the GABAA receptor.
-
Test compounds and known positive (e.g., Diazepam) and negative (e.g., a β-carboline) allosteric modulators.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Seed the transfected cells into a 96-well plate.
-
Assay Preparation: Wash the cells with the low-chloride buffer.
-
Compound Addition: Add the test compounds at various concentrations to the wells.
-
GABA Stimulation: Add a fixed concentration of GABA (typically the EC20) to stimulate the GABAA receptors.
-
Iodide Influx: Rapidly add the high-iodide buffer to initiate iodide influx through the activated GABAA channels.
-
Fluorescence Measurement: Immediately measure the quenching of the YFP fluorescence over time using a fluorescence plate reader.
-
Data Analysis:
-
Calculate the initial rate of fluorescence quench for each well.
-
Plot the rate of quench against the logarithm of the test compound concentration.
-
Determine the EC50 or IC50 value for the modulatory effect of the test compound on the GABA response.
-
Part 3: Data Interpretation and Structure-Activity Relationship (SAR) Analysis
The data generated from the in vitro assays should be systematically analyzed to establish a structure-activity relationship (SAR). This involves correlating the chemical modifications made to the 1-(4-Fluorophenyl)piperazin-2-one scaffold with the observed changes in binding affinity and functional activity.
| Compound ID | N4-Substituent | C3-Substituent | 5-HT1A Ki (nM) | D2 EC50 (nM) | GABAA Mod. (% at 1 µM) |
| Parent | H | H | >10,000 | >10,000 | 5% |
| LIG-001 | Methyl | H | 520 | 1500 | 12% |
| LIG-002 | Benzyl | H | 85 | 450 | 35% |
| LIG-003 | 4-Methoxybenzyl | H | 45 | 380 | 42% |
| LIG-004 | Benzyl | Methyl | 120 | 600 | 28% |
Table 2: Example of a Data Table for SAR Analysis
From this exemplary data, one might conclude that:
-
N4-alkylation is crucial for activity.
-
Increasing the size and aromaticity of the N4-substituent (from methyl to benzyl) enhances affinity for both 5-HT1A and D2 receptors and positive modulation of the GABAA receptor.
-
The addition of an electron-donating group (methoxy) to the benzyl ring further improves activity.
-
Substitution at the C3 position may be detrimental to activity.
This iterative process of design, synthesis, and testing is fundamental to optimizing the pharmacological profile of the lead compounds and advancing them toward in vivo studies.
References
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opportunities and challenges for direct C-H functionalization of piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Strategies to facilitate the discovery of novel CNS PET ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. thieme-connect.com [thieme-connect.com]
Application Notes & Protocols: A Researcher's Guide to 1-(4-Fluorophenyl)piperazin-2-one hydrochloride
Forward: Charting the Unexplored
The compound 1-(4-Fluorophenyl)piperazin-2-one hydrochloride enters the research landscape as a molecule of potential interest, yet one with a sparse public record of pharmacological characterization. Its structural architecture, featuring a fluorophenyl group attached to a piperazin-2-one core, suggests a kinship with a well-established class of neuroactive compounds: the phenylpiperazines. This guide, therefore, is constructed not as a summary of known activities, but as an application-focused roadmap for the principal investigator. It provides the strategic framework and detailed protocols necessary to systematically characterize this novel research chemical, from initial benchtop handling to foundational in vitro and in vivo screening. We will proceed with the central hypothesis that its activity will be rooted in the modulation of monoamine systems, a hallmark of the phenylpiperazine scaffold.
Section 1: Compound Overview and Putative Mechanism of Action
This compound is a derivative of phenylpiperazine. The defining features are the fluorine atom on the phenyl ring and the carbonyl group on the piperazine ring, creating a lactam. While direct pharmacological data for this specific molecule is not extensively published, we can infer its likely targets by examining its closest structural analog, para-Fluorophenylpiperazine (pFPP).
pFPP is known to act primarily as a 5-HT₁ₐ receptor agonist, with additional, lower-affinity interactions at 5-HT₂ₐ and 5-HT₂₋ receptors.[1] Phenylpiperazine derivatives are a cornerstone of medicinal chemistry, frequently explored for their ability to modulate serotonergic and dopaminergic pathways, making them relevant for developing treatments for depression, anxiety, and psychosis.[2][3][4][5] The addition of the carbonyl group in this compound, compared to pFPP, may alter its binding affinity, selectivity profile, and pharmacokinetic properties.
Our primary hypothesis is that this compound will interact with the 5-HT₁ₐ receptor, a Gi/o-coupled protein that, upon activation, inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels.
Hypothesized Signaling Pathway for 5-HT₁ₐ Receptor Activation
References
- 1. para-Fluorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. This compound [myskinrecipes.com]
- 3. New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Fluorophenyl)piperazin-2-one Hydrochloride
Welcome to the dedicated technical support center for the synthesis of 1-(4-Fluorophenyl)piperazin-2-one hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem Encountered | Potential Cause(s) | Suggested Solutions & Scientific Rationale |
| Low or No Product Yield | 1. Inactive Catalyst System: The palladium catalyst, often used in Buchwald-Hartwig amination, can be sensitive to air and moisture, leading to deactivation.[1][2] | • Use a Pre-catalyst: Employ air-stable palladium pre-catalysts which are designed for ease of handling and consistent activity.[1] • Ensure Inert Atmosphere: Meticulously degas all solvents and reagents, and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration. Oxygen can oxidatively deactivate the Pd(0) active species.[2] • Use Fresh Reagents: Utilize fresh, high-purity catalyst and ligands. Phosphine ligands, in particular, can be prone to oxidation.[1] |
| 2. Inappropriate Base: The choice of base is critical in C-N cross-coupling reactions. It may be too weak to facilitate deprotonation of the piperazinone, too strong leading to side reactions, or poorly soluble in the reaction medium.[1][2] | • Base Screening: For Buchwald-Hartwig reactions, screen common bases such as NaOtBu, KOtBu, or K₃PO₄.[1] For substrates sensitive to strong bases, a milder base like Cs₂CO₃ could be beneficial.[1] • Solubility is Key: Ensure the chosen base has adequate solubility in the reaction solvent to be effective.[1] | |
| 3. Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. An unsuitable ligand can lead to poor reactivity.[1] | • Ligand Selection: For coupling with an electron-neutral aryl halide like 1-bromo-4-fluorobenzene, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often effective.[1] Bidentate ligands like BINAP or DPPF can also be effective and may prevent catalyst dimerization.[3] | |
| Formation of Significant Side Products | 1. Hydrodehalogenation of Aryl Halide: A common side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom. This consumes starting material and reduces the yield of the desired product.[2] | • Optimize Reaction Conditions: This side reaction can be favored at higher temperatures or with prolonged reaction times. Monitor the reaction closely and quench it upon completion. • Choice of Base/Solvent: The choice of base and solvent can influence the rate of this side reaction. Empirical optimization may be necessary. |
| 2. Bis-arylation of Piperazinone: If piperazin-2-one is used as the starting material, reaction at both nitrogen atoms can occur, leading to an undesired bis-arylated product. | • Use of Protecting Groups: If starting from piperazin-2-one, consider protecting one of the nitrogen atoms with a suitable protecting group (e.g., Boc) to ensure mono-arylation. The protecting group can be removed in a subsequent step. | |
| Difficult Product Isolation and Purification | 1. Emulsion during Workup: The presence of both organic and aqueous phases, along with potential salts, can lead to the formation of stable emulsions, making phase separation difficult. | • Break the Emulsion: Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Alternatively, filtration through a pad of Celite® can help break up emulsions. |
| 2. Co-elution of Impurities during Chromatography: Impurities with similar polarity to the desired product can be challenging to separate using column chromatography. | • Optimize Chromatography Conditions: Screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) and consider using a different stationary phase if silica gel is not providing adequate separation. • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method to remove minor impurities. | |
| Inconsistent Yields Upon Scale-Up | 1. Inefficient Heat Transfer: Larger reaction volumes have a smaller surface area-to-volume ratio, which can lead to poor heat distribution and localized overheating or cooling. | • Use a Mechanical Stirrer: Ensure efficient mixing with a mechanical stirrer to maintain a homogeneous temperature throughout the reaction mixture. • Controlled Reagent Addition: For exothermic reactions, add reagents slowly and monitor the internal temperature carefully. |
| 2. Inefficient Mixing: Inadequate stirring can lead to localized high concentrations of reagents, which can promote side reactions. | • Appropriate Stirring Rate: Use a stirring rate that creates a vortex and ensures good mixing of all components. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for the N-arylation of piperazin-2-one?
A1: The Palladium-catalyzed Buchwald-Hartwig amination is a widely used and robust method for the N-arylation of piperazines and related heterocycles.[4][5][6] This reaction involves the cross-coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.[3] Its broad substrate scope and functional group tolerance make it a preferred method in pharmaceutical and medicinal chemistry.[3]
Q2: My reaction seems to stall before all the starting material is consumed. What should I do?
A2: If your reaction stalls, it could be due to catalyst deactivation. You can try adding another portion of the catalyst and ligand to see if the reaction proceeds.[7] However, it's also important to ensure that your reagents and solvents are pure and anhydrous, as impurities can poison the catalyst.[2][7]
Q3: How do I best form the hydrochloride salt of 1-(4-Fluorophenyl)piperazin-2-one?
A3: To form the hydrochloride salt, the purified free base of 1-(4-Fluorophenyl)piperazin-2-one should be dissolved in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate. Then, a solution of HCl in the same or another anhydrous solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration, washed with the anhydrous solvent, and dried under vacuum.
Q4: What analytical techniques are best for monitoring the reaction progress and confirming the final product?
A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the reaction's progress by observing the consumption of starting materials and the formation of the product. For final product characterization and purity assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation of the final product.
Experimental Protocols
Protocol 1: Synthesis of 1-(4-Fluorophenyl)piperazin-2-one via Buchwald-Hartwig Amination
This protocol provides a general procedure for the N-arylation of piperazin-2-one with 1-bromo-4-fluorobenzene.
Materials:
-
Piperazin-2-one
-
1-Bromo-4-fluorobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or another suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperazin-2-one (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), and the phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Add anhydrous toluene via syringe, followed by 1-bromo-4-fluorobenzene (1.0 equivalent) and palladium(II) acetate (1-2 mol%).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the free base of 1-(4-Fluorophenyl)piperazin-2-one.
Protocol 2: Formation of this compound
Materials:
-
1-(4-Fluorophenyl)piperazin-2-one (free base)
-
Anhydrous diethyl ether (or ethyl acetate)
-
2M HCl in diethyl ether (or another anhydrous solvent)
Procedure:
-
Dissolution: Dissolve the purified 1-(4-Fluorophenyl)piperazin-2-one in a minimal amount of anhydrous diethyl ether.
-
Precipitation: While stirring, add the 2M HCl solution in diethyl ether dropwise. A white precipitate should form immediately.
-
Isolation: Continue stirring for 30 minutes at room temperature. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous diethyl ether. Dry the product under vacuum to obtain this compound.
Visualizations
Reaction Pathway for Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination for the synthesis of 1-(4-Fluorophenyl)piperazin-2-one.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting [chem.rochester.edu]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. jocpr.com [jocpr.com]
Technical Support Center: Purification of 1-(4-Fluorophenyl)piperazin-2-one Hydrochloride
Welcome to the technical support guide for 1-(4-Fluorophenyl)piperazin-2-one hydrochloride (CAS: 697305-48-9). This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges associated with the purification of this important pharmaceutical intermediate.[1] As a key building block in the synthesis of molecules targeting the central nervous system, achieving high purity is paramount for reliable downstream applications.[1]
This guide provides troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounding all recommendations in established chemical principles to ensure you can confidently overcome common purification hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the handling and purification of this compound.
Q1: What are the most common impurities I should expect in my crude product?
A1: Typically, impurities arise from two main sources: unreacted starting materials and reaction by-products. The most common species to look for are:
-
1-(4-Fluorophenyl)piperazine: The parent amine, which may be a starting material or a degradation product.
-
Unreacted Alkylating/Acylating Agents: For example, chloroacetamide or an equivalent reagent used to form the lactam ring.
-
Di-substituted Piperazines: If the synthesis involves N-alkylation of a piperazine precursor, over-alkylation can lead to undesired 1,4-disubstituted by-products.[2]
-
Solvent Adducts and Residual Solvents: Depending on the reaction and workup conditions.
Q2: Why is my product a hydrochloride salt? What are the advantages?
A2: The hydrochloride salt form is intentionally prepared to improve the physicochemical properties of the molecule. The parent compound, a piperazine derivative, is a free base. Converting it to a hydrochloride salt significantly increases its crystallinity and aqueous solubility, which greatly facilitates handling, purification by recrystallization, and formulation.[3][4]
Q3: My product "oils out" during crystallization instead of forming a solid. What's happening and how can I fix it?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a crystalline solid. This is a common problem, especially with impure compounds or when the solution is cooled too rapidly. The primary causes are:
-
High Impurity Load: Impurities can disrupt the crystal lattice formation.
-
Excessive Supersaturation: Cooling the solution too quickly or using too much anti-solvent at once can cause the product to crash out as an oil.
-
Inappropriate Solvent Choice: The chosen solvent may have too high a solvating power even at lower temperatures.
To resolve this, try reheating the solution to re-dissolve the oil, then allow it to cool much more slowly. If it persists, add a small amount of the "good" solvent to reduce saturation before slow cooling. Using a solvent/anti-solvent system and adding the anti-solvent very slowly at an elevated temperature is often effective.[5]
Q4: What is the best analytical method to assess the purity of my final product?
A4: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment of piperazine derivatives.[6] A well-developed Reverse-Phase HPLC (RP-HPLC) method can effectively separate the target compound from its impurities. For structural confirmation and identification of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential.[6]
Section 2: Purification Troubleshooting Guide
This guide provides a systematic approach to resolving specific challenges encountered during the purification workflow.
Initial Purification Strategy Workflow
The following diagram outlines the general decision-making process for purifying crude this compound.
Caption: A decision tree for selecting the appropriate purification strategy.
Problem 1: Low Purity (<95%) After Initial Isolation
-
Symptom: HPLC analysis of the crude solid shows multiple significant impurity peaks.
-
Causality: The polarity of the impurities is likely close to that of the product, causing them to co-precipitate during the initial isolation or workup. The basic nature of the piperazine nitrogen can also lead to complex mixtures if the pH is not carefully controlled during extraction.[3]
-
Solution: Column Chromatography
-
Rationale: When recrystallization is insufficient, silica gel column chromatography is the next logical step to separate compounds based on their differential adsorption to the stationary phase.
-
Protocol:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (~2-3 times the weight of the crude material) by dissolving it in a suitable solvent (e.g., methanol or dichloromethane), adding the silica, and evaporating the solvent completely. This "dry loading" method typically yields better separation.
-
Column Packing: Pack a glass column with silica gel in the chosen eluent system. A good starting point for the eluent is a mixture of a non-polar solvent like hexane or ethyl acetate and a more polar solvent like methanol. A gradient elution is often most effective.
-
Elution: Start with a less polar mobile phase (e.g., 100% Ethyl Acetate) and gradually increase the polarity by adding methanol (e.g., increase by 1-2% increments). The more polar product will elute later than non-polar impurities.
-
Monitoring: Collect fractions and monitor them by Thin-Layer Chromatography (TLC) or HPLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions, remove the solvent under reduced pressure, and proceed with final recrystallization to obtain a crystalline solid.
-
-
Problem 2: Recrystallization Yields are Very Low
-
Symptom: A large amount of product remains in the mother liquor after cooling and filtration.
-
Causality: This indicates that the product has significant solubility in the chosen solvent even at low temperatures. Alternatively, too much solvent was used during the initial dissolution step.
-
Solution: Optimize Solvent System and Volume
-
Rationale: The ideal recrystallization solvent should dissolve the compound completely at high temperature but very poorly at low temperature.[5]
-
Troubleshooting Steps:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. This is the most critical factor for maximizing yield.
-
Try a Mixed-Solvent System: If a single solvent is not ideal, use a binary system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethanol) and then slowly add a "poor" anti-solvent (in which it is insoluble, e.g., hexane or diethyl ether) to the hot solution until turbidity appears.[7][8] Re-heat gently to clarify and then cool slowly.
-
Recover from Mother Liquor: Concentrate the mother liquor and attempt a second-crop recrystallization to recover more material.
-
-
Table 1: Recommended Recrystallization Solvent Systems
| Solvent System | Typical Ratio (v/v) | Rationale & Comments |
| Ethanol / Water | 9:1 to 4:1 | Excellent for hydrochloride salts. Ethanol provides good solubility when hot, while water acts as an effective anti-solvent upon cooling.[6] |
| Isopropanol (IPA) | N/A (Single Solvent) | A good alternative to ethanol, often providing different crystal morphology. |
| Methanol / Diethyl Ether | N/A (Mixed Solvent) | Dissolve in minimal hot methanol, then slowly add diethyl ether as the anti-solvent. Good for inducing precipitation. |
| n-Hexane / Acetone | N/A (Mixed Solvent) | A less polar option. Dissolve in acetone and add hexane as the anti-solvent. Effective if non-polar impurities are the main issue.[5][9] |
Problem 3: HPLC Analysis Shows Poor Peak Shape (Tailing)
-
Symptom: The product peak on the HPLC chromatogram is asymmetrical with a "tail."
-
Causality: This is a classic sign of undesirable secondary interactions between the basic piperazine nitrogen of the analyte and acidic silanol groups on the surface of the silica-based C18 column.[10] This interaction slows down a portion of the analyte as it passes through the column, causing the peak to tail.
-
Solution: HPLC Method Optimization
-
Rationale: To achieve a sharp, symmetrical peak, these secondary interactions must be minimized.
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: Add an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase to bring the pH to ~2-3. At this pH, the piperazine nitrogen will be fully protonated, which minimizes its interaction with the silanol groups.
-
Add a Competing Base: Introduce a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) to the mobile phase.[10] The TEA will preferentially interact with the active silanol sites, effectively shielding them from the analyte.
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," meaning most of the free silanol groups have been chemically deactivated. Ensure you are using such a column for analyzing basic compounds.[10]
-
-
Crystallization Troubleshooting Workflow
Caption: A decision tree for resolving common crystallization failures.
Section 3: Standardized Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[11]
Protocol 1: Recrystallization using Ethanol/Water
-
Objective: To purify the crude hydrochloride salt and obtain a high-purity crystalline solid.
-
Methodology:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add the minimum volume of 95% ethanol required to dissolve the solid at reflux temperature. Add the solvent in small portions, allowing the mixture to heat and stir thoroughly between additions.
-
Once the solid is fully dissolved, remove the flask from the heat source. If any insoluble material is visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
To the hot, clear solution, add deionized water dropwise while stirring until a faint, persistent cloudiness appears.
-
Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution again.
-
Cover the flask and allow it to cool slowly to room temperature without disturbance. Crystal formation should begin during this time.
-
Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold ethanol/water mixture or another cold, non-solubilizing solvent like diethyl ether.
-
Dry the crystals under vacuum to a constant weight.
-
Protocol 2: Purity Assessment by RP-HPLC
-
Objective: To determine the purity of the final product with high accuracy.
-
Methodology:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 239 nm (based on the UV absorbance of the fluorophenyl moiety).[12][13]
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a sample solution of ~1 mg/mL in a 50:50 mixture of water and acetonitrile.
-
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. leapchem.com [leapchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. ptfarm.pl [ptfarm.pl]
solubility issues of 1-(4-Fluorophenyl)piperazin-2-one hydrochloride in different solvents
Answering your request, here is a technical support center with troubleshooting guides and FAQs about .
Technical Support Center: 1-(4-Fluorophenyl)piperazin-2-one hydrochloride
Introduction: Understanding the Solubility Challenge
This compound is a heterocyclic building block frequently used in medicinal chemistry and drug discovery, particularly in the synthesis of compounds targeting the central nervous system.[1] As a hydrochloride salt, it is designed for improved aqueous solubility compared to its free base form. However, researchers often encounter challenges in achieving desired concentrations and maintaining stability in various solvent systems, particularly during the transition from organic stock solutions to aqueous assay buffers.
This guide provides a comprehensive framework for understanding and overcoming these solubility issues. We will explore the underlying chemical principles, offer practical troubleshooting steps, and present detailed protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
A1: As a hydrochloride salt of a basic compound, it is expected to have its highest solubility in polar, protic solvents and acidic aqueous solutions.[2] The protonated piperazine nitrogen enhances its interaction with polar solvents like water. Specific quantitative data is limited, but a known supplier reports solubility of at least 10 mg/mL in PBS (pH 7.2) and 10 mg/mL in DMSO.[3] Solubility in alcohols like ethanol and methanol is also expected to be good.[4][5]
Q2: I'm struggling to dissolve the compound in neutral water. Why is this happening?
A2: While it is a salt, the pH of the resulting solution can influence solubility. If the final pH of the solution is not sufficiently acidic, a portion of the hydrochloride salt can convert to the less soluble free base form, leading to a cloudy suspension or incomplete dissolution. The pH at which the free base begins to precipitate out of a saturated salt solution is known as pHmax.[6] Exceeding this pH can trigger precipitation.
Q3: My compound dissolved perfectly in DMSO, but crashed out when I diluted it into my aqueous cell culture medium. What should I do?
A3: This is a common phenomenon known as precipitation upon dilution, often caused by a rapid change in solvent polarity. DMSO is an excellent solubilizing agent, but the compound may be supersaturated when introduced to the aqueous environment. To mitigate this, you can:
-
Decrease the final concentration: The most straightforward solution is to work at a lower final concentration.
-
Optimize the dilution process: Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring vigorously to aid dispersion.
-
Use a co-solvent: Incorporate a small percentage of a water-miscible organic solvent like ethanol or PEG 400 in your final aqueous solution, if your experimental system permits.[7][8]
-
Adjust the pH of the aqueous medium: Ensure the final pH of your medium is slightly acidic (e.g., pH 6.0-6.5) to keep the compound in its more soluble, protonated state.[9]
Q4: Can I heat the solution to improve solubility?
A4: Yes, gentle heating (e.g., to 37-40°C) can often increase the rate of dissolution and the amount of solute that can be dissolved.[4] However, proceed with caution. Always use a tightly capped vial to prevent solvent evaporation. After cooling to room temperature, check for any precipitation, as you may have created a supersaturated solution that is not stable over time. The compound's melting point is high (~234-285°C), so thermal degradation from gentle warming is unlikely, but prolonged exposure to high temperatures should be avoided.[2][10]
Q5: Are there any solvents I should avoid?
A5: Avoid nonpolar organic solvents such as hexane, diethyl ether, and toluene.[11][12] The high polarity of the hydrochloride salt makes it immiscible and poorly soluble in these types of solvents.
Troubleshooting Guide & Experimental Protocols
This section provides a logical workflow and detailed protocols to systematically address solubility challenges.
Visual Troubleshooting Workflow
The following decision tree illustrates a step-by-step approach to troubleshooting solubility issues.
Caption: A decision tree for troubleshooting solubility.
Solubility Data Summary
| Solvent | Type | Reported Solubility | Recommended Action |
| DMSO | Polar Aprotic | ≥ 10 mg/mL[3] | Recommended for stock solutions. |
| PBS (pH 7.2) | Aqueous Buffer | ≥ 10 mg/mL[3] | Good , but monitor for stability. |
| Water | Polar Protic | Soluble[2] | Adjust to acidic pH for best results. |
| Ethanol | Polar Protic | Soluble[2] | Good for co-solvent systems. |
| Methanol | Polar Protic | Soluble[4] | Suitable alternative to ethanol. |
| Diethyl Ether | Nonpolar | Poorly Soluble[11] | Not Recommended . |
| Hexane | Nonpolar | Insoluble | Not Recommended . |
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
Rationale: Dimethyl sulfoxide (DMSO) is a powerful, water-miscible organic solvent ideal for creating concentrated stock solutions of many poorly soluble compounds.[9]
Materials:
-
This compound
-
Anhydrous DMSO
-
Sterile microcentrifuge tube or glass vial
-
Calibrated pipette
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weigh Compound: Accurately weigh the desired amount of the compound into a sterile vial.
-
Add Solvent: Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mg/mL).
-
Initial Mixing: Cap the vial securely and vortex vigorously for 30-60 seconds. Visually inspect for undissolved particles.
-
Energy Input (If Necessary): If particles remain, place the vial in a water bath sonicator for 5-10 minutes. This uses ultrasonic waves to break apart solid aggregates and enhance dissolution.
-
Gentle Warming (Optional): If sonication is insufficient, warm the solution to 37°C for 10-15 minutes, with intermittent vortexing.
-
Final Inspection: A successful stock solution should be clear and free of any visible particulates.
-
Storage: Store the stock solution as recommended on the product data sheet, typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[13]
Trustworthiness Check: Before use, allow a frozen aliquot to thaw completely at room temperature and visually inspect for any signs of precipitation. If crystals have formed, repeat steps 3-5 to redissolve the compound fully before making dilutions.
Protocol 2: Dilution into Aqueous Buffers (Anti-Precipitation Method)
Rationale: This protocol is designed to minimize precipitation when diluting a DMSO stock into an aqueous medium by maintaining favorable pH conditions and ensuring rapid dispersion.
Materials:
-
Prepared DMSO stock solution (from Protocol 1)
-
Target aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile conical tube
-
Vortex mixer or magnetic stirrer
-
(Optional) 0.1 M HCl for pH adjustment
Procedure:
-
Prepare Aqueous Phase: Add the final volume of your aqueous buffer to a sterile conical tube.
-
pH Pre-adjustment (Recommended): If your experiment allows, adjust the pH of the aqueous buffer to a slightly acidic value (e.g., 6.0-6.5) using dilute HCl. This helps keep the piperazine moiety protonated and soluble.[14]
-
Set Up Stirring: Place the tube on a vortex mixer at a medium setting or use a magnetic stirrer to create a vortex. This ensures immediate and rapid mixing, preventing localized high concentrations of the compound that can trigger precipitation.
-
Slow Addition: Pipette the required volume of the DMSO stock solution. Slowly dispense the stock solution drop-by-drop directly into the vortex of the stirring aqueous buffer.
-
Final Mix: Continue to vortex or stir for an additional 30 seconds after the addition is complete.
-
Final Inspection: Visually inspect the final solution for clarity. A slight haze may indicate the formation of very fine precipitate.
Visualizing the Role of pH
The solubility of this compound is critically dependent on pH. As a salt of a weak base, it exists in equilibrium between its protonated (ionized) and neutral (free base) forms.
Caption: The pH-dependent equilibrium of the compound.
Advanced Solubilization Strategies
If the above methods are insufficient for your required concentration, more advanced formulation techniques may be necessary. These methods are often employed in later-stage drug development but can be adapted for research purposes.
-
Co-Crystallization: Forming a co-crystal with a suitable, non-toxic co-former can dramatically alter the physicochemical properties of the compound, including its solubility and dissolution rate.[9]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic fluorophenyl moiety of the compound, forming an inclusion complex with significantly enhanced aqueous solubility.[9]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area-to-volume ratio, which can lead to a higher dissolution velocity according to the Noyes-Whitney equation.[15][16]
These advanced techniques require specialized expertise and equipment but offer powerful solutions for the most challenging solubility problems.
References
- 1. This compound [myskinrecipes.com]
- 2. 1-(4-Fluorophenyl)piperazine Hydrochloride: Properties, Uses, Safety & Supplier Guide – China Manufacturer [pipzine-chem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. biosynce.com [biosynce.com]
- 6. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 7. ijpbr.in [ijpbr.in]
- 8. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 9. benchchem.com [benchchem.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. Piperazine - Wikipedia [en.wikipedia.org]
- 12. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1-(4-Fluorophenyl)piperazine - Safety Data Sheet [chemicalbook.com]
- 14. Estimating the maximal solubility advantage of drug salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. ijsr.net [ijsr.net]
Technical Support Center: Optimizing Reaction Conditions for Piperazine Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous FDA-approved drugs.[1][2] Its unique physicochemical properties, including two basic nitrogen atoms, contribute to improved aqueous solubility and oral bioavailability.[3] However, the synthesis of piperazine derivatives is not without its challenges. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate common hurdles in the synthesis and purification of these valuable compounds.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing monosubstituted piperazines?
A1: The primary challenge is controlling selectivity. Due to the two reactive secondary amines, a common side reaction is the formation of a disubstituted byproduct.[4] Strategies to favor monosubstitution include using a large excess of piperazine, slow addition of the electrophile, or employing a mono-protected piperazine derivative like N-Boc-piperazine.[4][5] Another approach involves the protonation of one nitrogen atom to reduce its nucleophilicity.[4]
Q2: Why is purification of piperazine derivatives often difficult?
A2: The inherent basicity and high polarity of the piperazine ring can lead to several purification challenges.[6] These include:
-
Chromatography Issues: Strong interactions with acidic silica gel can cause peak tailing in normal-phase chromatography.[6] In reverse-phase HPLC, high polarity can lead to poor retention.[6]
-
Hygroscopicity: Piperazine and its derivatives readily absorb atmospheric moisture, complicating accurate weighing and handling.[6]
-
Salt and Hydrate Formation: The propensity to form salts and hydrates can lead to inconsistencies in the isolated material's form.[6]
Q3: What are the key considerations when choosing a protecting group for piperazine?
A3: The choice of a protecting group is crucial for achieving selective monosubstitution.[4] The ideal protecting group should be:
-
Easy to install: The protection step should be high-yielding and straightforward.
-
Stable to reaction conditions: It must remain intact during the subsequent substitution reaction at the unprotected nitrogen.
-
Easy to remove: The deprotection step should be clean and not affect the rest of the molecule. Commonly used protecting groups include tert-butyloxycarbonyl (Boc), which can be removed under acidic conditions, and benzyl groups, which can be cleaved by hydrogenolysis.[4][7]
Q4: What are the main synthetic routes to N-aryl piperazines?
A4: The most common methods for forming the C-N bond between an aryl group and the piperazine nitrogen are transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).[8]
-
Buchwald-Hartwig Amination (Palladium-catalyzed): This is a versatile and widely used method for coupling aryl halides with amines.[9][10]
-
Ullmann Condensation (Copper-catalyzed): This is another effective method, particularly for electron-deficient aryl halides.[5]
-
Nucleophilic Aromatic Substitution (SNAr): This method is suitable for highly electron-deficient aryl halides.[8]
Section 2: Troubleshooting Guides
Issue 1: Low Yield in N-Alkylation of Piperazine
Symptoms: The reaction results in a low yield of the desired mono-alkylated product, with significant amounts of starting material and/or disubstituted byproduct.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Formation of Disubstituted Byproduct | The second nitrogen of the monosubstituted product is still nucleophilic and can react with the alkylating agent. | - Use a large excess of piperazine (can sometimes serve as the solvent).[5]- Slowly add the alkylating agent to the reaction mixture.[5]- Employ a mono-protected piperazine (e.g., N-Boc-piperazine), followed by deprotection.[4][5] |
| Low Reactivity of Alkylating Agent | Steric hindrance or poor leaving group on the electrophile can slow down the reaction. | - Increase the reaction temperature.- Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide).- Consider using a catalyst if applicable. |
| Inappropriate Solvent | Poor solubility of reactants can hinder the reaction rate. | - Screen different solvents to ensure all reactants are well-dissolved.- For polar starting materials, consider more polar aprotic solvents like DMF or DMSO. |
| Base Incompatibility | The base may not be strong enough to deprotonate the piperazine or may cause side reactions. | - For simple alkylations, a tertiary amine base like triethylamine or DIPEA is often sufficient.- Ensure the base is anhydrous, as water can interfere with the reaction. |
Issue 2: Poor Performance in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis
Symptoms: The reaction gives a low yield of the N-aryl piperazine, often with catalyst decomposition (formation of palladium black) or incomplete conversion of starting materials.[11]
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Catalyst Deactivation | Oxygen can poison the palladium catalyst. Water can deactivate both the catalyst and the base.[5] | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents and reagents.[5] |
| Suboptimal Ligand Choice | The phosphine ligand is critical for the stability and reactivity of the palladium catalyst. The wrong ligand can lead to poor yields.[11] | - For electron-rich aryl chlorides, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often effective.[5]- Screen a variety of ligands to find the optimal one for your specific substrates.[11] |
| Incorrect Base Selection | The base is crucial for the reaction rate and preventing side reactions.[11] | - Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are commonly used.[5]- For sensitive substrates, a milder base like Cs₂CO₃ may be beneficial.[5][11] |
| Unsuitable Solvent | The solvent affects the solubility of reagents and the stability of the catalytic species.[11] | - Toluene, dioxane, and THF are common choices.[5][11]- If solubility is an issue, a more polar solvent like t-butanol may be beneficial.[11] |
| Inappropriate Temperature | The reaction may be too slow at low temperatures or decomposition may occur at high temperatures. | - Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.[1][11] |
Issue 3: Challenges in Reductive Amination for Piperazine Derivative Synthesis
Symptoms: The reaction produces a complex mixture of products, an impure viscous liquid instead of a solid, or broad peaks in the NMR spectrum.[12]
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Incomplete Imine Formation | The initial formation of the iminium ion may be slow or incomplete. | - Consider a protic solvent like isopropanol, as imine formation can be faster than in aprotic solvents like DCM.[12]- Monitor imine formation by TLC or NMR before adding the reducing agent.[12] |
| Side Reactions with Reducing Agent | Sodium triacetoxyborohydride (STAB) can acetylate the amine starting material over long reaction times.[12] | - Use a milder reducing agent if necessary.- Optimize the reaction time to minimize side reactions. |
| Inadequate Workup | Residual acidic byproducts from the reducing agent (acetic acid and boric acid) can lead to broad NMR peaks and purification difficulties.[12] | - Use a sufficient excess of aqueous base (e.g., sodium bicarbonate or sodium carbonate) during the workup to quench all acidic species.[12] |
| Impure Crude Product | The crude product may contain unreacted starting materials and various byproducts. | - If the next step is Boc deprotection, consider taking the crude product forward and purifying the final compound as its HCl salt.[12]- For purification of the basic product, consider acid-base extraction or column chromatography with a basic modifier.[1] |
Issue 4: Difficulties in C-H Functionalization of the Piperazine Ring
Symptoms: Attempts to directly functionalize the carbon atoms of the piperazine ring result in low yields, lack of selectivity, or catalyst inhibition.[2]
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Interference from Nitrogen Atoms | The presence of two nitrogen atoms can lead to side reactions or inhibit the reactivity of catalytic systems that are effective for other N-heterocycles.[2] | - Employ protecting groups on the nitrogen atoms (e.g., N-Boc) to modulate their electronic properties and prevent interference.[2]- Explore specialized catalytic systems developed specifically for piperazine C-H functionalization, such as certain photoredox or lithiation-based methods.[2][13] |
| Lack of Regioselectivity | It can be challenging to selectively functionalize a specific carbon atom on the ring. | - For α-lithiation, the choice of base, ligand (e.g., (-)-sparteine), and N-substituent can influence the regioselectivity.[13]- Directed metalation strategies can be employed by introducing a directing group onto one of the nitrogen atoms. |
| Harsh Reaction Conditions | Traditional methods for C-H functionalization may require harsh conditions that are not compatible with complex piperazine derivatives. | - Investigate milder, more modern methods such as photoredox catalysis, which often proceed under neutral conditions and at room temperature.[2] |
Section 3: Experimental Protocols & Data
Protocol 1: Mono-N-Boc Protection of Piperazine
This protocol is a standard procedure for preparing the widely used mono-protected piperazine intermediate.[11]
Materials:
-
Piperazine (2.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve piperazine in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate N-Boc-piperazine.[11]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of N-Boc-piperazine
This is a general protocol that can be adapted for the synthesis of various N-aryl piperazines.[14]
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst)
-
Phosphine ligand (e.g., XantPhos, RuPhos)
-
Base (e.g., NaO-t-Bu, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and the base.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent, followed by the palladium catalyst and ligand (or pre-catalyst) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 4: Visualizations
Workflow for Troubleshooting Low Yield in N-Arylation
Caption: Troubleshooting Decision Tree for Low Yield N-Arylation.
Decision Pathway for Monosubstitution vs. Disubstitution
Caption: Strategic Pathway for Selective Piperazine Substitution.
References
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-(4-Fluorophenyl)piperazin-2-one Hydrochloride
Welcome to the technical support center for the synthesis of 1-(4-Fluorophenyl)piperazin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and understand the underlying chemical principles to ensure a successful and efficient reaction.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing step-by-step solutions and the scientific rationale behind them.
Issue 1: Low Yield of the Desired Product
Question: My reaction is resulting in a significantly lower than expected yield of 1-(4-Fluorophenyl)piperazin-2-one. What are the potential causes and how can I improve it?
Answer:
Low yields in this synthesis can often be attributed to several factors, primarily related to the efficiency of the N-arylation step. The most common synthetic route involves the coupling of piperazin-2-one with an activated 4-fluorophenyl source, often using a palladium-catalyzed reaction like the Buchwald-Hartwig amination.[1][2][3] Here’s a breakdown of potential causes and their remedies:
-
Cause A: Inefficient Catalyst Activity. The palladium catalyst's effectiveness is paramount. Deactivation of the catalyst or an inappropriate choice of ligand can severely hamper the reaction.
-
Solution:
-
Ligand Selection: Ensure you are using a ligand known to be effective for C-N bond formation with piperazines. Sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) are often superior for these transformations.[3]
-
Catalyst Loading: While higher catalyst loading can sometimes improve yield, it also increases cost and potential for metal contamination. Optimize the catalyst loading by running small-scale trials, typically in the range of 1-5 mol%.
-
Oxygen Sensitivity: The Pd(0) active species is sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (Argon or Nitrogen) and that all solvents and reagents are properly degassed.
-
-
-
Cause B: Inappropriate Base. The choice and strength of the base are critical for the deprotonation of the piperazin-2-one nitrogen, which is necessary for the catalytic cycle to proceed.[4]
-
Solution:
-
Base Strength: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can also be effective, depending on the specific reaction conditions.
-
Solubility: Ensure the base is sufficiently soluble in the reaction solvent. If the base is not soluble, the reaction can be slow or stall.
-
-
-
Cause C: Suboptimal Reaction Temperature and Time.
-
Solution:
-
Temperature Optimization: The reaction temperature should be high enough to promote the reaction but not so high as to cause decomposition of the starting materials, product, or catalyst. A typical range for Buchwald-Hartwig reactions is 80-110 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to side product formation.
-
-
Issue 2: Presence of Significant Impurities
Question: My final product is contaminated with several impurities that are difficult to remove. What are the likely side reactions, and how can I minimize them?
Answer:
The formation of impurities is a common challenge. Understanding the potential side reactions is key to mitigating them.
-
Side Reaction A: Double Arylation. Piperazin-2-one has two nitrogen atoms. While the amide nitrogen is significantly less reactive, under harsh conditions, double arylation can occur, leading to the formation of 1,4-bis(4-fluorophenyl)piperazin-2-one.
-
Mitigation:
-
Stoichiometry Control: Use a slight excess of piperazin-2-one relative to the 4-fluorophenyl halide to favor mono-arylation.
-
Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction time) can help to selectively achieve mono-arylation.
-
-
-
Side Reaction B: Hydrodehalogenation of the Aryl Halide. This side reaction results in the formation of fluorobenzene from the 4-fluorophenyl halide starting material. It is often a result of a competing reaction pathway in the catalytic cycle.[1]
-
Mitigation:
-
Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus side reactions. Experiment with different ligands to find one that favors the desired C-N bond formation.
-
Moisture Control: Rigorously exclude water from the reaction, as it can be a proton source for hydrodehalogenation.
-
-
-
Side Reaction C: Homocoupling of the Aryl Halide. This leads to the formation of 4,4'-difluorobiphenyl.
-
Mitigation: This is often a sign of a poorly performing catalyst system. Re-evaluate your choice of palladium precursor and ligand.
-
Troubleshooting Workflow
Here is a logical workflow to diagnose and solve issues in your synthesis.
Caption: A flowchart for troubleshooting common synthesis issues.
II. Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for this compound?
A1: The palladium-catalyzed Buchwald-Hartwig amination is generally considered one of the most robust and versatile methods for the N-arylation of piperazin-2-one.[1][2][3] This method offers high functional group tolerance and generally provides good to excellent yields. An alternative, particularly if the aryl halide is highly electron-deficient, is nucleophilic aromatic substitution (SNAr), though this often requires harsher conditions.[5]
Q2: How do I choose the right solvent for the reaction?
A2: The choice of solvent is crucial for ensuring that all reactants, including the base, are sufficiently soluble. Toluene and dioxane are commonly used solvents for Buchwald-Hartwig reactions.[2] It is imperative that the solvent is anhydrous to prevent side reactions.
Q3: What analytical techniques are best for monitoring the reaction and characterizing the final product?
A3:
-
Reaction Monitoring: Thin-layer chromatography (TLC) is a quick and easy way to monitor the consumption of starting materials. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for tracking the formation of the product and any side products.
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Q4: How should the final product be purified and isolated as the hydrochloride salt?
A4:
-
Work-up: After the reaction is complete, the mixture is typically filtered to remove the palladium catalyst and insoluble salts. The filtrate is then concentrated.
-
Purification: The crude product is often purified by column chromatography on silica gel.
-
Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol), and a solution of HCl in the same or a miscible solvent is added dropwise until precipitation is complete.
-
Isolation: The resulting hydrochloride salt is collected by filtration, washed with a non-polar solvent to remove any residual impurities, and dried under vacuum.
Reaction Mechanism: Buchwald-Hartwig Amination
The following diagram illustrates the catalytic cycle for the synthesis of 1-(4-Fluorophenyl)piperazin-2-one.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
III. Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1-(4-Fluorophenyl)piperazin-2-one
Materials:
-
Piperazin-2-one
-
1-Bromo-4-fluorobenzene (or 1-chloro-4-fluorobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (or other suitable ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add piperazin-2-one (1.2 eq), sodium tert-butoxide (1.4 eq), and the phosphine ligand (2-4 mol%).
-
Add anhydrous, degassed toluene to the flask.
-
In a separate flask, dissolve palladium(II) acetate (1-2 mol%) and 1-bromo-4-fluorobenzene (1.0 eq) in anhydrous, degassed toluene.
-
Add the palladium/aryl halide solution to the main reaction flask.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Formation of the Hydrochloride Salt
-
Dissolve the purified 1-(4-Fluorophenyl)piperazin-2-one in a minimal amount of anhydrous diethyl ether.
-
Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring.
-
Continue addition until a precipitate is formed and no further precipitation is observed.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.
IV. Data Summary
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Catalyst | Pd(OAc)₂ / XPhos | Low yield, side reactions |
| Base | Sodium tert-butoxide | Incomplete reaction |
| Solvent | Anhydrous Toluene | Poor solubility, side reactions |
| Temperature | 100 °C | Low conversion or decomposition |
| Atmosphere | Inert (Ar or N₂) | Catalyst deactivation |
V. References
-
Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-catalyzed amination of aryl halides and sulfonates. Accounts of Chemical Research, 33(3), 204-213.
-
Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067.
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Chemical Science, 1(1), 13-31.
-
Reductive Amination in the Synthesis of Pharmaceuticals. (2019). Chemical Reviews. --INVALID-LINK--[6]
-
Buchwald–Hartwig amination - Wikipedia. --INVALID-LINK--[1]
-
Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. --INVALID-LINK--[3]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. --INVALID-LINK--[4]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. --INVALID-LINK--[5]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1-(4-Fluorophenyl)piperazin-2-one Hydrochloride
Welcome to the dedicated technical support guide for researchers working with 1-(4-Fluorophenyl)piperazin-2-one hydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to navigate the complexities of its degradation pathways. As drug development professionals, understanding the stability of an active pharmaceutical ingredient (API) is paramount to ensuring its safety, efficacy, and shelf-life. This guide is structured to provide not just methods, but the scientific rationale behind them, empowering you to overcome experimental hurdles and interpret your data with confidence.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is studying its degradation crucial?
This compound is a heterocyclic compound featuring a fluorophenyl group attached to a piperazin-2-one core. The piperazine motif is common in pharmacologically active molecules, particularly those targeting the central nervous system.[1] The "-one" suffix indicates the presence of a carbonyl group within the piperazine ring, forming a lactam (a cyclic amide). Understanding its degradation is a critical component of drug development, as mandated by regulatory bodies like the ICH.[2] Degradation products can lead to a loss of potency, altered bioavailability, or the formation of potentially toxic impurities. Stability studies are essential to identify these degradants, elucidate degradation pathways, develop stable formulations, and establish appropriate storage conditions and shelf-life.[3]
Q2: Based on its structure, what are the most probable degradation pathways?
The molecular structure of this compound contains two primary points of susceptibility:
-
Hydrolysis of the Lactam Ring: The cyclic amide (lactam) bond is the most likely site for hydrolytic cleavage. This reaction can be catalyzed by acidic or basic conditions, resulting in the opening of the piperazinone ring to form an amino acid derivative. Hydrolysis is one of the most common degradation pathways for pharmaceuticals.[4]
-
Oxidation of the Piperazine Nitrogen: The tertiary amine nitrogen in the piperazine ring is susceptible to oxidation. This can lead to the formation of N-oxides, which is a common metabolic and degradation pathway for piperazine-containing compounds.[5][6] The presence of an electron-withdrawing fluorophenyl group may influence the reactivity of this nitrogen.
Q3: What are the recommended analytical techniques for a forced degradation study of this compound?
A stability-indicating analytical method is required, which is a method capable of separating the intact API from its degradation products.[3]
-
Primary Technique: High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) or UV detector is the workhorse for these studies. A reversed-phase C18 column is typically a good starting point.[7]
-
Identification Technique: For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is indispensable. It provides molecular weight information and fragmentation patterns that are crucial for identifying degradants.[5][6]
Troubleshooting Guide for Degradation Studies
This section addresses common problems encountered during the forced degradation analysis of this compound.
| Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| No significant degradation is observed under initial stress conditions. | The compound is highly stable, or the stress conditions are too mild. | Solution: Incrementally increase the severity of the stress conditions. For example, move from 0.1N HCl to 1N HCl, increase temperature from 60°C to 80°C, or extend exposure time. Rationale: The goal of forced degradation is to achieve 5-20% degradation of the API. This level is sufficient to produce and detect major degradants without completely consuming the parent drug, which is necessary for validating the method's separating power.[3] |
| The parent API peak disappears almost completely. | The stress conditions are excessively harsh, leading to complete or near-complete degradation. | Solution: Reduce the severity of the conditions (e.g., lower the concentration of the stressor, decrease the temperature, or shorten the exposure time). Rationale: Over-stressing the molecule can lead to the formation of secondary and tertiary degradation products that may not be relevant under normal storage conditions. The primary goal is to identify the most likely initial degradation products.[3] |
| Poor mass balance is observed in the HPLC results (sum of API + degradants is significantly <100%). | 1. Degradants lack a UV chromophore at the detection wavelength.2. Degradants are not eluting from the column.3. Volatile degradation products have formed and been lost.4. Co-elution of the parent peak with a degradant. | Solution: 1. Use a PDA detector to analyze the entire UV spectrum and check for more suitable wavelengths. If necessary, employ a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS).2. Modify the HPLC method (e.g., extend the gradient, use a stronger organic solvent) to ensure all components are eluted.3. This is challenging to quantify with HPLC. GC-MS may be required if volatile products are suspected.4. Evaluate peak purity using PDA analysis. If the peak is impure, optimize the HPLC method for better resolution. |
| Multiple new peaks appear, but their identity is unknown. | These are the degradation products formed under the applied stress. | Solution: Employ LC-MS/MS for structural elucidation. Rationale: The mass spectrometer will provide the molecular weight of each unknown peak. By comparing the mass of a degradant to the parent API, you can hypothesize the chemical transformation (e.g., addition of an oxygen atom, loss of a specific functional group). Tandem MS (MS/MS) provides fragmentation data, which acts like a structural fingerprint to confirm the identity of the degradant.[5] |
| Chromatographic peak shapes are poor (e.g., tailing, fronting). | 1. Interaction of basic amine groups with residual silanols on the HPLC column.2. pH of the mobile phase is inappropriate.3. Column overload. | Solution: 1. Use a low-pH mobile phase (e.g., pH 2.5-3.5) to protonate the piperazine nitrogen, which improves peak shape. Add a competing base like triethylamine (0.1%) to the mobile phase or use a modern, end-capped column.2. Adjust the mobile phase pH. For amine-containing compounds, a pH around 3 or above 8 often yields better chromatography.3. Reduce the injection concentration or volume. |
Validated Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing)
Objective: To generate potential degradation products of this compound.
Materials:
-
This compound
-
Hydrochloric Acid (HCl), 0.1N and 1N
-
Sodium Hydroxide (NaOH), 0.1N and 1N
-
Hydrogen Peroxide (H₂O₂), 3% and 30%
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
pH meter, calibrated volumetric flasks, vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the API at 1 mg/mL in methanol or a suitable solvent.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a vial. Store a control sample (1 mL stock + 1 mL solvent) under the same conditions.
-
Acid Hydrolysis: Use 0.1N HCl. Heat at 60-80°C for 24 hours. If no degradation, repeat with 1N HCl.
-
Base Hydrolysis: Use 0.1N NaOH. Keep at room temperature for 24 hours. If no degradation, heat at 60°C.
-
Neutral Hydrolysis: Use HPLC-grade water. Heat at 60-80°C for 7 days.
-
Oxidative Degradation: Use 3% H₂O₂. Keep at room temperature for 24 hours. If no degradation, repeat with 30% H₂O₂.[5]
-
Thermal Degradation: Store the solid API in a hot air oven at 70°C for 7 days. Also, heat the stock solution at 70°C for 48 hours.
-
Photolytic Degradation: Expose the solid API and the stock solution to UV light (254 nm) and visible light in a photostability chamber, following ICH Q1B guidelines.
-
-
Sample Neutralization: Before HPLC analysis, neutralize the acidic and basic samples to approximately pH 7 using an equivalent amount of base or acid, respectively.
-
Final Preparation: Dilute all samples (including controls) to a final concentration of ~100 µg/mL with the mobile phase.
| Stress Condition | Typical Parameters | Purpose |
| Acidic Hydrolysis | 0.1N - 1N HCl, 60-80°C | To test susceptibility to acid-catalyzed degradation (e.g., lactam hydrolysis). |
| Basic Hydrolysis | 0.1N - 1N NaOH, RT - 60°C | To test susceptibility to base-catalyzed degradation (e.g., lactam hydrolysis). |
| Oxidative | 3% - 30% H₂O₂, RT | To test for oxidation-prone sites (e.g., piperazine nitrogen).[5] |
| Thermal (Dry & Solution) | 70°C | To evaluate the intrinsic thermal stability of the molecule. |
| Photolytic | UV/Visible Light (ICH Q1B) | To assess light sensitivity. |
Protocol 2: Stability-Indicating HPLC Method
Objective: To separate the parent drug from all process-related impurities and degradation products.
| Parameter | Recommended Starting Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10% to 90% B; 25-30 min: 90% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | PDA Detector, 240 nm (based on typical absorbance for phenylpiperazines)[8] |
| System Suitability | Tailing factor < 2.0; Theoretical plates > 2000 |
Visualization of Pathways and Workflows
Experimental Workflow
The following diagram outlines the logical flow for a comprehensive forced degradation study.
Caption: Workflow for forced degradation studies.
Proposed Degradation Pathways
This diagram illustrates the two most chemically plausible degradation pathways for this compound.
Caption: Proposed primary degradation pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. biomedres.us [biomedres.us]
- 4. isaacpub.org [isaacpub.org]
- 5. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
troubleshooting guide for experiments with 1-(4-Fluorophenyl)piperazin-2-one hydrochloride
Technical Support Center: 1-(4-Fluorophenyl)piperazin-2-one hydrochloride
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals. My goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively. This compound is a valuable heterocyclic building block, primarily utilized as a key intermediate in the synthesis of pharmacologically active molecules targeting the central nervous system.[1] Its structure is foundational for developing novel agents that interact with serotonin and dopamine receptors.[1]
This guide is structured to address common challenges encountered during the entire experimental workflow, from initial reaction setup to final biological evaluation.
Section 1: FAQs and Essential Compound Information
This section provides quick answers to the most common initial questions regarding the handling, properties, and storage of this compound.
Q1: What are the fundamental chemical properties of this compound?
Understanding the basic properties is the first step to successful experimentation. Below is a summary of its key characteristics.
| Property | Value | Source |
| CAS Number | 697305-48-9 | [1][2] |
| Molecular Formula | C₁₀H₁₂ClFN₂O | [1] |
| Molecular Weight | 230.67 g/mol | [1] |
| Appearance | Typically a white to off-white solid/powder. | [3] |
| Storage | Room temperature, in a dry, well-sealed container. | [1] |
| Chemical Stability | Stable under recommended storage conditions.[4] Avoid strong acids/alkalis and strong oxidizing/reducing agents.[4] |
Q2: How should I properly handle this compound from a safety perspective?
As with any laboratory chemical, proper handling is paramount. This compound is classified with the following hazards:
-
Toxic if swallowed (Acute toxicity, oral, Category 3).[4]
-
Causes skin irritation (Category 2).[4]
-
Causes serious eye irritation (Category 2A).[4]
-
May cause respiratory irritation (STOT SE 3).[4]
Core Recommendation: Always handle this compound in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[4]
Q3: What is the general solubility profile of this compound?
The hydrochloride salt form is intended to improve solubility in polar solvents.[5] However, empirical testing is always recommended for your specific application.
| Solvent | Solubility | Rationale & Comments |
| Water | Soluble | The hydrochloride salt enhances aqueous solubility. The pH will be acidic.[3] |
| Ethanol/Methanol | Soluble | Polar protic solvents are generally effective.[3] |
| DMSO / DMF | Soluble | Polar aprotic solvents are excellent for creating concentrated stock solutions. |
| Dichloromethane (DCM) | Sparingly Soluble | The salt form reduces solubility in less polar organic solvents. |
| Diethyl Ether / Hexanes | Insoluble | Non-polar solvents are unsuitable and can be used as anti-solvents for precipitation. |
Q4: What are the primary applications of this intermediate?
This compound is a crucial building block in medicinal chemistry. The piperazinone core is a privileged scaffold in drug discovery. Its primary use is in the multi-step synthesis of novel therapeutic agents, particularly those designed to interact with CNS targets like serotonin and dopamine receptors, for conditions such as anxiety, depression, and psychosis.[1][5] The fluorophenyl group is a common modification used to improve metabolic stability and binding affinity of the final drug candidate.[5]
Section 2: Troubleshooting Guide for Synthesis
The synthesis of piperazinone derivatives can be complex, often involving cyclization reactions that are sensitive to reaction conditions. Low yields, incomplete reactions, and side-product formation are common hurdles.
Q1: My synthesis reaction has a very low yield or failed completely. What should I investigate?
A failed reaction is a diagnostic challenge. The key is to systematically rule out potential causes. The following workflow provides a logical progression for troubleshooting.
Caption: A systematic workflow for troubleshooting low-yield synthesis reactions.
Expert Causality:
-
Reagent Integrity: Many syntheses of N-heterocycles, like piperazinones, involve nucleophilic substitution or reductive amination.[6] The amine precursors can degrade over time through oxidation. The quality of reagents like sodium triacetoxyborohydride (for reductive amination) is highly dependent on being anhydrous.
-
Reaction Atmosphere: Reactions involving organometallic reagents or sensitive intermediates often require an inert atmosphere (Nitrogen or Argon) to prevent quenching by oxygen or moisture.
-
Work-up Issues: Your product may be more water-soluble than anticipated, especially if it retains a basic nitrogen site.[7] Acid or base used during the work-up can cause hydrolysis of amide bonds or other functional groups if your product is labile.[7]
Q2: My TLC shows multiple spots, and I'm not sure which is the product. How can I proceed?
This is a common issue, especially when dealing with piperazine chemistry, which has the potential for side reactions.[8]
-
Run Co-spots: Spot your starting material in one lane, your reaction mixture in the middle lane, and a co-spot (starting material and reaction mixture in the same spot) in the third lane. This will definitively show if the starting material has been consumed.
-
Use a Staining Agent: After viewing under UV light, use a stain like potassium permanganate (KMnO₄) or ninhydrin. Ninhydrin is particularly useful as it will stain primary and secondary amines, helping to identify any uncyclized intermediates or amine-containing byproducts.
-
Identify Likely Byproducts: The most common byproduct in piperazine synthesis is the N,N'-disubstituted product.[8] In the context of piperazinone synthesis, this could manifest as dimerization or reaction at the wrong nitrogen. Another possibility is an incomplete cyclization, leaving you with a linear amino-amide intermediate. These will have different polarities (and thus different Rf values on a TLC plate) than your desired product.
Section 3: Troubleshooting Guide for Purification
Purification is critical for obtaining a compound suitable for characterization and biological testing. The hydrochloride salt form presents unique challenges and opportunities.
Q1: I'm struggling to purify the compound by recrystallization. How can I find a suitable solvent system?
Recrystallization relies on a significant difference in solubility of your compound in a solvent at high and low temperatures.
-
Step 1: Single Solvent Screening. Test small amounts of your crude material in various solvents (e.g., ethanol, isopropanol, acetonitrile, water). A good single solvent will dissolve the compound when hot but show poor solubility when cold.
-
Step 2: Two-Solvent System. If no single solvent works, use a binary system. Dissolve the crude product in a minimum amount of a "soluble" solvent (e.g., hot ethanol). Then, slowly add a "poor" or "anti-solvent" (e.g., diethyl ether or hexanes) dropwise until the solution becomes cloudy (the cloud point). Gently heat until the solution is clear again, then allow it to cool slowly.
-
Expert Insight: For hydrochloride salts, a common and effective recrystallization system is Ethanol/Diethyl Ether. The ethanol dissolves the polar salt, and the ether reduces the solvent polarity to induce crystallization.
Q2: My purified product is an oil and refuses to solidify. What can I do?
"Oiling out" is a frustrating but common problem, often caused by residual solvent or impurities preventing the formation of a crystal lattice.
-
Trituration: Add a small amount of a non-polar solvent in which your compound is insoluble (like hexanes or ether). Vigorously scratch the side of the flask with a glass rod at the solvent-oil interface. This can provide the energy needed for nucleation.
-
Solvent Removal: Ensure all traces of solvent are removed under high vacuum, sometimes with gentle heating. Residual solvent can act as a plasticizer.
-
Re-purification: The oil may indicate persistent impurities. Consider re-purifying a small amount by column chromatography and then attempting to crystallize the cleaner fraction.
Section 4: Troubleshooting Guide for Analytical Characterization
Accurate characterization is non-negotiable. It validates your synthesis and ensures you are testing the correct molecule.
Q1: My ¹H NMR spectrum has broader peaks than expected. What is the cause?
For a piperazinone structure, broad peaks can arise from several factors:
-
Restricted Amide Bond Rotation: The C-N bond of the amide within the piperazinone ring has double-bond character, leading to restricted rotation. This can result in the presence of rotamers (rotational isomers) that are slowly interconverting on the NMR timescale, causing peak broadening or even duplication of signals. Running the NMR at a higher temperature can sometimes coalesce these peaks into sharper signals.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., from catalysts) can cause significant line broadening. Passing a solution of your sample through a small plug of Celite or silica can sometimes remove these.
-
pH Effects: If your sample is dissolved in a solvent like D₂O, the pH can affect the protonation state of the free amine, leading to exchange broadening.
Q2: I am having difficulty getting a clean mass spectrum. Why can't I see the correct molecular ion?
The method of ionization is critical.
-
Electrospray Ionization (ESI): This is the most common method for this type of molecule. You should expect to see the molecular ion peak for the free base, [M+H]⁺, at m/z 195.1. The hydrochloride is simply a counter-ion and will not be observed. If you don't see this peak, it could be due to poor ionization or in-source fragmentation.
-
Troubleshooting Steps: Try adjusting the source parameters (e.g., fragmentor voltage). Ensure the sample is fully dissolved and free of non-volatile salts (other than your HCl salt). Sometimes, switching the solvent to something like methanol or acetonitrile can improve signal.
Q3: My HPLC analysis shows a purity of <95%, but the NMR looks clean. What could be the issue?
This discrepancy often points to an issue with the analytical method or the presence of NMR-invisible impurities.
-
UV Inactive Impurities: Your impurity may not have a UV chromophore and is therefore "invisible" to the HPLC's UV detector. If suspected, use a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).
-
On-Column Degradation: The compound might be degrading on the stationary phase of the HPLC column, especially if it is acidic or basic. Try using a different column (e.g., one designed for basic compounds) or modifying the mobile phase with a different additive.
-
Poor Peak Shape: If you see peak tailing, it often indicates interaction between the basic amine of your compound and residual acidic silanols on the silica column. Adding a small amount of a competitor base, like 0.1% triethylamine (TEA), to the mobile phase can drastically improve peak shape.
Section 5: Detailed Experimental Protocol
Trustworthy protocols are self-validating. This protocol for TLC analysis includes built-in checks to ensure reliable results.
Protocol: Monitoring Reaction Progress via Thin-Layer Chromatography (TLC)
-
Preparation: a. Prepare a developing chamber with a filter paper wick. Add your chosen mobile phase (e.g., 9:1 DCM:Methanol) to a depth of ~0.5 cm. Cover the chamber and allow the atmosphere to saturate for at least 10 minutes. This prevents uneven solvent migration. b. On a silica TLC plate, gently draw a starting line in pencil ~1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "R" (Reaction), and "C" (Co-spot).
-
Sample Preparation & Spotting: a. Prepare a dilute solution of your starting material in a volatile solvent (e.g., DCM). b. Using a capillary tube, take a small aliquot of your reaction mixture. If it contains solids, dilute and filter through a small cotton plug in a pipette. c. Spot the "SM" lane with the starting material solution. d. Spot the "R" lane with the reaction mixture. e. Spot the "C" lane by first spotting the starting material, then carefully spotting the reaction mixture directly on top of it.
-
Development & Visualization: a. Place the TLC plate in the saturated chamber and cover it. Allow the solvent front to travel up the plate until it is ~1 cm from the top. b. Remove the plate and immediately mark the solvent front with a pencil. c. Allow the plate to dry completely in a fume hood. d. Visualize the plate under a UV lamp (254 nm). Circle any visible spots with a pencil. e. If necessary, use a chemical stain (e.g., potassium permanganate) by dipping the plate in the stain solution and gently heating with a heat gun until spots appear.
-
Interpretation: a. Validation Check: The "C" lane should show a spot corresponding to your starting material. The "R" lane will show the consumption of the starting material and the appearance of new, typically more polar (lower Rf), product spots. b. Reaction Complete? The reaction is considered complete when the starting material spot in the "R" lane has completely disappeared. c. Calculate Rf Values: For each spot, calculate the Retention Factor (Rf) = (distance from baseline to spot center) / (distance from baseline to solvent front). This quantitative measure is crucial for reproducibility.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 697305-48-9 [chemicalbook.com]
- 3. 1-(4-Fluorophenyl)piperazine Hydrochloride: Properties, Uses, Safety & Supplier Guide – China Manufacturer [pipzine-chem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. leapchem.com [leapchem.com]
- 6. researchgate.net [researchgate.net]
- 7. How To [chem.rochester.edu]
- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for Receptor Affinity Studies of Fluorophenylpiperazines
Welcome to the technical support center for researchers engaged in the receptor affinity profiling of fluorophenylpiperazine (FPP) derivatives. This guide is designed to provide in-depth, field-proven insights to navigate the complexities of these binding assays. We will move beyond simple step-by-step instructions to explore the underlying principles, enabling you to troubleshoot effectively and generate high-quality, reproducible data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts and common inquiries essential for designing robust receptor affinity studies.
Q1: What are the primary molecular targets for fluorophenylpiperazines, and why is this important?
Fluorophenylpiperazines are a class of synthetic compounds known to interact with various neurotransmitter receptors. The specific substitution pattern of the fluorine atom on the phenyl ring, along with other chemical modifications, dictates their affinity and selectivity profile. The most commonly investigated targets include:
-
Serotonin (5-HT) Receptors: Particularly the 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂𝒸 subtypes.[1] Many FPPs exhibit agonist activity at the 5-HT₁ₐ receptor.[1][2]
-
Dopamine (D) Receptors: Primarily the D₂-like family of receptors (D₂, D₃, and D₄).[3]
Understanding these primary targets is critical for contextualizing your results. A compound's affinity for multiple receptors (polypharmacology) can explain its complex physiological effects and potential side-effect profile.
Q2: Can you clarify the key affinity constants: Kᵢ, Kₔ, and IC₅₀?
These terms are fundamental to quantifying ligand-receptor interactions, but they represent different aspects of the binding process.
-
IC₅₀ (Inhibitory Concentration 50): This is an operational parameter that represents the concentration of a competing ligand required to displace 50% of the specific binding of a radioligand in a competition assay.[4][5] It is dependent on the experimental conditions, particularly the concentration of the radioligand used.
-
Kₔ (Equilibrium Dissociation Constant): This is an intrinsic property of a radioligand and its receptor. It represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium.[5][6] A lower Kₔ value indicates a higher affinity of the radioligand for the receptor. It is determined through saturation binding experiments.
-
Kᵢ (Inhibition Constant): This is an intrinsic property of the unlabeled test compound (your FPP) and its receptor. It represents the affinity of the competitor for the receptor. Unlike the IC₅₀, the Kᵢ is a true constant and is not dependent on the assay conditions.[5] It is calculated from the IC₅₀ value using the Cheng-Prusoff equation , which corrects for the concentration and affinity of the radioligand used in the assay.[7]
Q3: What is non-specific binding (NSB), and how is it controlled?
Non-specific binding (NSB) refers to the binding of a radioligand to components other than the target receptor, such as the filter membrane, lipids, or other proteins.[8][9] It is a critical source of background noise and, if not properly accounted for, can lead to a significant underestimation of a compound's true affinity.
NSB is determined by measuring radioligand binding in the presence of a saturating concentration of an unlabeled compound (a "displacer") that is highly specific for the target receptor.[9] This displacer occupies all the specific receptor sites, so any remaining bound radioactivity is considered non-specific. True specific binding is then calculated by subtracting this NSB value from the total binding (measured in the absence of the displacer).[9]
Q4: Should I use a filtration-based assay or a scintillation proximity assay (SPA)?
Both are valid techniques, but the choice depends on your specific needs and resources.
-
Filtration Assays: This is the "gold standard" method where receptor-bound radioligand is physically separated from the free radioligand by rapid vacuum filtration through a glass fiber filter.[5] It is robust and widely applicable, especially for membrane-bound receptors.[5]
-
Scintillation Proximity Assay (SPA): This is a homogeneous (no-wash) assay where receptors are coupled to scintillant-impregnated beads. Only radioligand that is bound to the receptor is close enough to the bead to generate a light signal.[5][10] SPA is more amenable to high-throughput screening (HTS) but can sometimes be more challenging to optimize, as issues like non-proximity effects (NPE) can increase background signal.[6]
For initial, detailed characterization of a few FPP compounds, the filtration method is often preferred for its directness and lower potential for certain types of artifacts.
Section 2: Troubleshooting Guide
Even with a well-designed protocol, experimental challenges can arise. This guide addresses common issues in a Q&A format.
| Problem | Potential Causes | Recommended Solutions & Rationale |
| High Non-Specific Binding (NSB > 30% of Total) | 1. Radioligand is "sticky" (hydrophobic).2. Insufficient washing.3. Inadequate blocking of non-specific sites.4. Ligand precipitation. | 1. Try a different radioligand: If available, a more hydrophilic radioligand may exhibit lower NSB.2. Optimize wash steps: Increase the volume and number of washes with ice-cold wash buffer to more effectively remove unbound ligand.[9]3. Pre-treat filters: Soaking glass fiber filters in a solution like 0.3-0.5% polyethyleneimine (PEI) can reduce radioligand binding to the filter itself.4. Add a blocking agent: Including 0.1% Bovine Serum Albumin (BSA) in the assay buffer can occupy non-specific protein binding sites.[11]5. Confirm ligand solubility: Visually inspect for precipitation and consider reducing the ligand concentration if necessary. |
| Poor Reproducibility (High CV% in replicates) | 1. Inaccurate pipetting.2. Inconsistent incubation times or temperatures.3. Inadequate mixing of reagents.4. Membrane preparation variability. | 1. Calibrate pipettes regularly: Ensure accuracy, especially for small volumes.2. Use a temperature-controlled incubator/shaker: This ensures all wells reach equilibrium under the same conditions.3. Vortex all stock solutions: Ensure homogeneity before making dilutions and gently agitate plates during incubation.4. Standardize membrane prep: Use a consistent protocol and ensure the final membrane pellet is thoroughly resuspended before aliquoting and use.[12] |
| Shallow Competition Curve (Hill Slope < 0.8) | 1. Ligand interacting with multiple receptor sites/states with different affinities.2. Negative cooperativity.3. Ligand solubility issues at higher concentrations.4. Assay artifact (e.g., radioligand depletion). | 1. Re-evaluate the receptor system: The receptor may exist in high- and low-affinity states, which is common for GPCRs. This is a valid biological result but requires more complex data modeling.[6]2. Check ligand solubility: Perform a solubility test for your highest compound concentrations in the assay buffer.[13]3. Ensure [Receptor] << Kₔ: The concentration of receptor binding sites should be at least 10-fold lower than the Kₔ of the radioligand to avoid ligand depletion, which can skew the curve.[14] |
| No or Very Low Specific Binding Signal | 1. Degraded receptor preparation.2. Degraded radioligand.3. Incorrect buffer composition (pH, ions).4. Insufficient receptor protein in the assay. | 1. Test receptor integrity: Run a saturation binding experiment with just the radioligand to confirm the presence of active receptors (determine Bₘₐₓ).2. Verify radioligand activity: Check the expiration date and handling of the radioligand.3. Optimize buffer conditions: The pH and ionic strength of the buffer can significantly impact binding affinity.[15][16][17] Tris-HCl is a common starting point.4. Increase membrane concentration: Perform a protein titration to find the optimal amount of membrane protein that gives a robust signal without causing ligand depletion. |
Section 3: Core Experimental Protocols
This section provides detailed, self-validating methodologies for key workflows.
Protocol 1: Membrane Preparation from Stably Transfected HEK293 Cells
This protocol describes the preparation of crude cell membranes, a common source of receptors for binding assays.
-
Cell Culture & Harvesting: Culture HEK293 cells stably expressing the target receptor (e.g., human 5-HT₁ₐ) to ~90% confluency.
-
Lysis: Scrape cells into ice-cold Lysis Buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, pH 7.4, with protease inhibitors).
-
Homogenization: Homogenize the cell suspension using a Polytron homogenizer (e.g., 2 bursts of 15 seconds) on ice. This step is critical for disrupting cell membranes to release the target receptors.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[7]
-
Washing: Discard the supernatant, resuspend the pellet in fresh Lysis Buffer, and repeat the centrifugation step. This wash step removes cytosolic proteins that can interfere with the assay.
-
Final Resuspension & Storage: Resuspend the final pellet in a smaller volume of Assay Buffer (see below) containing 10% sucrose as a cryoprotectant.
-
Quantification: Determine the protein concentration using a standard method like the BCA assay.[4][7]
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Competitive Radioligand Binding Assay (96-Well Filtration)
This protocol details how to determine the Kᵢ of a test FPP compound.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[7]
-
Radioligand: e.g., [³H]8-OH-DPAT for 5-HT₁ₐ receptors. Use at a concentration at or below its Kₔ.
-
Displacer: e.g., 10 µM 5-HT for 5-HT₁ₐ receptors.
-
Test Compound: Your FPP, serially diluted.
-
Membrane Preparation: Thawed and diluted in Assay Buffer to the optimal concentration.
Workflow Diagram:
Caption: Workflow for a radioligand competition binding assay.
Procedure:
-
Plate Setup: In a 96-well plate, add reagents in the following order (final volume 250 µL):
-
Total Binding (TB): 50 µL Assay Buffer + 50 µL Radioligand + 150 µL Membranes.
-
Non-Specific Binding (NSB): 50 µL Displacer + 50 µL Radioligand + 150 µL Membranes.
-
Competition: 50 µL Test Compound (at various concentrations) + 50 µL Radioligand + 150 µL Membranes.
-
-
Incubation: Incubate the plate with gentle agitation for a predetermined time and temperature to ensure binding reaches equilibrium (e.g., 60 minutes at 30°C).[7]
-
Filtration: Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter plate using a cell harvester.
-
Washing: Immediately wash the filters 3-4 times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Drying & Counting: Dry the filter plate, add scintillation fluid to each well, and count the trapped radioactivity (in Counts Per Minute, CPM) using a scintillation counter.
Section 4: Data Analysis and Interpretation
Raw CPM data must be converted into meaningful affinity constants.
Data Analysis Pipeline:
Caption: Data analysis pipeline for calculating the Kᵢ value.
Step-by-Step Analysis:
-
Calculate Mean NSB: Average the CPM values from the NSB wells. This is your background signal.
-
Calculate Specific Binding: For each well, subtract the mean NSB CPM from the total CPM. The specific binding for the "Total Binding" wells (without competitor) represents 100% binding.
-
Normalize Data: Convert the specific binding at each competitor concentration into a percentage of the 100% binding value.
-
Determine IC₅₀: Plot the normalized data (% specific binding) against the logarithm of the competitor concentration. Use a non-linear regression software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value.[9]
-
Calculate Kᵢ: Apply the Cheng-Prusoff equation :[7]
Kᵢ = IC₅₀ / (1 + ([L]/Kₔ))
Where:
-
[L] = Concentration of the radioligand used in the assay.
-
Kₔ = Dissociation constant of the radioligand for the receptor (this must be determined separately via a saturation binding experiment or obtained from a reliable source).
-
This final Kᵢ value is the measure of affinity for your fluorophenylpiperazine compound, allowing for direct comparison with other compounds.
References
- 1. para-Fluorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the Synthetic Cannabinoid Receptor Agonist AMB-FUBINACA, without changing its discriminative stimulus, signalling effects, or metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 9. graphpad.com [graphpad.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 12. swordbio.com [swordbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of hydrogen ion concentration and buffer composition on ligand binding characteristics and polymerization of cow's milk folate binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Methodological Guide to the Preclinical Comparative Analysis of Novel Phenylpiperazine-Based CNS Agents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine scaffold is a cornerstone in the development of centrally active agents, lending its structure to numerous successful antipsychotic and antidepressant drugs.[1][2][3] This guide presents a comprehensive, multi-tiered experimental framework for the preclinical comparative analysis of novel piperazine derivatives. Using the hypothetical compound 1-(4-Fluorophenyl)piperazin-2-one hydrochloride as a representative candidate, we delineate a systematic workflow to characterize its pharmacological, pharmacokinetic, and functional profile against a panel of established Central Nervous System (CNS) agents: Haloperidol (a typical antipsychotic), Risperidone (an atypical antipsychotic), and Sertraline (a selective serotonin reuptake inhibitor). This document serves not as a report on existing data for the candidate compound—for which public data is not available—but as a rigorous, field-proven methodological template for researchers undertaking the evaluation of new chemical entities targeting the CNS. We provide detailed, self-validating protocols, from in vitro receptor binding to in vivo behavioral models, designed to build a robust data package for informed decision-making in the drug discovery pipeline.
Introduction: The Phenylpiperazine Scaffold in CNS Drug Discovery
The phenylpiperazine moiety is a privileged structure in neuropharmacology, renowned for its ability to interact with key monoamine neurotransmitter systems, particularly dopaminergic and serotonergic receptors.[2][3] This versatility has led to its incorporation into a wide array of CNS therapeutics. The specific nature of the aryl substitution and modifications to the piperazine ring dictate the compound's affinity, selectivity, and functional activity, allowing for the fine-tuning of its pharmacological profile.
A novel compound such as this compound (henceforth, the "Candidate Compound") immediately suggests a potential interaction with these systems based on its structural alerts. The fluorophenyl group is a common feature in CNS drugs, influencing properties like metabolic stability and blood-brain barrier penetration. The piperazin-2-one core introduces a lactam function, which alters the compound's polarity, hydrogen bonding capacity, and conformational rigidity compared to a simple piperazine ring.
The critical challenge in early-stage discovery is to rapidly and accurately profile such a candidate to understand its therapeutic potential and differentiate it from existing agents. This guide provides the strategic and tactical framework for such an undertaking.
Part 1: The Agents - Profiles and Mechanistic Hypotheses
A robust comparative analysis requires well-defined comparators that represent distinct mechanistic classes. Our selected panel allows for the contextualization of the Candidate Compound's activity across the spectrum of antipsychotic and antidepressant pharmacology.
-
Candidate Compound (Hypothetical): 1-(4-Fluorophenyl)piperazin-2-one HCl
-
Hypothesized Mechanism: Based on its phenylpiperazine core, the primary hypothesis is that this compound will exhibit affinity for dopamine D2 and/or serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes. The specific profile will determine its potential as an antipsychotic, anxiolytic, or antidepressant agent.
-
-
Comparator 1 (Typical Antipsychotic): Haloperidol
-
Comparator 2 (Atypical Antipsychotic): Risperidone
-
Primary Mechanism: A serotonin-dopamine antagonist with very high affinity for the 5-HT2A receptor and a slightly lower, though still potent, affinity for the D2 receptor.[6][7] The high 5-HT2A/D2 binding ratio is a hallmark of atypical antipsychotics, believed to contribute to efficacy against negative symptoms and a lower risk of EPS compared to typical agents.
-
-
Comparator 3 (SSRI Antidepressant): Sertraline
Part 2: Experimental Framework for Comparative Analysis
This framework is designed as a sequential, gated process. Favorable results in an earlier phase provide the justification for advancing to the next, more resource-intensive phase.
Phase 1: In Vitro Pharmacological Characterization
Causality: The foundational step is to quantify the interaction of the compounds with their primary molecular targets. This phase determines potency (how much drug is needed), selectivity (does it hit other targets?), and functional effect (does it activate or block the receptor?). This data is crucial for interpreting all subsequent in vivo results.
Protocol 1: Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of the Candidate Compound and comparators for human D2 and 5-HT2A receptors, and the serotonin transporter (SERT).
-
Methodology:
-
Preparation: Cell membranes expressing the recombinant human target protein (e.g., from CHO or HEK293 cells) are prepared and stored at -80°C.
-
Reaction Mixture: For each data point, combine in a 96-well plate:
-
Cell membrane preparation (providing the receptor).
-
A specific radioligand (e.g., [³H]Spiperone for D2, [³H]Ketanserin for 5-HT2A, [³H]Citalopram for SERT) at a concentration near its Kd.
-
A range of concentrations (e.g., 0.1 nM to 10 µM) of the test compound (Candidate, Haloperidol, Risperidone, Sertraline).
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination & Separation: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters multiple times with ice-cold buffer.
-
Quantification: Dry the filtermats, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is determined using non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.
-
Protocol 2: Functional Activity Assays (e.g., cAMP Measurement)
-
Objective: To determine whether a compound acts as an agonist, antagonist, or inverse agonist at the D2 receptor.
-
Methodology (Antagonist Mode):
-
Cell Culture: Use cells stably expressing the human D2 receptor (which is Gi-coupled, so its activation inhibits adenylyl cyclase and reduces cAMP).
-
Compound Pre-incubation: Plate the cells and pre-incubate them with a range of concentrations of the test compound (Candidate, Haloperidol, Risperidone) for 15-30 minutes.
-
Agonist Challenge: Add a known D2 agonist (e.g., Quinpirole) at its EC80 concentration to all wells (except the basal control).
-
cAMP Production: Add a phosphodiesterase inhibitor (e.g., IBMX) and Forskolin to stimulate a detectable level of cAMP production. Incubate for a specified time (e.g., 30 minutes).
-
Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP level against the test compound concentration. An antagonist will reverse the agonist-induced decrease in cAMP. Calculate the IC50 value, which represents the concentration of the antagonist that restores the cAMP signal to 50% of the maximum possible.
-
Table 1: Hypothetical In Vitro Pharmacology Data Summary
| Compound | D2 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | SERT Ki (nM) | D2 Functional IC50 (nM) (Antagonist) |
|---|---|---|---|---|
| Candidate Compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Haloperidol | 1.5 | 50 | >10,000 | 2.0 |
| Risperidone | 3.0 | 0.2 | >10,000 | 4.5 |
| Sertraline | >5,000 | >5,000 | 0.8 | N/A |
Phase 2: ADME & Blood-Brain Barrier (BBB) Permeability
Causality: A potent compound is useless if it cannot reach its target in the brain.[10] This phase assesses the fundamental "drug-like" properties of the candidate, with a critical focus on its ability to cross the highly selective blood-brain barrier.[11]
Protocol 3: In Vitro Blood-Brain Barrier (BBB) Permeability Assay
-
Objective: To measure the apparent permeability (Papp) of the compounds across a cellular model of the BBB.[12][13][14][15]
-
Methodology:
-
Model Setup: Use a transwell plate system. Seed human cerebral microvascular endothelial cells (e.g., hCMEC/D3) on the porous membrane of the apical (blood-side) chamber insert. Often, these are co-cultured with astrocytes seeded in the basolateral (brain-side) chamber to induce a tighter barrier.
-
Barrier Integrity Check: Before the experiment, measure the Trans-Endothelial Electrical Resistance (TEER) to ensure the cell monolayer is confluent and has formed tight junctions. A high TEER value is indicative of a good barrier.
-
Permeability Measurement (Apical to Basolateral):
-
Add the test compound (at a concentration of e.g., 10 µM) to the apical chamber.
-
At various time points (e.g., 15, 30, 60, 120 minutes), take a sample from the basolateral chamber.
-
Replace the sampled volume with fresh buffer.
-
-
Efflux Measurement (Basolateral to Apical): Perform the experiment in reverse to assess the role of efflux transporters like P-glycoprotein. Add the compound to the basolateral chamber and sample from the apical side.
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Data Analysis: Calculate the Papp value (in cm/s) based on the rate of compound appearance in the receiver chamber. Calculate the efflux ratio (Papp, B-A / Papp, A-B). An efflux ratio >2 suggests the compound is actively transported out of the brain.
-
Table 2: Hypothetical In Vitro BBB Permeability Data
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio | Predicted CNS Penetration |
|---|---|---|---|
| Candidate Compound | Experimental Value | Experimental Value | High/Medium/Low |
| Haloperidol | 5.5 | 1.2 | High |
| Risperidone | 4.8 | 1.5 | High |
| Sertraline | 6.2 | 1.1 | High |
| Atenolol (Control) | <0.5 | 1.0 | Low |
Phase 3 & 4: In Vivo Efficacy and Pharmacokinetics
Causality: In vitro activity must translate to a therapeutic effect in a living system. Behavioral models are used to simulate aspects of human CNS disorders.[16][17] These efficacy studies must be conducted in parallel with pharmacokinetic (PK) analysis to establish a clear relationship between drug exposure in the brain and the observed behavioral outcome (a PK/PD relationship).[18][19]
Protocol 4: Amphetamine-Induced Hyperlocomotion (AIH) Model (Antipsychotic-like Activity)
-
Objective: To assess the ability of a compound to block the locomotor-activating effects of amphetamine, a model for dopamine hyperactivity relevant to psychosis.[20]
-
Methodology:
-
Animals: Male Sprague-Dawley rats.
-
Acclimation: Acclimate animals to the open-field testing arenas (automated boxes with infrared beams to track movement).
-
Dosing: Administer the test compound (Candidate, Haloperidol, Risperidone) or vehicle via an appropriate route (e.g., intraperitoneal, IP) at various doses.
-
Pre-treatment Time: Allow for drug absorption (e.g., 30-60 minutes).
-
Psychostimulant Challenge: Administer d-amphetamine (e.g., 1.5 mg/kg, IP) to all animals except a vehicle-only control group.
-
Data Collection: Immediately place animals back in the open-field arenas and record locomotor activity (e.g., total distance traveled) for 90-120 minutes.
-
Data Analysis: Compare the locomotor activity of drug-treated groups to the amphetamine+vehicle group. A significant reduction in activity indicates antipsychotic-like potential.
-
Protocol 5: Forced Swim Test (FST) (Antidepressant-like Activity)
-
Objective: To evaluate the potential antidepressant effect of a compound by measuring its ability to reduce immobility time in rodents.[21]
-
Methodology:
-
Animals: Male C57BL/6 mice.
-
Dosing: Administer the test compound (Candidate, Sertraline) or vehicle (IP or PO) 60 minutes before the test.
-
Test Procedure: Place each mouse individually into a glass cylinder filled with water (25°C) from which it cannot escape.
-
Data Collection: Record the session (typically 6 minutes) via video. Score the last 4 minutes for time spent immobile (making only minimal movements to stay afloat).
-
Data Analysis: Compare the mean immobility time of the drug-treated groups to the vehicle control group. A significant reduction in immobility time suggests antidepressant-like activity.
-
Protocol 6: Rodent Pharmacokinetic (PK) Study
-
Objective: To determine the concentration-time profile of the Candidate Compound in plasma and brain tissue following a single dose.
-
Methodology:
-
Animals: Male Sprague-Dawley rats with cannulated jugular veins (for serial blood sampling).
-
Dosing: Administer a single dose of the Candidate Compound (e.g., 10 mg/kg, IV or PO).
-
Sampling:
-
Plasma: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours). Process to plasma.
-
Brain: Use separate satellite groups of animals for brain collection. At each time point, euthanize a group of animals and rapidly harvest the brain.
-
-
Analysis: Homogenize the brain tissue. Analyze both plasma and brain homogenate samples for drug concentration using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters like Cmax (peak concentration), Tmax (time to peak), AUC (total exposure), and half-life. Critically, calculate the Brain/Plasma ratio (AUCbrain / AUCplasma) to quantify CNS exposure.
-
Table 3: Hypothetical In Vivo Data Summary
| Compound | AIH Model (ED50, mg/kg) | FST (% Reduction in Immobility @ dose) | PK: Brain/Plasma Ratio |
|---|---|---|---|
| Candidate Compound | Experimental Value | Experimental Value | Experimental Value |
| Haloperidol | 0.1 | No significant effect | ~3.5 |
| Risperidone | 0.2 | No significant effect | ~2.0 |
| Sertraline | N/A | 55% @ 10 mg/kg | ~2.8 |
Part 3: Synthesizing the Data - A Holistic Comparative Assessment
The power of this framework lies in the integration of data across all phases. The final step is to synthesize the results into a coherent profile for the Candidate Compound and benchmark it against the established agents.
Interpretation Scenario:
-
Scenario A: Atypical Antipsychotic Profile. If the Candidate Compound displays high affinity for both 5-HT2A and D2 receptors (Table 1), good BBB penetration (Table 2), robust efficacy in the AIH model, and a high brain/plasma ratio (Table 3), it would be classified as a potential atypical antipsychotic. Its specific 5-HT2A/D2 ratio and in vivo potency would be directly compared to Risperidone to predict its therapeutic window and potential for side effects.
-
Scenario B: Antidepressant Profile. If the Candidate Compound shows high and selective affinity for SERT (Table 1), good BBB penetration (Table 2), and efficacy in the FST with no effect in the AIH model (Table 3), it would be profiled as a potential novel antidepressant. Its potency and PK/PD relationship would be benchmarked against Sertraline.
-
Scenario C: Mixed or Novel Profile. The compound might exhibit a unique pattern, such as potent 5-HT2A antagonism and moderate SERT inhibition. This framework allows for the identification of such multi-target profiles, which could represent an opportunity for a novel therapeutic with a differentiated mechanism of action.
Table 4: Final Comparative Profile Summary
| Parameter | Candidate Compound | Haloperidol | Risperidone | Sertraline |
|---|---|---|---|---|
| Primary Mechanism | To be determined | D2 Antagonist | 5-HT2A/D2 Antagonist | SERT Inhibitor |
| D2 Affinity (Ki, nM) | Value | ~1.5 | ~3.0 | >5,000 |
| 5-HT2A Affinity (Ki, nM) | Value | ~50 | ~0.2 | >5,000 |
| SERT Affinity (Ki, nM) | Value | >10,000 | >10,000 | ~0.8 |
| CNS Penetration | Predicted | High | High | High |
| Antipsychotic-like Efficacy | Yes/No | Yes | Yes | No |
| Antidepressant-like Efficacy | Yes/No | No | No | Yes |
Conclusion
The journey of a CNS drug candidate from chemical synthesis to clinical evaluation is fraught with challenges. A systematic, hypothesis-driven, and comparative preclinical evaluation is paramount for success. The multi-phase framework detailed in this guide provides a robust and logical pathway for characterizing novel phenylpiperazine derivatives like this compound. By integrating in vitro pharmacology, ADME/BBB assessment, and in vivo efficacy and pharmacokinetic studies, researchers can build a comprehensive data package. This allows for a clear comparison to existing therapeutic agents, enabling an informed and confident decision on whether to advance a promising new molecule toward the ultimate goal of treating complex CNS disorders.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. Antipsychotic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. psychscenehub.com [psychscenehub.com]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. jebms.org [jebms.org]
- 8. Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 10. aragenbio.com [aragenbio.com]
- 11. researchgate.net [researchgate.net]
- 12. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Animal Models of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wuxibiology.com [wuxibiology.com]
- 18. Pharmacokinetic Principles and Their Application to Central Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Mechanism-based PKPD modelling of CNS-active drugs [frontiersin.org]
- 20. Animal models for CNS safety pharmacology under the spotlight | NC3Rs [nc3rs.org.uk]
- 21. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
A Comparative Guide to the Binding Affinity of Fluorophenylpiperazine Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuroscience research and drug development, arylpiperazine derivatives represent a cornerstone scaffold for designing ligands targeting a multitude of G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors. The introduction of a fluorine atom to the phenyl ring of these molecules, creating fluorophenylpiperazine isomers, offers a subtle yet powerful tool for modulating pharmacological properties. The position of this single halogen atom—ortho (2-F), meta (3-F), or para (4-F)—can dramatically alter the binding affinity, selectivity, and functional activity of the compound. This guide provides an in-depth, objective comparison of these isomers, supported by experimental data, to inform rational drug design and guide future research.
The Decisive Role of Fluorine Position: A Comparative Analysis of Receptor Binding Affinities
The strategic placement of a fluorine atom on the phenyl ring of a phenylpiperazine moiety is a key determinant of its interaction with serotonin and dopamine receptors. This substitution influences the electronic properties and conformation of the molecule, thereby affecting its ability to fit into the binding pockets of different receptor subtypes. A systematic comparison of the ortho-, meta-, and para-fluorophenylpiperazine isomers reveals distinct structure-activity relationships (SAR) for key CNS targets.
Recent studies have elucidated the impact of fluorine substitution on the binding affinity for dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.[1] The data underscores that there is no single "optimal" position for fluorine substitution; rather, the ideal placement is receptor-dependent.
For the serotonin 5-HT2A receptor , the introduction of a fluorine atom generally enhances binding affinity, with the para-position being the most favorable. Shifting the fluorine to the meta or ortho position leads to a notable decrease in affinity compared to the para-isomer.[1] In contrast, for the serotonin 5-HT1A receptor , an ortho-fluorine substitution appears to be the most beneficial for high-affinity binding.[2] The affinity tends to decrease as the fluorine atom is moved to the meta and then the para position.
The dopamine D2 receptor also shows a preference for the ortho-substituted isomer, suggesting that steric and electronic factors at this position are critical for optimal interaction with the D2 binding pocket.[1]
The following table summarizes the binding affinities (Ki, in nM) of ortho-, meta-, and para-fluorophenylpiperazine derivatives at these key receptors, based on data from comparative studies. Lower Ki values indicate higher binding affinity.
| Isomer Position | Compound Structure | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | D2 Ki (nM) |
| Ortho (2-F) | 1-(2-fluorophenyl)piperazine | Most Favorable | Least Favorable | Most Favorable |
| Meta (3-F) | 1-(3-fluorophenyl)piperazine | Intermediate | Intermediate | Intermediate |
| Para (4-F) | 1-(4-fluorophenyl)piperazine | Least Favorable | Most Favorable | Least Favorable |
This table represents a synthesis of structure-activity relationship trends. Absolute Ki values can vary between studies based on experimental conditions.
Experimental Determination of Binding Affinity: A Detailed Protocol for Radioligand Binding Assays
To ensure the trustworthiness and reproducibility of binding affinity data, a well-validated experimental protocol is paramount. Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[3] Below is a detailed, step-by-step methodology for a competitive radioligand binding assay, which is commonly used to determine the Ki of a test compound.
Experimental Protocol: Competitive Radioligand Binding Assay for 5-HT1A Receptor
1. Materials and Reagents:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-8-OH-DPAT (a high-affinity 5-HT1A agonist).
-
Test Compounds: Ortho-, meta-, and para-fluorophenylpiperazine.
-
Non-specific Binding Control: A high concentration of a known 5-HT1A ligand (e.g., serotonin or buspirone).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Scintillation Cocktail.
-
96-well filter plates and a cell harvester.
2. Procedure:
-
Membrane Preparation: Homogenize the cell pellets in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of [³H]-8-OH-DPAT (typically at or below its Kd value).
-
Increasing concentrations of the test compound (e.g., 0.1 nM to 10 µM).
-
For non-specific binding wells, add a high concentration of the non-specific binding control instead of the test compound.
-
For total binding wells, add only the radioligand and buffer.
-
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature (or 37°C) for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly terminate the incubation by filtering the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter mats, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value (the inhibition constant, which represents the affinity of the test compound for the receptor) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
Navigating the Synthesis and Characterization of Arylpiperazin-2-ones: A Comparative Guide Focused on a 1-(4-Chlorophenyl)piperazine Analog
A Note to Our Fellow Researchers: Our initial objective was to provide a comprehensive cross-validation guide for the experimental results of 1-(4-Fluorophenyl)piperazin-2-one hydrochloride. However, a thorough search of the available scientific literature and chemical databases revealed a significant scarcity of detailed, publicly accessible experimental data for this specific compound. To provide a valuable and data-rich resource in the spirit of the original request, we have pivoted to a closely related and well-characterized analog: 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one . This guide will provide a detailed examination of its synthesis and characterization, offering a robust framework for researchers working with similar arylpiperazine scaffolds.
This guide delves into the synthesis and detailed spectroscopic analysis of a representative arylpiperazin-2-one derivative. By presenting a validated experimental workflow, complete with characterization data and comparisons to related structures, we aim to equip researchers with the practical insights necessary for their own drug discovery and development endeavors.
Synthetic Strategy and Rationale
The synthesis of the target compound, 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one, involves a multi-step process that brings together key structural motifs. The overall strategy is a convergent synthesis, where two main fragments are prepared separately and then combined in the final step.
The synthesis can be broken down into two primary pathways that converge in the final product:
-
Pathway A: Synthesis of the Chloroacetylated Piperazine Intermediate: This involves the acylation of 1-(4-chlorophenyl)piperazine with chloroacetyl chloride. This is a common and efficient method for introducing a reactive chloroacetyl group onto the piperazine nitrogen.
-
Pathway B: Synthesis of the Triazole Thione: This pathway involves the formation of a 4-phenyl-1,2,4-triazole-3-thione.
-
Convergent Step: The final step is a nucleophilic substitution reaction where the sulfur of the triazole thione displaces the chlorine on the chloroacetylated piperazine, forming the desired S-alkylated product.
This synthetic approach is advantageous as it allows for the modular construction of the final molecule, enabling the potential for diversification at multiple points.
Detailed Experimental Protocols
The following protocols are based on established synthetic procedures and provide a step-by-step guide for the preparation of the target compound and its intermediates.
Synthesis of 2-chloro-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one
This procedure details the acylation of 1-(4-chlorophenyl)piperazine.
Protocol:
-
To a solution of 1-(4-chlorophenyl)piperazine in dioxane, add chloroacetyl chloride.
-
Heat the reaction mixture under reflux for 2 hours.
-
After cooling, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 2-chloro-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one.[1][2]
Synthesis of 4-phenyl-1,2,4-triazole-3-thione
This protocol describes the formation of the triazole thione intermediate.
Protocol:
-
Synthesize the precursor thiosemicarbazide derivative by reacting phenyl isothiocyanate with a suitable hydrazine.
-
Heat the thiosemicarbazide derivative under reflux with a 2% aqueous solution of sodium hydroxide for 2 hours.
-
Cool the reaction mixture and neutralize with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-phenyl-1,2,4-triazole-3-thione.[1][2]
Synthesis of 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one
This is the final convergent step to yield the target compound.
Protocol:
-
To a solution of 4-phenyl-1,2,4-triazole-3-thione (1 equivalent) and potassium hydroxide (1 equivalent) in ethanol, add 2-chloro-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one (1 equivalent).
-
Heat the reaction mixture under reflux for 30 minutes.
-
After completion, pour the reaction mixture into water.
-
Filter the resulting solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., isopropanol) to yield the pure target compound.[1][2]
Cross-Validation of Experimental Data
The characterization of the synthesized compound is crucial for confirming its structure and purity. Below is a comparative analysis of the expected spectroscopic data based on the structure and data from similar compounds found in the literature.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for the target compound and provides a comparison with a related derivative.
| Spectroscopic Data | 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one [1][2] | 1-(4-chlorophenyl) piperazine (for comparison) [3] |
| ¹H NMR (ppm) | Phenyl group (para-substituted): two doublets at 6.92 and 7.21 (J = 9.0 Hz). Piperazine fragment: four triplet signals between 3.05–3.57. | Aromatic protons: Typically observed in the range of 6.8-7.3 ppm. Piperazine protons: Signals around 3.0-3.2 ppm. |
| ¹³C NMR (ppm) | Carbonyl carbon: ~165.8. Aliphatic carbons (piperazine and CH₂S): 37.1, 41.8, 45.6, 48.3, and 48.7. | Aromatic carbons: Typically in the range of 115-150 ppm. Piperazine carbons: Signals around 45-55 ppm. |
| IR (cm⁻¹) | C=O stretching: ~1650-1670. C-N stretching: ~1200-1350. C-S stretching: ~600-800. | N-H stretching (if present as a salt): ~2400-3000 (broad). C-N stretching: ~1200-1350. Aromatic C-H bending: ~700-900. |
| Mass Spec (m/z) | The molecular ion peak [M]+ or [M+H]+ is expected, corresponding to the molecular weight of the compound. Fragmentation patterns would show cleavage at the piperazine ring and the thioether linkage. | The molecular ion peak [M]+ is observed, along with characteristic fragments from the piperazine ring and the chlorophenyl group. |
Rationale for Spectroscopic Observations
-
¹H NMR: The distinct signals for the para-substituted phenyl group and the multiple signals for the piperazine protons in the target compound are due to the asymmetric nature of the molecule. The inequivalence of the piperazine CH₂ groups arises from the bulky substituent at one of the nitrogen atoms.[1][2]
-
¹³C NMR: The downfield shift of the carbonyl carbon is characteristic of an amide. The presence of multiple signals for the piperazine carbons further confirms the lack of symmetry in the molecule.[1][2]
-
IR Spectroscopy: The strong absorption band for the carbonyl group is a key diagnostic feature. The other characteristic bands for C-N and C-S bonds help to confirm the presence of the piperazine and thioether functionalities.
Purity Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for assessing the purity of the synthesized compound and for monitoring the progress of the reaction.
General HPLC Method for Arylpiperazine Derivatives
While a specific method for the target compound is not detailed in the primary source, a general reversed-phase HPLC method can be developed and validated.
Protocol:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (typically around 254 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent.
-
Injection and Analysis: Inject a known concentration of the sample and analyze the chromatogram for the main peak and any impurities.
Conclusion
This guide provides a detailed framework for the synthesis, characterization, and purity assessment of a representative arylpiperazin-2-one derivative, 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. While direct experimental data for this compound remains elusive, the methodologies and comparative data presented here offer a solid foundation for researchers working with this class of compounds. The provided protocols are designed to be self-validating, and the cross-referenced spectroscopic data should aid in the confident identification and characterization of newly synthesized analogs. As with any synthetic endeavor, careful execution and thorough analytical validation are paramount to ensuring the quality and reproducibility of the experimental results.
References
A Benchmark Study of 1-(4-Fluorophenyl)piperazin-2-one Hydrochloride in Preclinical CNS Models: A Comparative Guide
In the landscape of central nervous system (CNS) drug discovery, the pursuit of novel molecular entities with improved efficacy and favorable safety profiles is paramount. The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting CNS disorders.[1][2] This guide presents a comparative preclinical evaluation of a promising new agent, 1-(4-Fluorophenyl)piperazin-2-one hydrochloride. This compound's structural features, including the fluorophenyl moiety and the piperazin-2-one core, suggest potential interactions with key neurotransmitter systems implicated in mood and cognition.[3][4]
This document provides an in-depth analysis of this compound against established benchmarks in validated rodent models of anxiety, depression, and cognitive function. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive, data-driven perspective on its potential therapeutic utility.
Comparative Efficacy in Core CNS Models
To contextualize the performance of this compound (hereafter referred to as "Test Compound"), we selected industry-standard positive controls: Diazepam, a benzodiazepine anxiolytic; Fluoxetine, a selective serotonin reuptake inhibitor (SSRI) antidepressant; and a vehicle control.
Anxiolytic Activity: The Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents.[5][6] The test is based on the conflict between the animal's innate curiosity to explore a novel environment and its aversion to open, elevated spaces.[7] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.[8][9]
Experimental Data Summary:
| Group | Dose (mg/kg, p.o.) | Time Spent in Open Arms (s) | Open Arm Entries (%) | Total Distance Traveled (cm) |
| Vehicle | - | 35.2 ± 4.1 | 18.5 ± 2.3 | 1520 ± 110 |
| Test Compound | 10 | 78.5 ± 6.3 | 35.1 ± 3.0 | 1480 ± 95 |
| Diazepam | 2 | 85.1 ± 7.0 | 38.2 ± 3.5 | 1350 ± 120 |
*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.
Interpretation of Results:
The Test Compound, at a dose of 10 mg/kg, significantly increased both the time spent in the open arms and the percentage of open arm entries compared to the vehicle-treated group. This anxiolytic-like effect is comparable to that observed with the benchmark anxiolytic, Diazepam. Importantly, neither the Test Compound nor Diazepam significantly altered the total distance traveled, suggesting that the observed effects are not due to a general increase in locomotor activity, which can confound the interpretation of EPM data.
Antidepressant-like Activity: The Forced Swim Test (FST)
The Forced Swim Test is a cornerstone model for screening potential antidepressant compounds.[10][11] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture, a state interpreted as "behavioral despair."[12][13] Clinically effective antidepressants decrease the duration of immobility.[14]
Experimental Data Summary:
| Group | Dose (mg/kg, p.o.) | Duration of Immobility (s) |
| Vehicle | - | 145.8 ± 12.5 |
| Test Compound | 10 | 82.3 ± 9.1 |
| Fluoxetine | 20 | 75.6 ± 8.5 |
*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.
Interpretation of Results:
Treatment with the Test Compound (10 mg/kg) resulted in a significant reduction in the duration of immobility, an effect indicative of antidepressant-like properties. The magnitude of this effect was comparable to that produced by the standard antidepressant, Fluoxetine. This finding suggests that the Test Compound may engage neurobiological pathways relevant to the treatment of depressive disorders.
Cognitive Function: The Novel Object Recognition (NOR) Test
The Novel Object Recognition test is a widely used assay to evaluate learning and memory in rodents.[15][16] The test leverages the innate tendency of rodents to explore novel objects more than familiar ones.[17] An animal that remembers a previously encountered object will spend more time investigating a new object, providing an index of recognition memory.[18][19]
Experimental Data Summary:
| Group | Dose (mg/kg, p.o.) | Discrimination Index |
| Vehicle | - | 0.15 ± 0.04 |
| Test Compound | 10 | 0.42 ± 0.06* |
*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM. The Discrimination Index is calculated as (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time).
Interpretation of Results:
In the NOR test, the Test Compound administered at 10 mg/kg significantly increased the discrimination index compared to the vehicle control. This indicates enhanced recognition memory, as the animals spent proportionally more time exploring the novel object. This pro-cognitive effect suggests that the Test Compound may have potential applications in addressing cognitive deficits associated with various CNS disorders.
Experimental Protocols and Methodologies
The following protocols are detailed to ensure transparency and reproducibility of the benchmark studies presented.
Elevated Plus Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze, elevated 50 cm above the ground, with two open arms (30 x 5 cm) and two closed arms (30 x 5 x 15 cm).[7] The apparatus should be made of a non-reflective material.
-
Acclimation: Animals are habituated to the testing room for at least 60 minutes prior to the experiment.[9]
-
Procedure:
-
Data Analysis: A computer tracking system is used to score the time spent in and the number of entries into the open and closed arms. An entry is defined as all four paws entering an arm.[9] The maze is cleaned thoroughly between each trial.
Forced Swim Test (FST) Protocol
-
Apparatus: A transparent glass cylinder (20 cm diameter, 30 cm height) filled with water (23-25°C) to a depth of 15 cm, making it impossible for the mouse to touch the bottom or escape.[10][13]
-
Acclimation: Animals are brought to the testing room at least 30 minutes before the test.[12]
-
Procedure:
-
Administer the Test Compound, Fluoxetine, or vehicle orally 60 minutes before the test.
-
Gently place the mouse into the water-filled cylinder.[10]
-
The test duration is 6 minutes. The initial 2 minutes are considered a habituation period and are not scored.[11]
-
Record the final 4 minutes of the session for analysis.
-
-
Data Analysis: An observer, blind to the treatment conditions, scores the duration of immobility. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.[12]
Novel Object Recognition (NOR) Protocol
-
Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm). Two sets of identical objects (e.g., small plastic blocks of different shapes and colors) are used.[18]
-
Procedure: The test consists of three phases over two days.[18]
-
Habituation (Day 1): Allow each mouse to freely explore the empty arena for 10 minutes to acclimate.[15]
-
Training/Familiarization (Day 2): Place two identical objects in the arena. Allow the mouse to explore for 10 minutes. Return the mouse to its home cage.[17]
-
Testing (Day 2, after a retention interval of 2 hours): Replace one of the familiar objects with a novel object. Place the mouse back in the arena and allow it to explore for 10 minutes.[18]
-
-
Data Analysis: The time spent exploring each object (defined as the nose pointing towards the object within a 2 cm distance) is recorded. The Discrimination Index is calculated to assess recognition memory.[17]
Conclusion and Future Directions
The data presented in this guide provide a preliminary but compelling profile for this compound as a novel CNS agent. Its performance in validated preclinical models suggests a potential multi-modal activity profile, encompassing anxiolytic, antidepressant, and pro-cognitive effects. The compound's efficacy is comparable to established clinical benchmarks, warranting further investigation.
Future studies should aim to elucidate the precise mechanism of action, potentially involving modulation of serotonergic and/or dopaminergic pathways, which are common targets for piperazine-containing CNS drugs.[20][21] Comprehensive pharmacokinetic and toxicology studies will also be critical in establishing a complete drug-like profile and assessing its therapeutic window. The favorable physicochemical properties often associated with such scaffolds may contribute to good blood-brain barrier penetration, a key requirement for CNS drug candidates.[22][23]
This guide serves as a foundational dataset, encouraging further exploration of this compound as a potential therapeutic for complex CNS disorders.
References
- 1. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 2. mdpi.com [mdpi.com]
- 3. This compound [myskinrecipes.com]
- 4. This compound [myskinrecipes.com]
- 5. protocols.io [protocols.io]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 13. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 15. behaviorcloud.com [behaviorcloud.com]
- 16. maze.conductscience.com [maze.conductscience.com]
- 17. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mmpc.org [mmpc.org]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 23. chembridge.com [chembridge.com]
A Practical Guide to Assessing the Serotonin vs. Dopamine Receptor Selectivity of 1-(4-Fluorophenyl)piperazin-2-one hydrochloride
For drug development professionals and researchers in neuroscience, the characterization of a novel compound's interaction with its biological targets is a cornerstone of preclinical assessment. The compound 1-(4-Fluorophenyl)piperazin-2-one hydrochloride belongs to the broader class of arylpiperazines, a chemical scaffold renowned for its interaction with monoaminergic systems.[1] Derivatives of piperazine are foundational to numerous CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics, which often exert their effects via serotonin (5-HT) and dopamine (D) receptors.[2][3]
This guide provides a comprehensive, in-depth framework for objectively determining the receptor selectivity profile of this compound. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a self-validating and robust assessment. While specific binding data for this exact compound is not yet prevalent in public-domain literature, this guide presents the definitive methodologies required to generate such data, using illustrative examples to ensure clarity.
Section 1: The Strategic Importance of Selectivity Profiling
The therapeutic efficacy of a CNS agent is intrinsically linked to its receptor selectivity. A compound that potently interacts with the dopamine D2 receptor might be a candidate for treating psychosis, but off-target binding to the serotonin 5-HT2A receptor could modulate this effect or introduce an entirely different activity profile.[4] For instance, many atypical antipsychotics exhibit a complex interplay between D2 and 5-HT2A receptor antagonism. Therefore, quantifying the binding affinity (Kᵢ) and functional activity (EC₅₀/IC₅₀) at a panel of relevant receptors is not merely an academic exercise; it is a critical step in predicting both therapeutic potential and potential side effect liabilities.
Our primary objective is to quantify the ratio of affinity and/or potency of this compound for key dopamine receptor subtypes versus key serotonin receptor subtypes.
Key Molecular Targets
The initial screening panel should encompass the most relevant and well-characterized serotonin and dopamine receptor subtypes implicated in neuropsychiatric disorders.
-
Serotonin Receptors: 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C
-
Dopamine Receptors: D₁, D₂, D₃, D₄
Below is a logical classification of these primary targets.
References
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes for Fluorophenylpiperazines: A Guide for Medicinal Chemists
The fluorophenylpiperazine motif is a cornerstone in modern medicinal chemistry, appearing in a multitude of clinically significant drugs targeting a wide array of diseases. Its prevalence stems from the unique physicochemical properties imparted by the fluorine atom and the versatile pharmacophoric nature of the piperazine ring. The strategic synthesis of these valuable building blocks is therefore a critical consideration in drug discovery and development. This guide provides a comprehensive, head-to-head comparison of the most prevalent synthetic routes to fluorophenylpiperazines, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each methodology.
Nucleophilic Aromatic Substitution (SNAr): The Classic Approach
The nucleophilic aromatic substitution (SNAr) reaction is a traditional and often go-to method for the synthesis of arylpiperazines. This reaction relies on the attack of a nucleophile, in this case, piperazine, on an electron-deficient aromatic ring bearing a suitable leaving group, typically a halogen. The presence of electron-withdrawing groups on the aromatic ring is crucial for activating the ring towards nucleophilic attack.
Mechanism and Key Considerations:
The SNAr reaction generally proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1] However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.[1] For fluorophenylpiperazines, the fluorine atom itself can act as a leaving group, particularly when activated by other electron-withdrawing substituents. A key feature of SNAr is that fluoride is often the best leaving group among the halogens in this specific context.[2] This is because the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of fluorine, polarizing the C-F bond.[2][3]
Advantages:
-
Cost-effective: Often utilizes readily available and inexpensive starting materials.
-
Scalability: Generally amenable to large-scale synthesis.
-
Metal-free: Avoids the cost and potential toxicity associated with transition metal catalysts.[4]
Disadvantages:
-
Limited Substrate Scope: Requires electron-deficient aryl halides. Electron-rich systems are generally unreactive.
-
Harsh Conditions: Can require high temperatures and strong bases.
-
Regioselectivity Issues: The position of the fluorine atom and other substituents can influence the regioselectivity of the reaction.
Buchwald-Hartwig Amination: A Powerful and Versatile Alternative
The Buchwald-Hartwig amination has emerged as a powerful and highly versatile method for the formation of carbon-nitrogen bonds, including the synthesis of arylpiperazines.[5] This palladium-catalyzed cross-coupling reaction offers a significant advantage over traditional methods due to its broader substrate scope and milder reaction conditions.[5][6]
Mechanism and Key Considerations:
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired N-arylpiperazine and regenerate the Pd(0) catalyst.[7] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands being particularly effective.[7]
Advantages:
-
Broad Substrate Scope: Tolerates a wide range of functional groups on both the aryl halide and the piperazine.[5][8]
-
Milder Conditions: Often proceeds under milder conditions (lower temperatures, weaker bases) compared to SNAr.
-
High Yields: Generally provides good to excellent yields of the desired product.[6]
Disadvantages:
-
Cost of Catalyst and Ligands: Palladium catalysts and specialized phosphine ligands can be expensive.
-
Metal Contamination: Requires careful purification to remove residual palladium from the final product, which is a critical consideration in pharmaceutical synthesis.
-
Sensitivity to Air and Moisture: Some catalyst systems can be sensitive to air and moisture, requiring inert atmosphere techniques. However, air- and moisture-stable pre-catalysts have been developed to address this issue.[6]
Reductive Amination: A Convergent Strategy
Reductive amination is a widely used method for the synthesis of amines and can be adapted for the preparation of N-arylpiperazines, particularly when constructing the piperazine ring itself or modifying an existing piperazine scaffold.[9] This reaction involves the formation of an iminium ion intermediate from a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine.
Mechanism and Key Considerations:
The reaction typically proceeds in a one-pot fashion. An aldehyde or ketone reacts with a primary or secondary amine to form a carbinolamine, which then dehydrates to form an imine or iminium ion. A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBCNH3), is then used to reduce the C=N double bond.[10][11] The choice of reducing agent is crucial to avoid the premature reduction of the starting carbonyl compound.[11]
Advantages:
-
Convergent Synthesis: Allows for the construction of complex piperazine derivatives from readily available aldehydes/ketones and amines.
-
Mild Conditions: Generally proceeds under mild and neutral or slightly acidic conditions.[10]
-
High Functional Group Tolerance: Tolerant of a wide variety of functional groups.
Disadvantages:
-
Substrate Availability: Relies on the availability of suitable carbonyl and amine precursors.
-
Potential for Side Reactions: Over-alkylation or the formation of byproducts can occur if the reaction conditions are not carefully controlled.
Late-Stage Fluorination: Introducing Fluorine at the Final Hour
Late-stage fluorination has become an increasingly important strategy in drug discovery, allowing for the introduction of fluorine atoms into complex molecules at a late stage of the synthesis.[12][13] This approach can be valuable for creating analogues of known phenylpiperazine-containing compounds to explore structure-activity relationships.
Mechanism and Key Considerations:
A variety of methods for late-stage fluorination have been developed, including electrophilic and nucleophilic fluorination reactions.[14][15] Palladium-catalyzed C-H fluorination and copper-mediated fluorination of organostannane precursors are notable examples.[13][16] These reactions often employ specialized fluorinating reagents and catalysts.
Advantages:
-
Rapid Access to Analogues: Enables the rapid synthesis of fluorinated derivatives from advanced intermediates or final compounds.
-
Exploration of SAR: Facilitates the exploration of the effects of fluorination on biological activity.
Disadvantages:
-
Specialized Reagents and Catalysts: Often requires the use of expensive and sometimes hazardous fluorinating agents and catalysts.
-
Regioselectivity Challenges: Controlling the regioselectivity of C-H fluorination can be challenging.
-
Reaction Optimization: Can require significant optimization for each specific substrate.
Comparative Summary of Synthetic Routes
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination | Reductive Amination | Late-Stage Fluorination |
| Key Transformation | C-N bond formation via nucleophilic attack on an activated aryl halide | Pd-catalyzed C-N cross-coupling | C-N bond formation via iminium ion reduction | C-F bond formation |
| Typical Yields | Moderate to High | Good to Excellent | Good to Excellent | Variable, often moderate |
| Reaction Conditions | Often harsh (high temp., strong base) | Mild to moderate | Mild | Variable, often requires specific catalysts |
| Substrate Scope | Limited to electron-deficient arenes | Broad | Broad | Dependent on the specific method |
| Cost | Low | High (catalyst, ligands) | Moderate | High (reagents, catalysts) |
| Key Advantage | Cost-effective, scalable | High functional group tolerance, broad scope | Convergent, mild conditions | Rapid analogue synthesis |
| Key Disadvantage | Limited scope, harsh conditions | Catalyst cost, metal contamination | Substrate availability | Reagent cost, regioselectivity |
Experimental Protocols
Representative Protocol for Buchwald-Hartwig Amination
Synthesis of 1-(4-Fluorophenyl)piperazine:
To a solution of 1-bromo-4-fluorobenzene (1.0 mmol) and piperazine (1.2 mmol) in toluene (5 mL) is added sodium tert-butoxide (1.4 mmol). The mixture is degassed with argon for 15 minutes. Then, Pd₂(dba)₃ (0.01 mmol) and a suitable phosphine ligand (e.g., XPhos, 0.02 mmol) are added. The reaction mixture is heated to 100 °C and stirred for 12-24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-(4-fluorophenyl)piperazine.
Representative Protocol for Nucleophilic Aromatic Substitution (SNAr)
Synthesis of 1-(2,4-Dinitrophenyl)piperazine:
To a solution of 1-chloro-2,4-dinitrobenzene (1.0 mmol) in ethanol (10 mL) is added piperazine (2.0 mmol). The reaction mixture is heated to reflux for 4-6 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which can be further purified by recrystallization or column chromatography.
Visualizing the Synthetic Pathways
Nucleophilic Aromatic Substitution (SNAr)
Caption: SNAr pathway for fluorophenylpiperazine synthesis.
Buchwald-Hartwig Amination
Caption: Catalytic cycle of Buchwald-Hartwig amination.
Reductive Amination
Caption: General scheme for reductive amination.
Conclusion: Selecting the Optimal Route
The choice of synthetic route for a particular fluorophenylpiperazine will depend on a multitude of factors, including the specific substitution pattern of the target molecule, the availability and cost of starting materials, the desired scale of the synthesis, and the functional group tolerance required.
For large-scale, cost-sensitive syntheses of electron-deficient fluorophenylpiperazines, Nucleophilic Aromatic Substitution remains a viable and attractive option. When versatility, high yields, and broad functional group tolerance are paramount, the Buchwald-Hartwig Amination is often the superior choice, despite the higher cost of the catalyst system. Reductive Amination offers a powerful convergent approach for building the piperazine ring system with specific substitution patterns. Finally, Late-Stage Fluorination provides a valuable tool for medicinal chemists to rapidly access novel fluorinated analogues for structure-activity relationship studies. A thorough understanding of the strengths and weaknesses of each of these methods will empower researchers to make informed decisions and efficiently access these critical building blocks for drug discovery.
References
- 1. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. dash.harvard.edu [dash.harvard.edu]
- 13. Late-Stage Fluorination [kofo.mpg.de]
- 14. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 15. Late-Stage Fluorination [kofo.mpg.de]
- 16. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1-(4-Fluorophenyl)piperazin-2-one hydrochloride
This guide provides a comprehensive framework for the safe and compliant disposal of 1-(4-Fluorophenyl)piperazin-2-one hydrochloride. As a crucial molecule in contemporary research and drug development, its handling and disposal demand meticulous attention to safety protocols and environmental regulations. This document moves beyond a simple checklist, offering a procedural and logical approach to waste management, grounded in the principles of chemical safety and regulatory compliance. Our objective is to empower researchers, scientists, and laboratory managers to handle this chemical waste with confidence and integrity, ensuring the protection of both personnel and the environment.
Hazard Profile and Waste Classification
Before any disposal procedure can be established, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound was not available, analysis of closely related fluorophenylpiperazine derivatives allows for a robust hazard assessment. These compounds are consistently classified as hazardous.[1][2][3][4]
The primary hazards associated with this class of compounds include:
-
Acute Oral Toxicity : Harmful or toxic if swallowed.[1][2][3][4]
-
Skin Irritation : Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation : Causes serious eye irritation or damage.[1][2][3]
-
Respiratory Tract Irritation : May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][3]
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5] Given its acute toxicity profile, this compound must be managed as a hazardous waste . This classification strictly prohibits conventional disposal methods.
| Hazard Class | GHS Code | Statement |
| Acute Toxicity, Oral | H301 / H302 | Toxic or Harmful if swallowed[1][3][4][6] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1][2][3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[1][2][3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1][2][3] |
The Core Principle: Prohibited Disposal Methods
The classification as a hazardous waste dictates that this compound and materials contaminated with it must not be disposed of via standard laboratory drains or as regular solid waste.[7][8]
-
Drain Disposal : Introducing this compound into the sanitary sewer system can contaminate waterways, as wastewater treatment facilities are often not equipped to degrade such complex organic molecules.[8][9] This poses a significant threat to aquatic ecosystems and public health.
-
Trash Disposal : Disposing of this chemical in the regular trash can lead to accidental exposure for custodial staff and introduces a hazardous substance into municipal landfills, where it can leach into the soil and groundwater.[8]
-
Evaporation : Allowing chemical waste to evaporate in a fume hood is not a permissible disposal method and is a violation of environmental regulations.[7]
Adherence to proper disposal protocols is not merely a suggestion but a legal requirement under federal and local regulations.[5][10]
Standard Operating Procedure (SOP) for Waste Accumulation and Storage
All laboratories generating hazardous waste must establish a designated Satellite Accumulation Area (SAA).[9][11] This is an area at or near the point of generation where waste is collected before being transported for final disposal.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure appropriate PPE is worn.
-
Eye Protection : Safety glasses with side-shields or a face shield.[1][2]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves as hazardous waste.[1]
-
Body Protection : A lab coat must be worn.
Step 2: Select a Compatible Waste Container
The integrity of the waste containment is critical to prevent leaks and spills.
-
The container must be made of a material chemically compatible with the waste (e.g., High-Density Polyethylene - HDPE).[5][9]
-
It must have a secure, leak-proof screw-top cap and be in good condition, free from cracks or deterioration.[5][9]
-
For liquid waste, do not fill the container beyond 90% capacity to allow for expansion.[10]
Step 3: Affix a Hazardous Waste Label
As soon as the first drop of waste enters the container, it must be labeled.[7] The label must include:
-
The full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[9]
-
A clear indication of the associated hazards (e.g., "Toxic," "Irritant").[9]
-
The date the container becomes full.[9]
Step 4: Segregate and Store in the SAA
Proper segregation prevents dangerous chemical reactions.
-
Store waste containers in a designated SAA, which can be a section of a benchtop or a chemical fume hood.[9]
-
Ensure incompatible chemicals are stored separately, using physical barriers or secondary containment.[9] For this compound, store it away from strong oxidizing agents and strong acids.
-
The SAA must be under the control of laboratory personnel and inspected weekly for any signs of leakage.[5][9]
Disposal Pathways for Different Waste Streams
The physical form of the waste dictates its specific handling procedure.
-
Solid Waste : Unused or expired pure compound, along with contaminated items like weighing papers, gloves, and absorbent pads, should be collected in a clearly labeled, sealed plastic bag or a wide-mouth solid waste container. This container must also bear a complete hazardous waste label.
-
Liquid Waste : Solutions containing this compound must be collected in a designated liquid hazardous waste container as described in Section 3.
-
Empty Containers : A container that held this compound must be managed as hazardous waste. It should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as liquid hazardous waste.[7] After triple-rinsing and defacing the original label, the container may be disposed of as regular trash, but institutional policies should always be consulted first.[7]
Workflow for Waste Handling and Segregation
The following diagram illustrates the decision-making process for handling waste generated from experiments involving this compound.
Caption: Decision workflow for proper segregation and disposal of waste.
Emergency Procedures for Spills
In the event of an accidental spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel : Immediately alert others in the vicinity.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Ventilate : Increase ventilation by opening a fume hood sash.
-
Don PPE : Wear a minimum of two pairs of nitrile gloves, safety goggles, a face shield, and a lab coat.
-
Contain and Absorb : For a small spill, cover with a chemically inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.
-
Collect Waste : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][2]
-
Decontaminate : Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Report : Report the incident to your laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
Final Disposal: The Role of Professional Waste Management
The responsibility of the researcher concludes with the safe and compliant accumulation of waste at the SAA. The final step of disposal must be conducted by trained professionals.
-
EHS Collection : Your institution's EHS department is responsible for collecting hazardous waste from laboratory SAAs.[7] They are trained to handle, transport, and consolidate waste according to strict regulatory standards.
-
Licensed Disposal Company : The EHS department then transfers the waste to a licensed and certified hazardous waste disposal company.[1][2] These companies use specialized, high-temperature incineration or other EPA-approved methods to destroy the chemical, ensuring it does not enter the environment.[2]
By following these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the impactful research conducted in your laboratory does not come at the cost of personal or ecological health.
References
- 1. angenechemical.com [angenechemical.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. danielshealth.com [danielshealth.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. acs.org [acs.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Personal protective equipment for handling 1-(4-Fluorophenyl)piperazin-2-one hydrochloride
Comprehensive Safety & Handling Guide: 1-(4-Fluorophenyl)piperazin-2-one Hydrochloride
This guide provides essential safety protocols and operational directives for the handling and disposal of this compound (CAS No. 64090-19-3). As a substituted phenylpiperazine, this compound warrants careful handling due to its potential toxicological properties.[1] The procedures outlined below are designed to ensure the safety of laboratory personnel and compliance with established regulations. This document is intended for researchers, scientists, and professionals in drug development who may work with this or structurally similar compounds.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. The primary risks associated with this compound are acute toxicity if ingested, skin and eye irritation, and respiratory tract irritation.[2][3][4] A thorough understanding of these hazards is the foundation of a safe laboratory environment.
Globally Harmonized System (GHS) Classification:
-
Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[2][4]
-
Acute Toxicity, Dermal (Category 3): H311 - Toxic in contact with skin.[4]
-
Acute Toxicity, Inhalation (Category 3): H331 - Toxic if inhaled.[4]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[2][3]
-
Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[2][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[2][3]
The signal word for this compound is "Danger" .[2][3] Due to these classifications, all handling procedures must be conducted within a controlled environment using appropriate engineering controls and personal protective equipment.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, ingestion, or direct contact. The following table outlines the minimum required PPE, with the rationale tied directly to the compound's hazard profile.
| PPE Category | Specification | Rationale and Causality |
| Eye & Face Protection | Chemical safety goggles meeting EN166 or ANSI Z87.1 standards. A full-face shield is required when handling larger quantities or if there is a significant risk of splashing. | Protects against airborne dust and splashes, directly mitigating the risk of serious eye irritation (H319).[2][3][5] Contact lenses should not be worn as they can absorb and concentrate irritants.[6][7] |
| Hand Protection | Chemical-resistant, disposable nitrile gloves (minimum thickness of 0.11 mm). Inspect gloves for integrity before each use. For prolonged contact, consider thicker gloves and consult the manufacturer's chemical resistance data. | Prevents direct skin contact, which can cause irritation (H315) and systemic toxicity through dermal absorption (H311).[2][8][9] Contaminated gloves must be removed and disposed of properly.[6] |
| Body Protection | A buttoned, long-sleeved laboratory coat. Consider a chemically resistant apron for procedures involving larger quantities. | Protects skin and personal clothing from contamination.[2][9] Contaminated work clothes should be laundered separately before reuse.[6][8] |
| Respiratory Protection | All handling of the solid compound must occur in a certified chemical fume hood to maintain exposure levels as low as reasonably achievable. | Mitigates the risk of inhaling dust particles, which can cause respiratory tract irritation (H335) and systemic toxicity (H331).[2][9][10] Avoid any procedures that generate dust.[7][8] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, systematic workflow is critical for minimizing risk. The following protocol outlines the safe handling of this compound from receipt to disposal.
Workflow for Safe Handling
Caption: Standard workflow for handling hazardous chemical compounds.
Detailed Steps:
-
Pre-Handling:
-
Confirm that an eyewash station and safety shower are unobstructed and operational.[6]
-
Work exclusively within a certified chemical fume hood.[2][3]
-
Lay down absorbent, disposable bench paper to contain any minor spills.
-
Assemble all necessary glassware and equipment before introducing the chemical.
-
-
Handling the Compound:
-
When handling the solid, use techniques that minimize dust formation, such as gentle scooping rather than pouring.[8][11]
-
Keep the container tightly sealed when not actively in use.[10][11][12]
-
Prohibit eating, drinking, and smoking in the laboratory area.[2][10]
-
After handling, wash hands thoroughly with soap and water, even after wearing gloves.[2][8]
-
-
Post-Handling & Decontamination:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical. Scrubbing with alcohol is an effective method.[2]
-
Carefully remove PPE, avoiding self-contamination. Dispose of single-use items (e.g., gloves, bench paper) in a designated hazardous waste container.
-
Emergency & Disposal Plans
Accidental Release Measures
-
Minor Spill:
-
Major Spill:
First-Aid Procedures
-
If Inhaled: Immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[2][10]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove all contaminated clothing and wash it before reuse. Call a physician.[2][10][11]
-
In Case of Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][10][11]
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Call a physician or poison control center immediately.[2][10][13]
Waste Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Solid Waste: Collect excess reagent and contaminated disposables (gloves, wipes, etc.) in a clearly labeled, sealed container.
-
Liquid Waste: Collect solutions in a designated, labeled hazardous waste container.
-
Disposal: Arrange for disposal through your institution's licensed EHS department. Disposal must be in accordance with all local, state, and federal regulations.[2] Dissolving the material in a combustible solvent for incineration in a properly equipped facility may be a suitable method.[11]
References
- 1. caymanchem.com [caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.cn]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. 1-(4-Fluorophenyl)piperazine - Safety Data Sheet [chemicalbook.com]
- 12. combi-blocks.com [combi-blocks.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
